molecular formula C44H48N2O8S2 B613752 (Fmoc-Cys-OtBu)2 CAS No. 139592-37-3

(Fmoc-Cys-OtBu)2

Cat. No.: B613752
CAS No.: 139592-37-3
M. Wt: 797.01
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Description

(Fmoc-Cys-OtBu)2 is a useful research compound. Its molecular formula is C44H48N2O8S2 and its molecular weight is 797.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNHOFZFYLKLF-UWXQCODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Fmoc-Cys-OtBu)2: Chemical Properties, Structure, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N,N'-bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. This key building block is integral to solid-phase peptide synthesis (SPPS), particularly in the construction of peptides containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-cystine, where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl groups are protected by the tert-butyl (OtBu) ester. The molecule consists of two Fmoc-cysteine-OtBu units linked by a disulfide bond.

Structure:

The chemical structure of this compound is depicted in the diagram below.

G cluster_0 Fmoc-Cys-OtBu Unit 1 cluster_1 Fmoc-Cys-OtBu Unit 2 Fmoc1 Fmoc Cys1 Cys Fmoc1->Cys1 N-terminus protection OtBu1 OtBu Cys1->OtBu1 C-terminus protection Cys2 Cys Cys1->Cys2 Disulfide Bond (-S-S-) Fmoc2 Fmoc Fmoc2->Cys2 N-terminus protection OtBu2 OtBu Cys2->OtBu2 C-terminus protection

Caption: Chemical structure of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

PropertyValue
IUPAC Name tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
CAS Number 139592-37-3
Molecular Formula C44H48N2O8S2
Molecular Weight 797.0 g/mol [1]
Appearance White to off-white solid/powder
Purity Typically >96%
Storage -20°C for long-term storage

Table 2: Physicochemical Properties

PropertyValue
Melting Point Data not available¹
Boiling Point Data not available
Solubility Generally soluble in organic solvents such as DMF and DMSO.[1] Quantitative data not readily available.
Optical Rotation [α]D²⁰ = -6.0 ± 0.5º (c=0.5 in CHCl₃)

¹The melting point for the related compound Fmoc-S-tert-butyl-L-cysteine is reported to be in the range of 135 - 145 °C.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Specific chemical shift data not readily available in the public domain. Spectra for similar compounds show characteristic peaks for the Fmoc, tert-butyl, and amino acid protons.
¹³C NMR Specific chemical shift data not readily available.
FT-IR Specific peak data not readily available. Expected to show characteristic absorptions for N-H, C=O (ester and carbamate), and aromatic C-H bonds.
Mass Spectrometry Expected to show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the Fmoc and tert-butyl protecting groups.

Experimental Protocols

Synthesis of this compound
  • Esterification: Protection of the carboxylic acid groups of L-cystine with a tert-butyl group. This is typically achieved using isobutylene in the presence of a strong acid catalyst.

  • Fmoc Protection: Protection of the amino groups with Fmoc-Cl or Fmoc-OSu in the presence of a base.

  • Purification: The final product would be purified by column chromatography or recrystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS to introduce a disulfide bridge into a peptide sequence. The general workflow is as follows:

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Wash Resin (DMF) deprotection->washing1 coupling Couple this compound (Activation with HBTU/DIEA) washing1->coupling washing2 Wash Resin (DMF) coupling->washing2 cleavage Cleavage from Resin and Deprotection of Side Chains (e.g., TFA cocktail) washing2->cleavage purification Purification (RP-HPLC) cleavage->purification end Lyophilized Peptide with Disulfide Bridge purification->end

Caption: General workflow for incorporating this compound in SPPS.

Detailed Protocol for Coupling in SPPS:

  • Resin Swelling: The solid support resin with the N-terminal Fmoc-protected peptide is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide-resin using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.

  • Coupling: this compound is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed until completion.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu esters) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The ability to introduce stable disulfide bonds is critical in the development of many peptide-based therapeutics. Disulfide bridges are essential for maintaining the correct three-dimensional structure of peptides, which is often a prerequisite for their biological activity and stability. This compound is a key reagent in the synthesis of such peptides, finding applications in the development of:

  • Hormonal Peptides: Many peptide hormones, such as oxytocin and vasopressin, contain disulfide bridges.

  • Toxins and Venoms: A wide range of toxins and venoms with potential therapeutic applications are disulfide-rich peptides.

  • Enzyme Inhibitors: Peptides designed to inhibit specific enzymes often rely on a defined structure stabilized by disulfide bonds.

  • Antibody-Drug Conjugates (ADCs): The cysteine residues introduced can be used for the site-specific conjugation of cytotoxic drugs to antibodies.

Conclusion

This compound is a vital tool for peptide chemists and drug development professionals. Its chemical properties allow for the efficient and controlled introduction of disulfide bonds in solid-phase peptide synthesis. While detailed experimental data for some of its physical properties are not widely published, its utility and application in the synthesis of complex peptides are well-established. A thorough understanding of its handling and reactivity is essential for the successful development of peptide-based therapeutics.

References

An In-depth Technical Guide on (Fmoc-Cys-OtBu)2: Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the efficient introduction of disulfide bonds, which are vital for the structural integrity and biological activity of many peptides and proteins.

Core Compound Data

This compound is a pre-formed, disulfide-linked dimer of cysteine, where the α-amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl groups are protected as tert-butyl (OtBu) esters. This structure allows for its direct incorporation into a peptide sequence, simplifying the process of creating disulfide bridges.

ParameterValueReference
CAS Number 139592-37-3[1][2]
Molecular Formula C44H48N2O8S2[1][2]
Molecular Weight 797.01 g/mol [1]
Alternate Names Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester)[1][2]
Appearance White to off-white solid
Application Fmoc protected cysteine derivative for peptide synthesis[1][2]

Role in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) for the creation of peptides containing a disulfide bond. Disulfide bonds are critical for stabilizing the three-dimensional structure of many biologically active peptides, including hormones, toxins, and growth factors.

The use of a pre-formed disulfide-linked cysteine dimer offers a strategic advantage over the oxidation of two individual cysteine residues post-synthesis. It can simplify the synthesis and purification process by reducing the potential for side reactions, such as the formation of incorrect disulfide bridges in peptides with multiple cysteine pairs, or intermolecular dimerization.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.

3.1. Materials and Reagents

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

3.2. Synthesis Workflow

The synthesis follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. This step is performed before each amino acid coupling.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5-2 equivalents) and HOBt (1.5-2 equivalents) in DMF.

    • Add HBTU (1.5-2 equivalents) and DIPEA (3-4 equivalents) to the solution to pre-activate the carboxyl groups.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu esters.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Concepts

4.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the key stages from resin preparation to the final purified peptide.

SPPS_Workflow cluster_cycle Chain Elongation Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (HBTU/HOBt/DIPEA) Activation->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Purified Peptide Purification->FinalPeptide Signaling_Pathway_Concept cluster_synthesis Peptide Synthesis cluster_signaling Biological Signaling FmocCys This compound SPPS Solid-Phase Peptide Synthesis FmocCys->SPPS Oxytocin Synthesized Oxytocin (with disulfide bridge) SPPS->Oxytocin Receptor Oxytocin Receptor (Cell Surface) Oxytocin->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Physiological Response (e.g., Uterine Contraction) Signaling->Response

References

Synthesis and Purification of (Fmoc-Cys-OtBu)₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα,Nα'-Bis-Fmoc-L-cystine bis(tert-butyl ester), commonly referred to as (Fmoc-Cys-OtBu)₂. This disulfide-linked amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of disulfide bridges in synthetic peptides and for the development of cleavable linkers.

Overview

(Fmoc-Cys-OtBu)₂ is a cystine dipeptide where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl groups are protected as tert-butyl (OtBu) esters. The defining feature of this molecule is the disulfide bond linking the two cysteine residues. This disulfide bond is a critical structural motif in many biologically active peptides and proteins, contributing to their conformational stability.[1][2] The presence of the Fmoc and OtBu protecting groups allows for its direct use in standard Fmoc-based solid-phase peptide synthesis.[2]

Synthesis Methodology

The synthesis of (Fmoc-Cys-OtBu)₂ is typically achieved through the oxidative dimerization of its monomeric precursor, Fmoc-Cys-OtBu-OH. This process involves the formation of a disulfide bond between the thiol groups of two protected cysteine molecules.

Synthesis Workflow

The overall workflow for the synthesis and purification of (Fmoc-Cys-OtBu)₂ can be visualized as a three-step process: preparation of the protected monomer, oxidative dimerization, and finally, purification and characterization of the desired product.

G cluster_0 Preparation of Starting Material cluster_1 Synthesis cluster_2 Purification and Analysis start Fmoc-Cys-OH esterification Esterification with tert-butanol start->esterification monomer Fmoc-Cys-OtBu-OH esterification->monomer oxidation Oxidative Dimerization (e.g., with I₂) monomer->oxidation crude_product Crude (Fmoc-Cys-OtBu)₂ oxidation->crude_product purification RP-HPLC Purification crude_product->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure (Fmoc-Cys-OtBu)₂ characterization->final_product

Caption: Synthesis and Purification Workflow for (Fmoc-Cys-OtBu)₂.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis and purification of (Fmoc-Cys-OtBu)₂.

Preparation of Fmoc-L-Cysteine-OtBu (Monomer)

The starting material for the synthesis of (Fmoc-Cys-OtBu)₂ is the corresponding monomer, Fmoc-L-Cysteine-OtBu. This can be prepared from commercially available Fmoc-Cys(Trt)-OH by first protecting the carboxylic acid as a tert-butyl ester, followed by removal of the trityl protecting group from the thiol. A more direct approach, if starting from Fmoc-Cys-OH, involves the direct esterification of the carboxylic acid.

Oxidative Dimerization to (Fmoc-Cys-OtBu)₂

This protocol describes the formation of the disulfide bond from the protected cysteine monomer using iodine as the oxidizing agent.

Materials:

  • Fmoc-Cys-OtBu-OH

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Fmoc-Cys-OtBu-OH (1 equivalent) in a suitable solvent mixture such as DCM/MeOH (e.g., 9:1 v/v) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a 0.5 M solution of iodine in DCM.

  • Slowly add the iodine solution dropwise to the stirred solution of Fmoc-Cys-OtBu-OH until a faint, persistent yellow or brown color of excess iodine is observed. This typically requires approximately 1.1 to 1.2 equivalents of iodine.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the excess iodine by adding 1 M sodium thiosulfate solution dropwise until the color disappears.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (Fmoc-Cys-OtBu)₂.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude product is purified by preparative RP-HPLC to obtain the final product with high purity.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 stationary phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Dissolve the crude (Fmoc-Cys-OtBu)₂ in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified (Fmoc-Cys-OtBu)₂ as a white solid.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₄₄H₄₈N₂O₈S₂
Molecular Weight 797.0 g/mol [3]
CAS Number 139592-37-3[1]
Appearance White to off-white solid
Purity (typical) ≥95% to ≥98%[2][4]
Analytical Characterization (Expected)
TechniqueExpected Results
¹H NMR Peaks corresponding to the Fmoc group protons (aromatic region), the tert-butyl protons (aliphatic singlet), and the cysteine α- and β-protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons of the Fmoc group, and aliphatic carbons of the cysteine and tert-butyl groups.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ peak at m/z ≈ 797.3 and [M+Na]⁺ peak at m/z ≈ 819.3.
RP-HPLC A single major peak indicating high purity under the specified conditions.

Logical Relationships in Synthesis

The synthesis of (Fmoc-Cys-OtBu)₂ relies on a logical progression of protecting group manipulation and redox chemistry. The choice of protecting groups is critical for the successful synthesis.

G cluster_protection Protecting Group Strategy cluster_reaction Core Reaction cluster_outcome Desired Outcome Fmoc Fmoc Group (N-terminus) Oxidation Oxidation Fmoc->Oxidation Stable during oxidation OtBu OtBu Group (C-terminus) OtBu->Oxidation Stable during oxidation Thiol Free Thiol (Side Chain) Thiol->Oxidation Reactive site Disulfide Disulfide Bond Formation Oxidation->Disulfide Stability Stable Product for SPPS Disulfide->Stability

Caption: Logic Diagram for (Fmoc-Cys-OtBu)₂ Synthesis.

Conclusion

The synthesis and purification of (Fmoc-Cys-OtBu)₂ is a straightforward process for chemists familiar with peptide synthesis and purification techniques. The key step is the controlled oxidation of the protected cysteine monomer to form the desired disulfide-linked dimer. Proper purification by RP-HPLC is essential to achieve the high purity required for its application in solid-phase peptide synthesis. This guide provides a solid foundation for researchers and professionals to successfully synthesize and utilize this important building block in their drug discovery and development endeavors.

References

(Fmoc-Cys-OtBu)2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2. Understanding the stability profile of this critical reagent is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development and research. This guide synthesizes available data and provides detailed methodologies for stability assessment.

Core Concepts and Stability Profile

This compound is a disulfide-linked dimer of Fmoc-protected L-cysteine with a tert-butyl (OtBu) ester protecting group on the C-terminus. The stability of this compound is primarily influenced by the lability of the Fmoc and OtBu protecting groups and the integrity of the disulfide bond under various chemical and physical conditions. While extensive quantitative stability data for this specific molecule is limited in publicly available literature, a stability profile can be inferred from the known chemistry of its constituent parts and data from similar compounds.

Summary of Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Recommendations from various suppliers, while slightly varied, point towards cold and dry conditions to prevent degradation.

Storage DurationRecommended TemperatureAdditional Conditions
Long-term (months to years) -20°C[1][2][3]Desiccated, under an inert atmosphere (e.g., argon or nitrogen)[2]
Short-term (weeks) Room Temperature to 4°CKeep container well-sealed and protected from moisture

For solutions of this compound in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), it is advisable to store them at -20°C or lower and use them within a limited timeframe to minimize degradation. Aliquoting solutions can help to avoid repeated freeze-thaw cycles which may accelerate degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups and the reduction or scrambling of the disulfide bond.

G Potential Degradation Pathways of this compound cluster_0 Protecting Group Cleavage cluster_1 Disulfide Bond Instability A This compound B Fmoc Group Cleavage (Basic Conditions, e.g., Piperidine) A->B Base C OtBu Group Cleavage (Acidic Conditions, e.g., TFA) A->C Acid D Reduction (e.g., DTT, TCEP) A->D Reducing Agents E Disulfide Scrambling (e.g., presence of free thiols) A->E Thiols

Caption: Potential Degradation Pathways for this compound.

  • Fmoc Group Cleavage: The fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile to basic conditions. Exposure to bases, such as piperidine used in SPPS, will lead to its removal.

  • OtBu Group Cleavage: The tert-butyl ester is sensitive to acidic conditions. Strong acids like trifluoroacetic acid (TFA), commonly used for cleavage from the resin in SPPS, will deprotect the C-terminus.

  • Disulfide Bond Reduction: The disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), yielding two molecules of Fmoc-Cys(SH)-OtBu.

  • Disulfide Scrambling: In the presence of free thiols, disulfide exchange or scrambling can occur, leading to the formation of mixed disulfides and compromising the purity of the desired product.

Experimental Protocols for Stability and Purity Assessment

A systematic approach to evaluating the stability of this compound involves subjecting the compound to various conditions and monitoring its purity over time using appropriate analytical techniques.

General Protocol for a Stability Study
  • Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMF, acetonitrile) at a known concentration.

  • Aliquoting and Storage: Aliquot the solution into multiple vials to be stored under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature). Include control vials stored at the recommended long-term storage condition (-20°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition for analysis.

  • Analysis: Analyze the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and identify any degradation products.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective technique for assessing the purity of Fmoc-protected amino acids and monitoring their degradation.

Typical RP-HPLC Protocol:

ParameterSpecification
Column C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV absorbance at 265 nm (for the Fmoc group) and/or 210-220 nm (for the peptide bond)
Sample Preparation Dissolve the sample in a suitable solvent, typically a mixture of the mobile phases.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

G Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound B Aliquot into Vials A->B C Store at Different Conditions (-20°C, 4°C, RT, etc.) B->C D Analyze at Time Points (t=0, 1, 2, 4... weeks) C->D E RP-HPLC Analysis D->E F Assess Purity and Identify Degradants E->F

Caption: Workflow for assessing the stability of this compound.

Concluding Remarks

Ensuring the stability of this compound is critical for the successful synthesis of high-quality peptides. By adhering to the recommended storage conditions, particularly long-term storage at -20°C under desiccated and inert conditions, researchers can minimize degradation and ensure the reliability of their synthetic outcomes. The implementation of systematic stability studies, utilizing analytical methods such as RP-HPLC, is recommended to verify the integrity of the reagent, especially when stored for extended periods or under non-ideal conditions.

References

An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Cystine Chemistry for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the use of 9-fluorenylmethoxycarbonyl (Fmoc) and tert-Butyl (tBu) based protecting groups, including the tert-butyl ester (OtBu), in the context of cysteine and cystine chemistry for solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed insights into orthogonal protection strategies, experimental protocols, and quantitative data to guide the synthesis of complex cystine-containing peptides.

The Principle of Orthogonal Protection in Peptide Synthesis

The successful chemical synthesis of peptides relies on the precise and sequential formation of amide bonds between amino acids. To prevent unwanted side reactions at the Nα-amino group and reactive amino acid side chains, temporary and permanent protecting groups are employed. An ideal protection strategy is "orthogonal," meaning that different classes of protecting groups can be removed under specific conditions without affecting others.[1]

The most widely adopted methodology in modern SPPS is the Fmoc/tBu strategy.[2] This approach is defined by the use of the base-labile Fmoc group for the temporary protection of the Nα-amino group and acid-labile groups, such as tert-butyl (tBu, OtBu), for the "permanent" protection of amino acid side chains.[3] This orthogonality is fundamental to controlling the synthesis of complex peptides, including those containing the disulfide-forming amino acid, cystine.[1][2]

The Nα-Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the Fmoc/tBu strategy for the temporary protection of the α-amino group of amino acids.

  • Protection: The Fmoc group is introduced onto the amino acid's Nα-amino group, rendering it unreactive during the peptide coupling step.

  • Deprotection (Cleavage): The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The cleavage occurs via a β-elimination mechanism. This deprotection step liberates the Nα-amine, making it available for coupling with the next activated amino acid in the sequence.[4] The progress of the deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct that is released.[3]

Fmoc_Deprotection_Pathway Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Base-mediated β-elimination Byproduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->Byproduct Piperidine 20% Piperidine in DMF Piperidine->Fmoc_Peptide

Figure 1: Fmoc deprotection pathway.

Side-Chain Protection of Cysteine: The Role of OtBu and Related Groups

Cysteine's reactive thiol (-SH) side chain necessitates robust protection to prevent undesired oxidation and disulfide scrambling during peptide synthesis.[5] While the user specified "OtBu" (tert-butyl ester), this is typically used for protecting the side-chain carboxyl groups of aspartic and glutamic acid.[6] For cysteine's thiol group, the analogous protecting group is the S-tert-butyl (tBu) group.

The S-tert-butyl (tBu) group offers strong acid stability, remaining intact during the repetitive piperidine-mediated Fmoc deprotection steps.[5][7] Its removal requires harsh acidic conditions, typically in the final cleavage cocktail, often containing trifluoroacetic acid (TFA).[5] This makes it less ideal for strategies requiring selective on-resin disulfide bond formation but suitable for linear peptides where global deprotection is the final step.[5]

For the synthesis of cystine-containing peptides, a variety of thiol protecting groups are employed, chosen based on the desired disulfide bond formation strategy. The orthogonality of these groups to the Fmoc/tBu strategy is paramount.

Orthogonal_Protection_Strategy cluster_Peptide Protected Peptide on Resin P Fmoc(Nα) - AA1 - AA2(SideChain-PG) - Cys(Thiol-PG) - Resin Fmoc_Cleavage Piperidine/DMF (Base) Fmoc_Cleavage->P Removes Fmoc (Nα deprotection) SideChain_Cleavage TFA (Acid) SideChain_Cleavage->P Removes Side-Chain PG (e.g., tBu, OtBu, Trt) note Note: Thiol-PGs like Acm are stable to both piperidine and TFA, requiring a third orthogonal deprotection step (e.g., iodine).

Figure 2: Orthogonal protection in Fmoc/tBu SPPS.

The choice of a thiol protecting group can significantly impact the efficiency of the synthesis, particularly concerning the racemization of the cysteine residue during coupling.

Protecting GroupCoupling Conditions (HCTU/6-Cl-HOBt/DIEA)% D-Cys (Racemization) at 25°C% D-Cys (Racemization) at 90°C
Trityl (Trt) Standard basic activation8.0%26.6%
Diphenylmethyl (Dpm) Standard basic activation1.2%4.5%
Tetrahydropyranyl (Thp) DIPCDI/Oxyma Pure coupling0.74%Not Reported
Table 1: Comparison of racemization levels for different cysteine thiol protecting groups. Data compiled from literature reports.
Protecting GroupCleavage ReagentKey Features
Trityl (Trt) Trifluoroacetic acid (TFA), Iodine (I₂)Most commonly used; labile to standard TFA cleavage.[1]
Acetamidomethyl (Acm) Iodine (I₂), Mercury(II) acetateStable to TFA, allowing for purification of the protected peptide before disulfide formation.[1]
4-Methoxytrityl (Mmt) Dilute TFA (1-3%)More acid-labile than Trt, enabling selective on-resin removal.[1]
tert-Butyl (tBu) TFMSA, Mercury(II) acetate, TFA/DMSO/anisoleStable to TFA and iodine oxidation.[6]
tert-Butylsulfenyl (StBu) Reducing agents (e.g., thiols, phosphines)Stable to both acidic and basic conditions of SPPS.[1][7]
Table 2: Stability and cleavage conditions for common cysteine thiol protecting groups.[1][6]

Strategies for Synthesizing Cystine-Containing Peptides

There are two primary strategies for incorporating a cystine disulfide bridge into a peptide using the Fmoc/tBu methodology.

This is the most common approach, where two cysteine residues with appropriate thiol protecting groups are incorporated into the peptide sequence during SPPS. The disulfide bond is then formed either while the peptide is still attached to the solid support (on-resin) or after cleavage from the resin (in-solution).

The choice of thiol protecting group is critical. For instance, to form a single disulfide bond, two Fmoc-Cys(Trt)-OH residues can be used.[8] The Trt groups are removed during the final TFA cleavage, and the resulting free thiols are oxidized to form the disulfide bond.[8] For more complex peptides with multiple disulfide bonds, a combination of orthogonal protecting groups (e.g., Trt and Acm) is necessary to direct the regioselective formation of the correct disulfide bridges.[8]

Figure 3: Workflow for disulfide bond formation.

An alternative strategy involves the use of a pre-formed, symmetrically protected cystine derivative. A key building block for this approach is Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) .[9] This compound incorporates the pre-formed disulfide bond and has both the Nα-amino groups protected with Fmoc and the carboxyl groups protected as tert-butyl esters.

This building block is advantageous for its stability and solubility, facilitating its use in various coupling reactions.[9][10] It allows for the direct incorporation of the entire cystine moiety into a peptide chain during SPPS, simplifying the synthesis process by avoiding the post-synthesis oxidation step. The Fmoc groups are removed under standard basic conditions, and the OtBu esters are cleaved during the final acid-mediated global deprotection. This approach is particularly useful for creating symmetrical homodimers or for introducing a cystine bridge at a specific point in the peptide sequence with high fidelity.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of cystine-containing peptides using Fmoc/tBu chemistry.

This protocol details the removal of the N-terminal Fmoc group to allow for the subsequent coupling reaction.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.[3]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.

This protocol describes the simultaneous deprotection of two Cys(Trt) groups and the subsequent oxidation to form a cystine bridge on the solid support.

  • Resin Preparation: Swell the fully assembled peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues in DMF for 30 minutes. Wash the resin thoroughly with DMF (3 times) and then with Dichloromethane (DCM) (3 times).[1]

  • Oxidation Solution: Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent (e.g., DMF or a mixture of DMF/DCM/Methanol).[1]

  • Reaction: Add the iodine solution to the resin, using 5-10 equivalents of I₂ per pair of cysteine residues. Agitate the mixture at room temperature.[1] Monitor the reaction for completion (typically 1-2 hours) using a qualitative test (e.g., Ellman's test on a cleaved sample to check for free thiols).

  • Washing: Once the reaction is complete, filter the iodine solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess iodine and byproducts.[1]

  • Final Cleavage: The cyclic peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5).[1]

  • Purification: The crude cyclic peptide is precipitated in cold diethyl ether, centrifuged, washed, and dried. Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This protocol is for the final cleavage of a peptide from the resin, with simultaneous removal of acid-labile side-chain protecting groups (including Trt from cysteine) and subsequent disulfide bond formation in solution.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Cys(Trt) is TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[11] TIS is a crucial scavenger that irreversibly quenches the trityl cation, preventing side reactions and ensuring complete deprotection.[8]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the peptide pellet under vacuum. At this stage, the peptide contains free thiol groups.

  • In-Solution Oxidation: Dissolve the crude linear peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate) at a high dilution (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation. Stir the solution gently, open to the atmosphere, at room temperature for 12-24 hours. The dissolved oxygen will facilitate the oxidation.

  • Purification: Monitor the reaction by RP-HPLC and Mass Spectrometry. Once complete, the cyclic peptide can be purified by RP-HPLC.

Conclusion

The Fmoc/tBu orthogonal strategy provides a robust and versatile framework for the synthesis of complex peptides. The successful incorporation of cystine bridges is highly dependent on the judicious selection of cysteine thiol protecting groups. For simple peptides, the use of Fmoc-Cys(Trt)-OH followed by a post-synthetic oxidation step is a reliable and cost-effective method. For more complex structures with multiple disulfide bonds, a combination of orthogonal thiol protecting groups is essential for regioselective control. The direct incorporation of pre-formed protected cystine building blocks, such as Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester), offers an efficient alternative that simplifies the synthetic workflow by eliminating the need for a separate oxidation step. A thorough understanding of the chemical properties and lability of these protecting groups, as detailed in this guide, is critical for the successful development of cystine-containing peptide therapeutics and research tools.

References

(Fmoc-Cys-OtBu)2: A Technical Guide to its Application as a Building Block for Disulfide-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Nα,Nα'-Bis(Fmoc)-L-cystine di-tert-butyl ester, commonly referred to as (Fmoc-Cys-OtBu)2, as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) for the efficient introduction of disulfide bridges in synthetic peptides. Disulfide bonds are critical for the structural integrity and biological activity of a vast array of peptides and proteins. The use of a pre-formed disulfide-linked building block like this compound offers a distinct strategic advantage in peptide synthesis by ensuring the correct pairing of cysteine residues, particularly in the synthesis of symmetrical homodimers or peptides with a single, well-defined disulfide loop.

Core Concepts and Strategic Advantages

The primary strategy behind employing this compound is to incorporate a pre-formed cystine unit into the peptide chain, thereby bypassing the need for a separate on-resin or in-solution oxidation step to form the disulfide bond. This approach can be particularly advantageous in scenarios where:

  • Symmetry is desired: For the synthesis of homodimeric peptides, the direct coupling of this compound can be more efficient than the oxidation of a monomeric cysteine-containing peptide.

  • Oxidation conditions are problematic: Sensitive residues within a peptide sequence may be susceptible to degradation under the oxidative conditions required for disulfide bond formation. Introducing the disulfide bond in a protected form circumvents this issue.

  • Simplified workflow: Eliminating a separate oxidation step can streamline the synthesis process, potentially reducing the number of synthetic operations and purification steps.

The orthogonality of the protecting groups is central to the utility of this building block. The Nα-Fmoc group is labile to basic conditions (typically piperidine), allowing for stepwise peptide elongation, while the tert-butyl (OtBu) ester protecting the carboxylic acid and the tert-butyl (tBu) ether on the cysteine side-chain are stable to these conditions and are removed during the final acidolytic cleavage from the resin.

Physicochemical Properties of this compound

PropertyValue
CAS Number 139592-37-3
Molecular Formula C44H48N2O8S2
Molecular Weight 797.01 g/mol
Appearance White to off-white solid
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection tert-Butyl (OtBu) on the carboxyl group

Experimental Protocols

While the direct incorporation of a dimeric building block like this compound can present challenges due to steric hindrance, the following protocols are based on established methods for coupling sterically hindered amino acids in Fmoc-SPPS.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound onto a solid support with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 1.5-3 equivalents).

    • Add the base (e.g., DIPEA, 3-6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered couplings, extending the reaction time or performing a double coupling (repeating steps 4-6) may be necessary to ensure complete reaction.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or a simpler TFA/TIS/H2O 95:2.5:2.5 mixture if the peptide is not sensitive to oxidation)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry it thoroughly under vacuum for at least 1 hour.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per 0.1 mmol of resin substitution).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3 times).

    • Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance Comparison

Quantitative data directly comparing the coupling efficiency and overall yield of using this compound versus the more common on-resin oxidation strategy is not extensively available in peer-reviewed literature. However, a qualitative comparison of the two strategies can be made.

ParameterThis compound IncorporationOn-Resin Disulfide Formation
Coupling Efficiency Potentially lower due to steric hindrance of the dimeric structure. May require optimized coupling reagents (e.g., HATU, HCTU) and longer reaction times or double coupling.Generally high for monomeric Fmoc-Cys(protecting group)-OH.
Side Reactions during Coupling Risk of incomplete coupling leading to deletion sequences.Racemization of the cysteine residue is a known risk, especially with base-mediated activation.
Disulfide Bond Regioselectivity Guaranteed correct pairing for the incorporated cystine.Requires orthogonal protecting groups and selective deprotection/oxidation for peptides with multiple disulfide bonds to ensure correct connectivity.
Overall Yield Highly dependent on the coupling efficiency at the point of incorporation.Can be affected by the efficiency of both the coupling of cysteine monomers and the subsequent oxidation step.
Process Complexity Simpler workflow by eliminating a separate oxidation step.Requires additional steps for selective deprotection and oxidation.
Applicability Ideal for symmetrical homodimers and peptides with a single, predetermined disulfide bond.More versatile for complex peptides with multiple, non-symmetrical disulfide bonds.

Visualizations

Chemical Structure of this compound

cluster_0 This compound C1 C O1 O C1->O1 O2 O C1->O2 C2 C1->C2 OtBu1 OtBu O2->OtBu1 N1 N H1 H N1->H1 Fmoc1 Fmoc N1->Fmoc1 C2->N1 H2 H C2->H2 C3 C2->C3 H3a H C3->H3a H3b H C3->H3b S1 S C3->S1 S2 S S1->S2 C4 Cβ' S2->C4 H4a H C4->H4a H4b H C4->H4b C5 Cα' C4->C5 H5 H C5->H5 N2 N' C5->N2 C6 C' C5->C6 H6 H N2->H6 Fmoc2 Fmoc' N2->Fmoc2 O3 O' C6->O3 O4 O' C6->O4 OtBu2 OtBu' O4->OtBu2 Resin Resin-Peptide-NH2 Deprotection Fmoc Deprotection (if necessary) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling to Resin-Peptide-NH2 Washing1->Coupling Activation Activation of this compound with HATU/DIPEA Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Continue Peptide Elongation Washing2->NextCycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) NextCycle->Cleavage FinalPeptide Purified Disulfide-Bridged Peptide Cleavage->FinalPeptide Start Resin-Peptide-(Fmoc-Cys-OtBu)2-Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Base Labile Chain_Elongation Further Peptide Chain Elongation Fmoc_Deprotection->Chain_Elongation Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Chain_Elongation->Final_Cleavage Acid Labile Product HO-Peptide-Cys-S-S-Cys-Peptide-OH Final_Cleavage->Product

The Strategic Incorporation of Pre-formed Disulfide Bridges in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins. These covalent linkages between two cysteine residues impose conformational constraints, which are essential for proper folding, increased resistance to proteolytic degradation, and precise receptor binding. Consequently, the regioselective formation of disulfide bridges is a paramount challenge in the chemical synthesis of complex peptides, particularly those with multiple disulfide bonds, such as conotoxins, defensins, and insulin.[1][2][3]

Traditionally, disulfide bonds are formed either by random oxidation of cysteine residues in solution or through a stepwise approach involving orthogonal protecting groups that are sequentially removed to allow for controlled oxidation. While effective, these methods can be time-consuming and may lead to side reactions or misfolded isomers, thereby reducing the overall yield and purity of the target peptide.[4] An alternative and increasingly attractive strategy is the incorporation of pre-formed disulfide bridges using orthogonally protected cystine building blocks. This approach simplifies the synthetic workflow and can significantly improve the efficiency and outcome of complex peptide synthesis.

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using pre-formed disulfide bridges in peptide synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage this powerful strategy for the efficient synthesis of disulfide-rich peptides.

Core Principles of the Pre-formed Disulfide Bridge Strategy

The pre-formed disulfide bridge strategy involves the synthesis of a di-amino acid building block where two cysteine residues are already connected via a disulfide bond. This "cystine" unit is asymmetrically protected at the N-termini, allowing for its incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS). A common example is the N-α-Fmoc, N-α'-Boc-L-cystine derivative, where the Fmoc group is labile to basic conditions (e.g., piperidine) used in standard SPPS for chain elongation, while the Boc group is stable under these conditions but can be removed later with acid.

The primary advantage of this approach is that one disulfide bond is introduced into the peptide backbone as a single unit, thereby reducing the number of subsequent oxidation and deprotection steps. This is particularly beneficial for the synthesis of peptides with multiple disulfide bridges, as it simplifies the orthogonal protection scheme and minimizes the potential for disulfide scrambling.[5]

Advantages of Using Pre-formed Disulfide Bridges:
  • Simplified Synthesis: Reduces the number of on-resin or in-solution oxidation steps.

  • Improved Regioselectivity: Ensures the correct connectivity of one disulfide bond from the outset.

  • Higher Yields: Can lead to higher overall yields by minimizing side reactions and misfolding associated with stepwise oxidation.

  • Reduced Purification Challenges: Simplifies the crude peptide mixture, facilitating easier purification.

Synthesis of Orthogonally Protected Cystine Building Blocks

The successful implementation of the pre-formed disulfide bridge strategy hinges on the availability of asymmetrically protected cystine derivatives. The synthesis of these building blocks is a critical first step. A general protocol for the synthesis of N-Fmoc-N'-Boc-L-cystine is outlined below.

Experimental Protocol: Synthesis of N-Fmoc-N'-Boc-L-Cystine

This protocol describes a representative synthesis of an asymmetrically protected cystine building block.

Materials:

  • L-Cystine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Hydrochloric acid (HCl)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

Procedure:

  • Monoprotection with Boc:

    • Dissolve L-cystine in a 1:1 mixture of dioxane and aqueous NaOH solution.

    • Cool the solution in an ice bath and add (Boc)₂O dropwise while maintaining the pH between 9 and 10 with the addition of NaOH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with HCl to pH 2-3 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain mono-Boc-L-cystine.

  • Fmoc Protection:

    • Dissolve the mono-Boc-L-cystine in a mixture of acetone and aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu in acetone dropwise.

    • Stir the reaction at room temperature for several hours until completion (monitored by TLC).

    • Remove the acetone under reduced pressure, acidify the aqueous solution with HCl, and extract the product with ethyl acetate.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-Fmoc-N'-Boc-L-cystine.

Quantitative Data:

StepKey ReagentsTypical Reaction TimeTypical Yield
Mono-Boc Protection(Boc)₂O, NaOH12-16 hours60-70%
Fmoc ProtectionFmoc-OSu, NaHCO₃4-6 hours70-80%
Overall 42-56%

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Once the orthogonally protected cystine building block is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.

Experimental Workflow: SPPS with a Pre-formed Disulfide Bridge

The following diagram illustrates the general workflow for incorporating a pre-formed cystine unit and forming a second disulfide bond using an orthogonal protecting group strategy.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_DSB1 First Disulfide Bond (Pre-formed) cluster_DSB2 Second Disulfide Bond Formation Resin 1. Resin Swelling Fmoc_deprotection1 2. Fmoc Deprotection Resin->Fmoc_deprotection1 Coupling1 3. Couple Fmoc-AA-OH Fmoc_deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat n times Wash1->Loop Fmoc_deprotection2 4. Fmoc Deprotection Loop->Fmoc_deprotection2 Cystine_coupling 5. Couple N-Fmoc-N'-Boc-Cystine Fmoc_deprotection2->Cystine_coupling Wash2 Wash Cystine_coupling->Wash2 DSB1 8. Incorporated during Cystine Coupling Fmoc_deprotection3 6. Fmoc Deprotection Wash2->Fmoc_deprotection3 Coupling2 7. Couple Fmoc-AA-OH Fmoc_deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Loop2 Repeat m times Wash3->Loop2 Cleavage 9. Cleavage from Resin (e.g., TFA cocktail) Loop2->Cleavage Boc_deprotection Simultaneous Boc & side-chain deprotection Cleavage->Boc_deprotection Oxidation 10. Oxidation of free thiols (e.g., Air, DMSO, I₂) Boc_deprotection->Oxidation Purification 11. Purification (RP-HPLC) Oxidation->Purification Analysis 12. Analysis (MS, HPLC) Purification->Analysis

SPPS workflow with a pre-formed disulfide bridge.
Detailed Protocol: Incorporation of N-Fmoc-N'-Boc-Cystine

This protocol assumes a standard Fmoc-SPPS procedure on a rink amide resin.

Materials:

  • Rink amide resin

  • N-Fmoc-N'-Boc-L-cystine

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, DIC, etc.

  • Base: DIPEA or NMM

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the subsequent Fmoc-amino acids according to the desired sequence using a suitable coupling reagent (e.g., HBTU/DIPEA).

  • Incorporation of Cystine: At the desired position in the sequence, couple the N-Fmoc-N'-Boc-L-cystine using standard coupling conditions. Double coupling may be required to ensure complete incorporation due to the steric hindrance of the building block.

  • Chain Elongation: After coupling the cystine unit, remove the Fmoc group with 20% piperidine in DMF and continue elongating the peptide chain from the newly freed amino group. The Boc group on the other end of the cystine unit remains intact.

  • Final Deprotection and Cleavage: Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O). This step cleaves the peptide from the resin and simultaneously removes the Boc group from the cystine unit and other acid-labile side-chain protecting groups.

  • Second Disulfide Bond Formation: The crude peptide now contains one pre-formed disulfide bond and two free cysteine residues. The second disulfide bond can be formed in solution by oxidation (e.g., air oxidation in a basic buffer, or using reagents like DMSO or iodine).

  • Purification and Analysis: Purify the final peptide by reverse-phase HPLC and characterize by mass spectrometry.

Comparative Analysis of Disulfide Bond Formation Strategies

The choice of strategy for disulfide bond formation significantly impacts the overall efficiency of peptide synthesis. The following table provides a comparative overview of the pre-formed disulfide bridge strategy versus sequential and random oxidation methods.

StrategyGeneral PrincipleAdvantagesDisadvantagesTypical Crude PurityTypical Overall Yield
Pre-formed Disulfide Bridge Incorporation of an asymmetrically protected cystine unit during SPPS.Simplified orthogonal scheme, reduced number of oxidation steps, potentially higher yields and purity.Requires synthesis of the special cystine building block, which can be sterically hindered during coupling.Moderate to High15-30%[6]
Sequential Orthogonal Formation Cysteine residues are protected with orthogonal groups (e.g., Trt, Acm, StBu) which are selectively removed to allow for stepwise disulfide bond formation.High regioselectivity for all disulfide bonds.Requires multiple deprotection and oxidation steps, which can be time-consuming and lead to cumulative yield loss.[7]Moderate10-25%[8]
Random Oxidation (Folding) All cysteine residues are deprotected simultaneously, and the disulfide bonds are formed by oxidation in solution, relying on the peptide's natural folding propensity.Simple and requires no special protecting groups.Can lead to a mixture of disulfide isomers (scrambling), requiring extensive purification. Only suitable for peptides that have a strong thermodynamic preference for the native conformation.[9]Low to ModerateVariable (highly sequence-dependent)

Application in Drug Development: Conotoxins and Defensins

Disulfide-rich peptides are of significant interest in drug development due to their high stability and target specificity. Conotoxins and defensins are two prominent examples where the efficient synthesis of these complex molecules is crucial.

Conotoxins and Nicotinic Acetylcholine Receptors (nAChRs)

Conotoxins are a diverse family of neurotoxic peptides found in the venom of marine cone snails. They are potent and selective modulators of various ion channels, including nicotinic acetylcholine receptors (nAChRs).[6][10] The α-conotoxins, for example, are antagonists of nAChRs and are valuable tools for studying receptor function and potential therapeutics for neurological disorders. The rigid structure conferred by their multiple disulfide bonds is essential for their high affinity and selectivity.

The signaling pathway of α-conotoxins involves the direct blockade of nAChRs, preventing the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular depolarization.

Conotoxin_Signaling Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds and Activates Conotoxin α-Conotoxin Conotoxin->nAChR Binds and Blocks Ion_Channel Ion Channel Conotoxin->Ion_Channel nAChR->Ion_Channel Opens Cation_Influx Na⁺ / Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Depolarization->Cellular_Response

α-Conotoxin blocking nAChR signaling.
Human β-Defensins and Toll-Like Receptor (TLR) Signaling

Human β-defensins (hBDs) are antimicrobial peptides that are key components of the innate immune system.[11][12][13] They possess a characteristic triple-stranded β-sheet structure stabilized by three disulfide bonds. Beyond their direct antimicrobial activity, hBDs also function as immunomodulators, influencing inflammatory responses through interactions with host cell receptors, including Toll-like receptors (TLRs). For instance, hBD3 has been shown to modulate TLR4 signaling pathways.[14]

The synthesis of hBDs and their analogs is crucial for studying their structure-activity relationships and therapeutic potential. The pre-formed disulfide bridge strategy can be a valuable tool for efficiently producing these complex peptides.

Defensin_Signaling cluster_downstream Downstream Signaling LPS LPS TLR4_MD2 TLR4 MD-2 LPS->TLR4_MD2 Activates hBD3 Human β-defensin 3 hBD3->TLR4_MD2 Modulates MyD88 MyD88-dependent pathway hBD3->MyD88 TRIF TRIF-dependent pathway hBD3->TRIF TLR4_MD2->MyD88 TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Type1_IFN Type I Interferon Production IRFs->Type1_IFN

Modulation of TLR4 signaling by hBD3.

Conclusion

The synthesis of peptides containing multiple disulfide bonds is a formidable challenge in peptide chemistry. The pre-formed disulfide bridge strategy offers a powerful and efficient alternative to traditional methods of disulfide bond formation. By incorporating an orthogonally protected cystine unit during SPPS, this approach simplifies the synthetic workflow, enhances regioselectivity, and can lead to higher yields and purity of the final product. While the initial synthesis of the asymmetrically protected cystine building block is an additional step, the downstream benefits, particularly for complex peptides like conotoxins and defensins, make this a highly valuable strategy for both academic research and industrial drug development. As the demand for complex peptide therapeutics continues to grow, the adoption of robust and efficient synthetic methodologies such as the pre-formed disulfide bridge strategy will be increasingly crucial.

References

Navigating the Solubility Landscape of (Fmoc-Cys-OtBu)2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acid derivatives is paramount for successful peptide synthesis and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility of Nα,Nα'-Bis-Fmoc-L-cystine bis(tert-butyl ester), commonly referred to as (Fmoc-Cys-OtBu)2, in common organic solvents. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information from various sources and provides a detailed experimental protocol for determining its solubility in a laboratory setting.

Physicochemical Properties and General Solubility

This compound is a protected form of the amino acid cystine, where the amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl groups are esterified with a tert-butyl (OtBu) group. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis. The bulky and hydrophobic nature of the Fmoc and OtBu groups significantly influences the solubility of the molecule, generally enhancing its solubility in organic solvents.[1]

One manufacturer explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] In line with general principles for Fmoc-protected amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents, which are standard in solid-phase peptide synthesis (SPPS). These solvents are effective at solvating both the protected amino acid and the resin support.

Qualitative Solubility in Common Organic Solvents

Based on the general characteristics of Fmoc-protected amino acids and available information, the following table summarizes the expected qualitative solubility of this compound. It is important to note that these are general guidelines, and empirical testing is recommended for specific applications.

SolventAbbreviationTypeExpected SolubilityNotes
Dimethyl SulfoxideDMSOPolar AproticSoluble[2]A strong solvent for a wide array of organic compounds.[3]
N,N-DimethylformamideDMFPolar AproticLikely SolubleA widely used solvent in SPPS with excellent solvating properties for Fmoc-amino acids.
N-Methyl-2-pyrrolidoneNMPPolar AproticLikely SolubleAn alternative to DMF, often used to disrupt peptide aggregation.
DichloromethaneDCMNonpolarLikely SolubleCommonly used in SPPS for resin washing and some coupling reactions.
AcetonitrileACNPolar AproticLikely SolubleOften used in purification (e.g., HPLC) and as a co-solvent.
ChloroformCHCl3NonpolarPotentially SolubleA common organic solvent for a range of organic compounds.
Ethyl AcetateEtOAcPolar AproticPotentially SolubleA moderately polar solvent.
Acetone(CH3)2COPolar AproticPotentially SolubleA common laboratory solvent.
WaterH2OPolar ProticInsolubleThe hydrophobic protecting groups make it insoluble in aqueous solutions.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • High-purity organic solvent of choice (e.g., DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Employ a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., 265 nm or 301 nm, characteristic of the Fmoc group).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid derivative like this compound for its application in peptide synthesis.

cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Experimental Determination cluster_3 Application in Synthesis A Identify Compound: This compound B Review Physicochemical Properties (Hydrophobicity, Protecting Groups) A->B C Literature Search for Existing Solubility Data B->C D Select Primary Solvents for SPPS (e.g., DMF, NMP, DMSO) C->D E Consider Co-solvents for Challenging Sequences D->E F Perform Qualitative Solubility Test (Small Scale) D->F G Execute Quantitative Solubility Protocol (e.g., HPLC-based method) F->G H Tabulate Solubility Data (mg/mL or Molarity at Temp) G->H I Prepare Stock Solution at Optimal Concentration H->I J Monitor for Precipitation During Synthesis I->J K Optimize Solvent System if Issues Arise J->K

Caption: Logical workflow for solubility assessment of this compound.

Signaling Pathway for Solvent Selection in SPPS

The choice of solvent in Solid-Phase Peptide Synthesis (SPPS) is critical and can be viewed as a decision pathway influenced by the properties of the protected amino acid and the growing peptide chain.

Start Start: New Coupling Cycle Is_Soluble Is this compound Soluble in Primary Solvent (e.g., DMF)? Start->Is_Soluble Use_Primary Use Primary Solvent (e.g., DMF) Is_Soluble->Use_Primary Yes Consider_Alternative Consider Alternative Polar Aprotic Solvent (e.g., NMP, DMSO) Is_Soluble->Consider_Alternative No Check_Aggregation Is Peptide Chain Aggregating? Use_Primary->Check_Aggregation Consider_Alternative->Check_Aggregation Proceed Proceed with Coupling Check_Aggregation->Proceed No Add_Cosolvent Add Chaotropic Agents or Co-solvents (e.g., DCM) Check_Aggregation->Add_Cosolvent Yes Add_Cosolvent->Proceed

Caption: Decision pathway for solvent selection in SPPS.

References

Methodological & Application

Application Notes and Protocols for the Use of (Fmoc-Cys-OtBu)₂ in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bridges is a critical step in the synthesis of many biologically active peptides, as these bonds are essential for maintaining their conformational structure and stability. The use of the pre-formed disulfide dimer, (Fmoc-Cys-OtBu)₂, in solid-phase peptide synthesis (SPPS) offers a direct and efficient method for incorporating a cystine residue into a peptide sequence. This approach circumvents the need for a separate on-resin or in-solution oxidation step, potentially simplifying the synthesis of peptides with a single disulfide bond. The tert-butyl (OtBu) protecting group on the thiol function provides robust protection during peptide chain elongation and requires specific acidic conditions for its removal during the final cleavage step.

These application notes provide a detailed protocol for the incorporation of (Fmoc-Cys-OtBu)₂ into peptide sequences using Fmoc-based SPPS, along with a discussion of the critical parameters and potential challenges.

Core Principles and Advantages

The use of (Fmoc-Cys-OtBu)₂ is based on the standard Fmoc/tBu SPPS strategy. The Fmoc group provides temporary protection of the α-amino groups and is removed at each cycle with a mild base, typically piperidine. The OtBu group, along with other side-chain protecting groups, is stable to these conditions and is removed during the final acidolytic cleavage from the solid support.

Advantages of using (Fmoc-Cys-OtBu)₂:

  • Direct Incorporation of Disulfide Bridge: Simplifies the synthetic workflow by eliminating a separate oxidation step.

  • Orthogonality: Compatible with the standard Fmoc/tBu protection scheme.

  • Reduced Risk of Side Reactions: Avoids potential side reactions associated with on-resin oxidation, such as over-oxidation or modification of sensitive residues.

Challenges to Consider:

  • Steric Hindrance: As a dimeric molecule, (Fmoc-Cys-OtBu)₂ is sterically hindered, which can lead to lower coupling efficiency compared to monomeric amino acids.

  • Racemization: Cysteine derivatives are known to be susceptible to racemization during activation and coupling, especially when using phosphonium or uronium-based coupling reagents in the presence of strong bases.[1]

  • Cleavage of the OtBu Group: The S-tBu group is highly stable to standard TFA cleavage conditions and requires a more potent cleavage cocktail for efficient removal.[1][2][3]

Data Presentation

ParameterCoupling Reagent/ConditionValue (% Racemization)Notes
Racemization DIPCDI/Oxyma Pure3.3%Racemization of Fmoc-Cys(Trt)-OH.[4]
HCTU/DIEA (Microwave, 50°C)10.9%Significant racemization with uronium reagents.[4]
HCTU/DIEA (Microwave, 80°C)26.6%Increased temperature exacerbates racemization.[4]
DIPCDI/Oxyma Pure0.74%Racemization of Fmoc-Cys(Thp)-OH.[1]

Experimental Protocols

The following protocols are provided as a "best-practice" guide for the use of (Fmoc-Cys-OtBu)₂ in manual SPPS on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and solid support.

Protocol 1: Coupling of (Fmoc-Cys-OtBu)₂

This protocol is designed to mitigate the risks of incomplete coupling due to steric hindrance and racemization.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • (Fmoc-Cys-OtBu)₂

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve (Fmoc-Cys-OtBu)₂ (1.5 to 2.0 equivalents relative to resin loading) and HOBt or OxymaPure (3 to 4 equivalents) in DMF.

    • Add DIC (3 to 4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.

  • Monitoring the Coupling:

    • Perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling is recommended.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol outlines the steps for chain elongation following the incorporation of (Fmoc-Cys-OtBu)₂.

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the Next Amino Acid:

    • Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., with DIC/HOBt or a uronium/phosphonium reagent).

  • Washing:

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat:

    • Repeat steps 1-3 for all subsequent amino acids in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the OtBu Groups

The S-tBu group is resistant to standard TFA cleavage conditions. A more potent cleavage cocktail is required.

Materials and Reagents:

  • Dry peptidyl-resin

  • Trimethylsilyl bromide (TMSBr)

  • Thioanisole

  • Trifluoroacetic acid (TFA)

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation (perform in a well-ventilated fume hood):

    • Prepare a solution of 1M TMSBr-thioanisole/TFA in the presence of EDT as a scavenger.[2][3] A typical ratio is TFA/thioanisole/EDT (90:5:5) with the addition of TMSBr.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of the Experimental Workflow

SPPS_Workflow_Fmoc_Cys_OtBu2 start Start: Peptide-Resin (Fmoc-deprotected) coupling Coupling: (Fmoc-Cys-OtBu)₂ DIC/HOBt in DMF start->coupling end_node Purified Disulfide-Bridged Peptide wash1 Wash: DMF, DCM coupling->wash1 fmoc_deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->fmoc_deprotection wash2 Wash: DMF fmoc_deprotection->wash2 elongation Peptide Chain Elongation (n cycles) wash2->elongation cleavage Cleavage & Deprotection: TMSBr/Thioanisole/TFA/EDT elongation->cleavage precipitation Precipitation: Cold Diethyl Ether cleavage->precipitation purification Purification: RP-HPLC precipitation->purification purification->end_node loop_start loop_end

Caption: Workflow for SPPS using (Fmoc-Cys-OtBu)₂.

References

Application Notes and Protocols for the Incorporation of (Fmoc-Cys-OtBu)2 into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The precise introduction of disulfide bonds is a cornerstone of synthetic peptide chemistry, critical for mimicking the native structure and function of many biologically active peptides and proteins. While the traditional approach involves the incorporation of protected cysteine monomers followed by an oxidation step, the use of pre-formed disulfide-linked building blocks such as (Fmoc-Cys-OtBu)2 offers a strategic advantage. This method ensures the correct pairing of cysteine residues, which is particularly valuable in the synthesis of complex peptides with multiple disulfide bridges, thereby preventing the formation of disulfide isomers.

This compound is a disulfide-linked dimer of N-α-Fmoc-protected cysteine, with the C-termini protected as tert-butyl (OtBu) esters. The primary application of this reagent is in Solid-Phase Peptide Synthesis (SPPS) for the direct incorporation of a cystine moiety into a growing peptide chain. The Fmoc group provides temporary N-terminal protection, which is removed at each cycle of peptide elongation, while the OtBu ester offers acid-labile protection of the C-terminus.

Challenges in the application of this building block can arise from the steric bulk of the dimer, which may necessitate optimized coupling conditions to ensure efficient acylation. Racemization of the cysteine residues is a known risk during activation, particularly with base-mediated coupling reagents.[1][2] Therefore, milder activation methods are recommended to maintain the stereochemical integrity of the peptide.

Disulfide bridges are integral to the function of numerous signaling peptides. For instance, the peptide hormone oxytocin contains a critical disulfide bond that constrains its conformation, enabling it to bind to its G protein-coupled receptor (GPCR) and initiate signaling cascades.[3][4] Similarly, the insulin receptor's structure and function are dependent on multiple disulfide bonds that maintain its dimeric structure, which is essential for insulin binding and downstream metabolic signaling.[5][6][7][8] The use of building blocks like this compound can facilitate the synthesis of such important biomolecules and their analogs for therapeutic and research purposes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for the incorporation of this compound onto a solid support-bound peptide chain using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Isopropanol (IPA)

  • Reaction vessel for manual or automated SPPS

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), IPA (3 times), and finally DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading), HOBt or Oxyma (2-3 equivalents) in DMF.

    • Add DIC (2-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the dimer.

  • Monitoring the Coupling Reaction (Optional):

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in DMF for 30 minutes.

  • The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/w/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the pre-chilled cleavage cocktail to the dried resin (typically 10 mL per 0.1 mmol of resin substitution).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

  • Peptide Isolation:

    • Centrifuge the precipitated peptide suspension at 3000-4000 rpm for 5-10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water/acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis:

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Coupling Reagent DIC/HOBt or DIC/OxymaMinimizes racemization of cysteine residues.[1]
Equivalents of this compound 2-3To drive the reaction to completion, compensating for potential steric hindrance.
Equivalents of Coupling Reagent 2-3Stoichiometric with the amino acid derivative.
Solvent DMFStandard solvent for SPPS, good solvating properties.
Reaction Time 2-4 hoursExtended time to account for the bulkiness of the dimer.
Temperature Room TemperatureTo avoid potential side reactions at elevated temperatures.

Table 2: Comparison of Coupling Methods for Cysteine Derivatives and Associated Racemization

Coupling MethodRacemization LevelReference
HBTU/DIPEAHigh[1]
HATU/DIPEAHigh[2]
DIC/HOBtLow
DIC/OxymaLow

Table 3: Typical Cleavage Cocktails for Peptides Containing Cysteine

Reagent CocktailComposition (v/v/w)Application Notes
Reagent K TFA/H2O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues, including cysteine and tryptophan.
TFA/TIS/H2O 95:2.5:2.5A common and effective cocktail for many peptides. TIS acts as a scavenger for carbocations.
TFA/TIS/EDT/H2O 94:1:2.5:2.5The addition of EDT is beneficial for peptides with multiple cysteine residues to prevent side reactions.

Visualizations

experimental_workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, IPA) deprotect->wash1 couple Couple this compound (DIC/HOBt in DMF) wash1->couple wash2 Wash (DMF, IPA, DCM) couple->wash2 cycle Repeat n-1 Cycles wash2->cycle cycle->deprotect Next Amino Acid cleave Final Cleavage & Deprotection (TFA Cocktail) cycle->cleave Final Amino Acid purify Purify & Analyze (RP-HPLC, Mass Spec) cleave->purify end Final Cyclic Peptide purify->end

Caption: Experimental workflow for the incorporation of this compound in SPPS.

oxytocin_signaling oxytocin Oxytocin (with S-S bridge) receptor Oxytocin Receptor (GPCR) oxytocin->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Simplified Oxytocin signaling pathway.

insulin_signaling insulin Insulin receptor Insulin Receptor (α-S-S-β)2 insulin->receptor Binds autophos Autophosphorylation of β-subunits receptor->autophos Induces irs IRS Docking & Phosphorylation autophos->irs pi3k PI3K Activation irs->pi3k pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 Activation pip3->pdk1 akt Akt/PKB Activation pdk1->akt Phosphorylates glut4 GLUT4 Translocation to Membrane akt->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake

Caption: Simplified Insulin Receptor signaling pathway.

References

Application Notes & Protocols: Coupling (Fmoc-Cys-OtBu)2 to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of pre-formed disulfide bridges into peptides during solid-phase peptide synthesis (SPPS) is a crucial strategy for producing complex cyclic peptides and proteins. The symmetrical disulfide dimer, (Fmoc-Cys-OtBu)2, is a key building block for this purpose. It allows for the direct introduction of a Cys-Cys loop, with the tert-Butyl (OtBu) group protecting the thiol side chain and the Fmoc group protecting the N-terminus.

A primary challenge when coupling any cysteine derivative is the susceptibility of the α-carbon to racemization, particularly under standard base-mediated activation conditions.[1][2][3] Therefore, the choice of resin, coupling reagents, and reaction conditions is critical to ensure high coupling efficiency and maintain the stereochemical integrity of the final peptide. These notes provide detailed protocols and conditions for the successful coupling of this compound to common SPPS resins.

Key Considerations for Coupling this compound

  • Racemization: Cysteine residues are highly prone to racemization during carboxyl group activation, especially when using phosphonium or aminium/uronium-based reagents like HBTU or HATU in the presence of a base like DIPEA.[2][3] To mitigate this, carbodiimide-based activation under acidic or neutral conditions is strongly recommended.[2] The use of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) with N,N'-Diisopropylcarbodiimide (DIC) is the preferred method.[1][2]

  • Steric Hindrance: As a dimeric molecule, this compound is sterically bulky. This can lead to slower reaction kinetics and lower coupling efficiency compared to standard amino acid monomers.[1] Longer coupling times or double coupling may be necessary to achieve satisfactory loading.

  • Resin Selection: The choice of resin is critical. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended as it allows for very mild cleavage conditions (e.g., dilute TFA or AcOH/TFE/DCM), which preserves the acid-labile OtBu side-chain protecting groups and the integrity of the disulfide bond.[4][5] Wang resin is another option, though it requires stronger acidic conditions for cleavage.

Recommended Coupling Conditions

The following table summarizes the recommended starting conditions for coupling this compound to 2-Chlorotrityl chloride and Wang resins. Optimization may be required based on specific laboratory conditions and the scale of the synthesis.

Parameter2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Primary Application Synthesis of fully protected peptide fragmentsStandard C-terminal peptide acids
This compound Equiv. 1.5 - 2.0 eq.3.0 - 4.0 eq.
Activation Method N/A (Direct reaction with base)DIC / Oxyma (or HOBt)
Coupling Reagent Equiv. N/ADIC: 4.0 eq., Oxyma: 4.0 eq.
Base / Equiv. DIPEA / 4.0 - 5.0 eq.N/A (or catalytic DMAP: 0.1 eq.)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dimethylformamide (DMF)
Reaction Temperature Room Temperature0°C to Room Temperature
Reaction Time 2 - 4 hours (or overnight for higher loading)12 - 24 hours
Capping of Unreacted Sites Required (Methanol or MeOH/DIPEA in DCM)Recommended (Acetic Anhydride/DIPEA)

Experimental Protocols

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is preferred for maximizing yield and preserving acid-sensitive groups. The reaction proceeds via an S_N1 mechanism facilitated by a non-nucleophilic base.[4]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g substitution)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Resin Swelling: Place the desired amount of 2-CTC resin (e.g., 1 g, 1.0 mmol) in the reaction vessel. Swell the resin in anhydrous DCM (10-15 mL/g) for 30-60 minutes with gentle agitation. Drain the solvent.

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 - 2.0 eq., e.g., 1.5 mmol) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the this compound solution to the swollen resin. Add DIPEA (4.0 - 5.0 eq., e.g., 4.0 mmol) to the resin slurry. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the supernatant and testing for the presence of the starting amino acid. For potentially higher loading, the reaction can be left overnight.[6]

  • Capping: After the desired reaction time, quench the reaction and cap any unreacted chlorotrityl sites. Add Methanol (approx. 1 mL per gram of resin) to the vessel and agitate for 30 minutes.[7]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), Isopropanol (IPA) (3x), and finally DCM (3x).[1]

  • Drying: Dry the loaded resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): Determine the final substitution level via the spectrophotometric analysis of the Fmoc group.[8] This involves cleaving the Fmoc group from a small, accurately weighed sample of dried resin using a 20% piperidine in DMF solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.[8]

Protocol 2: Loading this compound onto Wang Resin

This protocol uses a carbodiimide activation method, which is crucial for preventing racemization.[2]

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure or 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous DMF (10-15 mL/g) for 30-60 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate flask, dissolve this compound (3.0 - 4.0 eq.) and Oxyma (or HOBt) (4.0 eq.) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DIC (4.0 eq.) to the activation mixture and stir at 0°C for 10 minutes. Add a catalytic amount of DMAP (0.1 eq.) to the swollen resin, followed immediately by the pre-activated amino acid solution. Agitate the reaction mixture for 12-24 hours at room temperature.[7]

  • Monitoring: Monitor the reaction using the Kaiser test.[9] A negative test (yellow beads) indicates the absence of free hydroxyl groups and a complete reaction.

  • Capping (if necessary): If the Kaiser test is positive after 24 hours, cap the unreacted hydroxyl groups. Wash the resin with DMF, then treat it with a solution of acetic anhydride (5 eq.) and DIPEA (5 eq.) in DMF for 1 hour.

  • Washing: Drain the reaction solvent. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Drying and Loading Determination: Dry the resin under vacuum and determine the final loading as described in Protocol 1, Step 7.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing Resin 2-CTC Resin Swell 1. Swell Resin in DCM (30-60 min) Resin->Swell Dimer This compound Couple 2. Add Dimer Solution & DIPEA (Agitate 2-4h at RT) Dimer->Couple Solvent_Base DCM & DIPEA Solvent_Base->Couple Swell->Couple Cap 3. Cap with Methanol (30 min) Couple->Cap Wash 4. Sequential Washing (DCM, DMF, IPA) Cap->Wash Dry 5. Dry Under Vacuum Wash->Dry Quantify 6. Quantify Loading (Fmoc Test) Dry->Quantify

G Dimer { this compound | Free -COOH } ActivatedEster { Activated O-acylisourea | Prone to Racemization } Dimer->ActivatedEster + DIC DIC DIC Oxyma Oxyma OxymaEster { Oxyma Active Ester | Racemization Suppressed } ActivatedEster->OxymaEster + Oxyma CoupledProduct { Resin-O-CO-Dimer | Stable Ester Linkage } OxymaEster->CoupledProduct + Resin-OH Resin { Resin-OH | (e.g., Wang Resin) }

References

Synthesis of Cyclic Peptides via Disulfide Bridging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic peptides, with a primary focus on the formation of intramolecular disulfide bridges. While this guide centers on the prevalent and validated methods using standard Fmoc-protected cysteine derivatives, it also addresses the specific query regarding the use of N,N'-bis(Fmoc)-L-cystine di-tert-butyl ester, (Fmoc-Cys-OtBu)2.

Introduction: The Importance of Peptide Cyclization

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts.[1] The conformational rigidity imposed by cyclization can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against proteolytic degradation.[2] One of the most common and effective methods for peptide cyclization is the formation of a disulfide bond between two cysteine residues within the peptide sequence.[3]

This process typically involves three key stages:

  • Solid-Phase Peptide Synthesis (SPPS): Assembly of the linear peptide chain on a solid support using Fmoc chemistry, incorporating cysteine residues with appropriate thiol-protecting groups.

  • Cleavage and Deprotection: Release of the peptide from the resin and removal of side-chain protecting groups.

  • Oxidative Cyclization: Formation of the disulfide bridge in solution under optimized conditions to yield the final cyclic peptide.

The Role of this compound

The reagent this compound is a pre-formed disulfide-linked dimer of Fmoc-protected cysteine, where the C-terminus of each cysteine is protected as a tert-butyl (OtBu) ester.[4] While commercially available, it is not a standard reagent for the direct synthesis of cyclic peptides via modern solid-phase methodologies.

Challenges and Rationale for Limited Use:

  • Incompatibility with Standard SPPS: In standard Fmoc-SPPS, the C-terminal amino acid is anchored to the resin. This compound has its C-terminus blocked by an OtBu group, which is acid-labile. This prevents its direct attachment to standard resins and subsequent chain elongation.

  • Cleavage Complexity: The OtBu esters would be cleaved under the same strong acid conditions (e.g., 95% TFA) used for final peptide cleavage from the resin and removal of other side-chain protecting groups.[5] This lack of orthogonality complicates any potential synthetic strategy.

  • Primary Application: This reagent is primarily designed for use as a building block in the synthesis of cleavable disulfide linkers, for example, in antibody-drug conjugates (ADCs), rather than for intramolecular peptide cyclization.[6][7]

Due to these significant challenges, the following sections will detail the established and reliable protocols for cyclic peptide synthesis using standard, orthogonally protected Fmoc-Cysteine derivatives.

Standard Methodology: Synthesis Using Orthogonally Protected Cysteine

The most robust and widely adopted strategy for synthesizing disulfide-bridged cyclic peptides involves the use of cysteine derivatives where the thiol group is protected by a group that is stable throughout the synthesis and can be selectively removed for cyclization.

Selection of Cysteine Protecting Groups

The choice of the thiol protecting group is critical and depends on the desired cyclization strategy (e.g., on-resin vs. solution phase, or synthesis of peptides with multiple disulfide bonds).

Protecting GroupAbbreviationCleavage ConditionKey Features & Applications
Trityl TrtStandard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)Most common and cost-effective for peptides with a single disulfide bond. Cleaved simultaneously with the peptide from the resin.[8][9]
Acetamidomethyl AcmIodine (I₂) or Silver (Ag⁺)/Mercury (Hg²⁺) saltsStable to TFA. Allows for purification of the linear peptide before cyclization. Ideal for regioselective formation of multiple disulfide bonds.[8]
tert-Butylthio StBuReduction with thiols (e.g., DTT, TCEP)Stable to TFA. Provides an orthogonal strategy allowing for purification of the protected peptide before selective deprotection and cyclization.[9]
4-Methoxytrityl Mmt1-2% TFA in DCMHighly acid-labile. Allows for selective on-resin deprotection and cyclization while other acid-labile groups remain intact.[10]
Experimental Protocols

The following are generalized protocols for the synthesis of a single disulfide bridge-containing cyclic peptide.

Protocol 1: Linear Peptide Synthesis via Automated Fmoc-SPPS

This protocol describes the assembly of the linear peptide precursor on a Rink Amide resin for a C-terminally amidated final product.

1. Resin Preparation:

  • Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel of an automated peptide synthesizer.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once.
  • Washing: Wash the resin thoroughly with DMF (5-7 times).
  • Coupling: Add the Fmoc-protected amino acid (5-fold excess), a coupling agent like HCTU (4.9-fold excess), and a base like N,N-Diisopropylethylamine (DIPEA) (10-fold excess) in DMF. Agitate for 30-60 minutes. For cysteine incorporation, use Fmoc-Cys(Trt)-OH .
  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

3. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform a final Fmoc deprotection step as described above.
  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove the Trityl protecting groups from the cysteine residues simultaneously.

1. Preparation:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v). Caution: Work in a fume hood and wear appropriate PPE.
  • Add the dry, peptide-bound resin to a reaction vessel.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
  • Stir or agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.
  • Centrifuge the mixture at 3000-4000 rpm for 10 minutes. Decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Dry the crude linear peptide pellet under a stream of nitrogen or in a desiccator.

Protocol 3: Oxidative Cyclization in Solution

This protocol describes the formation of the intramolecular disulfide bond via air oxidation in a dilute, slightly basic solution.

1. Peptide Dissolution:

  • Dissolve the crude linear peptide in a buffer solution to a final peptide concentration of 0.1-1.0 mg/mL. A low concentration favors intramolecular cyclization over intermolecular polymerization.
  • A common buffer is 0.1 M ammonium bicarbonate (NH₄HCO₃), adjusted to pH 8.0-8.5. Acetonitrile or isopropanol can be added (up to 20%) to aid in peptide solubility.

2. Oxidation Reaction:

  • Stir the solution vigorously, open to the atmosphere, at room temperature. The dissolved oxygen in the buffer acts as the oxidant.
  • Monitor the reaction progress using RP-HPLC and Mass Spectrometry (MS). The cyclic product will have a mass of (M-2H)⁺ compared to the linear precursor and typically a shorter retention time on a C18 column. The reaction is usually complete within 8-24 hours.

3. Quenching and Lyophilization:

  • Once the reaction is complete, acidify the solution with a small amount of acetic acid or formic acid to pH 4-5 to stop the reaction.
  • Freeze the solution and lyophilize to obtain the crude cyclic peptide.

4. Purification:

  • Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC).
  • Collect fractions containing the desired product, confirm by MS, pool, and lyophilize to yield the final pure cyclic peptide.

Data Presentation

The efficiency of cyclic peptide synthesis can vary significantly based on the peptide sequence, cyclization conditions, and purification methods. The table below summarizes typical outcomes for the synthesis of well-known disulfide-bridged peptides.

PeptideSynthesis MethodCyclization ConditionsCrude PurityFinal Yield (after HPLC)Reference
Oxytocin Microwave-Enhanced SPPSOn-resin, NCS in DMF69%Not Reported[10]
THR-123 Microwave-Enhanced SPPSOn-resin, NCS in DMF77%Not Reported[10]
CHEC-7 Microwave-Enhanced SPPSOn-resin, NCS in DMF80%Not Reported[10]
Conotoxin-SI Microwave-Enhanced SPPSOn-resin, NCS in DMF67%Not Reported[10]
Longicalycinin A Analog Standard Fmoc-SPPSSolution-phase, Air Oxidation (pH 8-9)Not ReportedGood[3]

Visualized Workflows (Graphviz)

The following diagrams illustrate the key workflows described in the protocols.

G cluster_SPPS Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS) Resin Swell Resin in DMF Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Couple Amino Acid (HCTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Loop_End Repeat for all Amino Acids Wash2->Loop_End Loop_End->Fmoc_Deprotect Next AA Final_Deprotect Final Fmoc Deprotection Loop_End->Final_Deprotect Last AA Final_Wash Wash & Dry Resin Final_Deprotect->Final_Wash

Caption: Workflow for linear peptide synthesis using Fmoc-SPPS.

G cluster_workflow Protocols 2 & 3: Cleavage, Cyclization, and Purification Start Start: Peptide-on-Resin Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Start->Cleavage Precipitation Precipitate in Ether & Dry Cleavage->Precipitation Linear_Peptide Crude Linear Peptide (with free thiols) Precipitation->Linear_Peptide Cyclization Oxidative Cyclization (pH 8.5, Air, Dilute) Linear_Peptide->Cyclization Crude_Cyclic Crude Cyclic Peptide Cyclization->Crude_Cyclic Purification RP-HPLC Purification Crude_Cyclic->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Caption: Overall workflow from resin-bound to pure cyclic peptide.

G cluster_logic Decision Logic: Cys Protecting Group Selection Goal Synthesis Goal Single_SS Single Disulfide Bond Simple, cost-effective synthesis Goal->Single_SS Multi_SS Multiple, Regioselective Disulfide Bonds Complex synthesis Goal->Multi_SS On_Resin On-Resin Cyclization Avoids handling linear peptide Goal->On_Resin Trt Use Fmoc-Cys(Trt)-OH Single_SS->Trt Acm_StBu Use Orthogonal Groups (Fmoc-Cys(Acm)-OH, etc.) Multi_SS->Acm_StBu Mmt Use Highly Labile Group (Fmoc-Cys(Mmt)-OH) On_Resin->Mmt

Caption: Logic for selecting an appropriate Cys protecting group.

References

Application Note: Efficient Cleavage of tert-Butyl Protecting Groups from Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a critical amino acid in peptide and protein chemistry, primarily due to the unique reactivity of its thiol side chain, which allows for disulfide bond formation, bioconjugation, and the synthesis of complex peptide structures. In Fmoc-based Solid Phase Peptide Synthesis (SPPS), acid-labile tert-butyl (tBu) based protecting groups are commonly used for the side chains of various amino acids such as Aspartic Acid (OtBu), Glutamic Acid (OtBu), Serine (tBu), Threonine (tBu), Tyrosine (tBu), and Lysine (Boc).

The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of these side-chain protecting groups, typically using a strong acid like Trifluoroacetic Acid (TFA). However, this process generates highly reactive tert-butyl cations. These cations can be scavenged by the thiol group of deprotected cysteine, leading to a common and problematic side reaction known as S-tert-butylation, which results in an unwanted mass increase of 56 Da on the cysteine residue.[1][2] This application note provides optimized protocols to minimize S-tert-butylation and other side reactions, ensuring the synthesis of high-purity cysteine-containing peptides.

Key Challenge: S-tert-butylation Side Reaction

During TFA-mediated deprotection, tBu-based protecting groups are cleaved, releasing tert-butyl cations into the cleavage cocktail. The nucleophilic thiol side chain of a deprotected cysteine residue can attack these carbocations, forming a stable thioether bond and resulting in the S-tert-butylated peptide adduct.[1][2] Standard cleavage cocktails, such as TFA/Triisopropylsilane (TIS)/Water, are often insufficient to effectively trap all generated tert-butyl cations, leading to significant formation of this side product.[2]

cluster_0 TFA-Mediated Deprotection cluster_1 S-tert-butylation Side Reaction Boc R-Lys(Boc) tBu_cation tert-Butyl Cation (+C(CH₃)₃) Boc->tBu_cation Cleavage Cys_SH Peptide-Cys-SH (Free Thiol) tBu_cation->Cys_SH Undesired Attack TFA TFA Side_Product Peptide-Cys-S-tBu (+56 Da Side Product) Cys_SH->Side_Product Alkylation

Figure 1: Mechanism of S-tert-butylation side reaction.

Experimental Protocols

To mitigate side reactions, particularly S-tert-butylation, a two-step cleavage protocol using an enhanced scavenger cocktail is highly recommended.[1][2]

Protocol 1: Standard Single-Step Cleavage (for reference)

This protocol is suitable for peptides with no or few tBu-protected residues but is not recommended for complex cysteine-containing peptides.

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[3]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5, v/v/v).[1] Use approximately 5-10 mL of cocktail per gram of resin.[4]

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the dried peptide-resin.[2]

    • Agitate the mixture gently at room temperature for 2-3 hours.[2]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]

    • Precipitate the peptide by adding the combined filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether.[5]

    • Pellet the peptide via centrifugation, decant the ether, and wash the pellet twice with cold ether.[2]

    • Dry the final peptide pellet under vacuum.[2]

Protocol 2: Optimized Two-Step Cleavage for Cysteine-Containing Peptides

This protocol is highly effective at reducing S-tert-butylation.[1][2] It involves an initial cleavage with a lower TFA concentration to gently remove protecting groups while scavengers trap the resulting cations, followed by a higher TFA concentration to ensure complete deprotection.

  • Resin Preparation:

    • Follow Step 1 from the standard protocol.

  • Step 1 - Initial Cleavage (Low TFA Concentration):

    • Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail. For a 0.1 mmol scale synthesis, this would be approximately:

      • TFA: 3.5 mL (~70%)

      • Triisopropylsilane (TIS): 0.25 mL (5%)

      • Deionized Water: 0.25 mL (5%)

      • Thioanisole: 0.5 mL (10%)

      • Dimethylsulfide (DMS): 0.5 mL (10%)

      • Dithiothreitol (DTT): 50 mg (~1%)[2]

    • Reaction: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[1][2]

  • Step 2 - Final Cleavage (High TFA Concentration):

    • TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80-90%. For the mixture above, adding ~1.25 mL of pure TFA will bring the concentration to 80%.[2]

    • Reaction: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature to ensure complete deprotection of all side-chain groups.[1][2]

  • Peptide Isolation:

    • Follow Step 4 from the standard protocol (filtration, precipitation, washing, and drying).

Resin 1. Dry Peptide-Resin Step1 2. Initial Cleavage (30 min) Cocktail: 70% TFA Scavengers (TIS, H₂O) Thioethers (Thioanisole, DMS) Reducing Agent (DTT) Resin->Step1 Step2 3. Final Cleavage (1.5 - 2 hours) Increase TFA to 80-90% Step1->Step2 Filter 4. Filter & Collect Filtrate Step2->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Wash 6. Centrifuge & Wash Pellet Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Purify 8. HPLC Purification Dry->Purify

Figure 2: Workflow for the optimized two-step cleavage protocol.

Quantitative Data: Comparison of Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the purity of the final peptide. The following table summarizes data on the formation of S-tbutylated side products when cleaving a model peptide containing Cys and tBu-protected residues under various conditions.

Cleavage Cocktail Composition (v/v/w)Time (h)Desired Peptide (%)Cys S-tButylation (%)Reference
Standard Cocktails
TFA/TIS/H₂O (95:2.5:2.5)181.418.6[1]
TFA/TIS/H₂O (95:5:5)183.116.9[1]
Enhanced Scavenger Cocktails
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)390.19.9[1]
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)393.66.4[1]
TFA/TIS/H₂O/Thioanisole/DMS/DTT (80:5:5:5:5:1%)398.11.9[1]
Optimized Two-Step Protocol
Step 1: 70% TFA + Scavengers (30 min) Step 2: 80% TFA (150 min)3>99 <1 [1]

Data adapted from studies on model Cys-containing peptides to illustrate relative efficiencies.[1]

Troubleshooting Guide

ProblemLikely CauseRecommended Solution
Mass increase of +56 Da S-tert-butylation of cysteine thiol by tBu cations.[2]Implement the two-step cleavage protocol (Protocol 2). The combination of thioanisole, DMS, and DTT is highly effective at scavenging tBu cations.[1][2]
Peptide dimers or oligomers observed Oxidation of free cysteine sulfhydryl groups to form intermolecular disulfide bonds.[2]Ensure the cleavage cocktail contains a reducing agent such as DTT or 1,2-ethanedithiol (EDT).[2] Handle the cleaved peptide under a non-oxidizing atmosphere where possible.
Incomplete removal of other protecting groups (e.g., Pbf from Arg, tBu from Ser) Insufficient acid strength or reaction time.Ensure the final TFA concentration is at least 80% and the total cleavage time is 2-3 hours.[1][6] For multiple Arg(Pbf) residues, longer cleavage times may be necessary.[6]
Presence of Trityl (+242 Da) adducts on Cys Reversible reaction of the Trityl cation with the cysteine thiol after deprotection of Cys(Trt).Use a sufficient volume of cleavage cocktail (e.g., 30 mL per 0.5 mmol) and effective scavengers like TIS to trap the trityl cation. Precipitate the peptide directly from the TFA mixture into ether.

Analytical Methods for Monitoring

  • Reaction Monitoring: For solid-phase synthesis, qualitative monitoring of Fmoc deprotection can be done using a ninhydrin test.[7] Quantitative monitoring involves measuring the UV absorbance of the piperidine-dibenzofulvene adduct released during the deprotection step.[8]

  • Final Product Analysis: After cleavage from the resin, the crude and purified peptide should be analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity and quantify side products.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the molecular weight of the desired peptide and identify any adducts, such as S-tert-butylation (+56 Da).[1][9]

References

Application Notes and Protocols for Intramolecular Disulfide Bond Formation Using (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disulfide bonds are crucial covalent linkages that provide structural stability to a vast number of peptides and proteins, defining their three-dimensional structure and, consequently, their biological activity.[1] The formation of these bonds in synthetic peptides is a critical step in medicinal chemistry and drug development, often conferring enhanced stability, receptor affinity, and favorable pharmacokinetic properties.[2] The use of orthogonally protected cysteine residues, such as N-α-Fmoc-S-tert-butyl-L-cysteine (Fmoc-Cys(tBu)-OH), is a cornerstone of modern solid-phase peptide synthesis (SPPS) for achieving correctly folded and biologically active molecules.[3]

The tert-butyl (tBu) group is a robust thiol protecting group, stable to the standard trifluoroacetic acid (TFA) cocktails used for peptide cleavage from the resin in Fmoc-based SPPS.[4] This stability makes it an excellent component of orthogonal protection schemes, allowing for selective deprotection and directed disulfide bond formation either on the solid support (on-resin) or after cleavage (in solution). This document provides detailed methods and protocols for the formation of intramolecular disulfide bonds using peptides synthesized with Fmoc-Cys(tBu)-OH.

Methods for Intramolecular Disulfide Bond Formation

The strategy for forming an intramolecular disulfide bond between two Cys(tBu) residues involves two key steps: 1) selective removal of the tBu protecting groups and 2) oxidation of the resulting free thiols. This can be accomplished through two primary approaches: solution-phase cyclization and on-resin cyclization.

  • Solution-Phase Cyclization: This is the most common approach. The linear peptide is first synthesized, cleaved from the resin, and globally deprotected, with the exception of the Cys(tBu) groups. After purification of the linear precursor, the tBu groups are removed, and the peptide is subjected to oxidation under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization.[5][6]

  • On-Resin Cyclization: This method leverages the pseudo-dilution effect of the solid support to promote intramolecular cyclization.[7] After linear peptide assembly, the Cys(tBu) groups are selectively deprotected and oxidized while the peptide is still attached to the resin. This can streamline the workflow and simplify purification by minimizing the formation of dimers and polymers.[8] However, the resin matrix may sometimes impose conformational constraints that hinder efficient cyclization.[6]

The choice between these methods is often sequence-dependent and may require empirical optimization.[9]

Data Presentation: Comparison of Cyclization Methods

The following table summarizes common reagents and conditions for the deprotection of Cys(tBu) and subsequent intramolecular disulfide bond formation.

MethodReagent / ConditionPhaseAdvantagesDisadvantages
Acid-Mediated Deprotection & Oxidation Trifluoromethanesulfonic acid (TFMSA) / TFA / AnisoleSolutionSimultaneous deprotection and cleavage from resin.[4]Harsh conditions, potential for side reactions.
Two-Step Deprotection & Oxidation 1. Mercury(II) Acetate (Hg(OAc)₂) followed by H₂S2. Air oxidation or other oxidantsSolutionMilder deprotection conditions.Use of highly toxic mercury salts.
One-Pot Deprotection & Cyclization CH₃SiCl₃ / Phenylsulfoxide (PhS(O)Ph) / TFASolutionEfficient one-pot procedure for deprotection and oxidation.[2]Reagents can be sensitive; optimization may be required.
Iodine-Mediated On-Resin Cyclization 1. Selective tBu deprotection2. Iodine (I₂) in DMF or DCMOn-ResinRapid and quantitative cyclization; avoids handling of linear peptide in solution.[10]Potential for iodine-mediated side reactions with sensitive residues (e.g., Trp, Met).
DMSO-Mediated Solution Cyclization 1. Deprotection of tBu groups2. Dimethyl sulfoxide (DMSO) in aqueous buffer (pH 7-8)SolutionMild oxidation conditions; mimics physiological folding.[11]Can be slow (hours to days); requires careful pH control.

Experimental Protocols

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol describes the standard Fmoc-SPPS for assembling the linear peptide containing two Cys(tBu) residues.

  • Resin Preparation: Swell Rink Amide resin (or other suitable resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • In a separate vial, activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Incorporate Fmoc-Cys(tBu)-OH at the desired positions using the same procedure.

  • Monitoring: Monitor the coupling reaction completion using a Kaiser test.[12]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF (5x), DCM (3x), and Methanol (3x) and dry under vacuum.

Protocol 2: Solution-Phase Intramolecular Disulfide Bond Formation

This protocol is performed after the linear peptide has been cleaved from the resin and purified.

  • Peptide Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Note: Do not use thiol-based scavengers as they can interfere with the disulfide bond.

    • Treat the dried peptidyl resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether (3x).

    • Dry the crude peptide containing the intact Cys(tBu) groups.

  • Purification: Purify the linear peptide by reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions.

  • tBu Deprotection and Cyclization (One-Pot Method):

    • Dissolve the purified peptide in a solution of TFA containing anisole (5-10%) as a scavenger.

    • Add a solution of methyltrichlorosilane (MeSiCl₃) and phenylsulfoxide (PhS(O)Ph) in TFA. The reaction is typically complete within 30-60 minutes at room temperature.

    • Alternatively, for a milder approach, first deprotect the tBu groups using mercury(II) acetate, followed by removal of mercury and subsequent air oxidation at high dilution.[4]

  • Reaction Quenching & Purification:

    • Remove the TFA under a stream of nitrogen or by rotary evaporation.

    • Precipitate the cyclic peptide with cold diethyl ether.

    • Purify the final cyclic peptide by RP-HPLC.

    • Confirm the product by mass spectrometry (a mass loss of 114 Da corresponding to the loss of two tBu groups and two protons).

Protocol 3: On-Resin Intramolecular Disulfide Bond Formation

This protocol requires an orthogonal protecting group strategy where other cysteines might be protected with a more stable group, or it is used for peptides where only one disulfide bond is desired. The selective deprotection of Cys(tBu) on-resin is challenging; a more common on-resin strategy involves using a more labile group like Cys(Mmt) or Cys(Trt) and oxidizing, while Cys(tBu) remains protected for a second, later cyclization.[7][13] For the purpose of this protocol, we will adapt a general iodine-based oxidation method, assuming a method for selective on-resin tBu deprotection is available or that no other acid-labile groups are present that would be prematurely cleaved.

  • Peptide Synthesis: Synthesize the linear peptide on the resin as described in Protocol 1.

  • Selective tBu Deprotection: This is the critical and most challenging step. It typically requires harsh acid conditions (e.g., TFMSA) that are not compatible with standard resins and protecting groups. A more feasible strategy is to use a different Cys protecting group for on-resin cyclization (e.g., Cys(Mmt) or Cys(Acm)). However, if Cys(tBu) must be used, specific literature protocols for the given peptide sequence should be consulted.

  • On-Resin Oxidation (General Protocol using Iodine):

    • Swell the peptidyl resin (with deprotected Cys thiols) in DMF.

    • Add a solution of iodine (5-10 equivalents) in DMF.

    • Agitate the mixture at room temperature for 1-2 hours, monitoring the reaction by taking small resin samples for cleavage and LC-MS analysis.[10]

  • Washing:

    • Wash the resin with DMF until the filtrate is colorless to remove excess iodine.

    • Wash with a solution of ascorbic acid in DMF/water to quench any remaining iodine, followed by washes with DMF and DCM.[9]

  • Cleavage and Final Purification:

    • Cleave the cyclic peptide from the resin using the cocktail described in Protocol 2, Step 1.

    • Precipitate, wash, and dry the peptide.

    • Purify the final product by RP-HPLC.

Mandatory Visualizations

G Experimental Workflow for Disulfide Bond Formation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Cyclization cluster_resin On-Resin Cyclization spps_start Start with Resin spps_cycle Iterative Cycles: 1. Fmoc Deprotection 2. Amino Acid Coupling (Incorporate Fmoc-Cys(tBu)-OH) spps_start->spps_cycle spps_end Linear Protected Peptidyl-Resin spps_cycle->spps_end cleavage Cleavage from Resin (TFA/TIS/H2O) spps_end->cleavage Path 1 deprotect_on_resin Selective On-Resin tBu Deprotection (Challenging) spps_end->deprotect_on_resin Path 2 purify_linear RP-HPLC Purification of Linear Peptide cleavage->purify_linear deprotect_oxidize tBu Deprotection & Oxidation (e.g., MeSiCl3/PhSOPh) purify_linear->deprotect_oxidize purify_cyclic_sol Final RP-HPLC Purification deprotect_oxidize->purify_cyclic_sol oxidize_on_resin On-Resin Oxidation (e.g., Iodine) deprotect_on_resin->oxidize_on_resin cleavage_cyclic Cleavage of Cyclic Peptide oxidize_on_resin->cleavage_cyclic purify_cyclic_res Final RP-HPLC Purification cleavage_cyclic->purify_cyclic_res

Caption: Workflow for Solution-Phase vs. On-Resin Intramolecular Disulfide Bond Formation.

G Chemical Reaction: Deprotection of Cys(tBu) & Oxidation peptide_tbu Peptide-SH(tBu)       | Peptide-SH(tBu) reagents_deprotect Deprotection (e.g., Hg(OAc)₂ or TFMSA) peptide_sh Peptide-SH    | Peptide-SH reagents_oxidize Oxidation (e.g., Air, I₂, DMSO) peptide_ss Peptide-S       |       S-Peptide reagents_deprotect->peptide_sh reagents_oxidize->peptide_ss

Caption: General chemical scheme for Cys(tBu) deprotection and subsequent thiol oxidation.

G Decision Logic for Cyclization Strategy start Peptide Sequence Designed q1 Does the peptide contain Trp, Met, or other oxidation-sensitive residues? start->q1 q2 Is the peptide prone to aggregation or dimerization? q1->q2 No strat_solution Prefer Solution-Phase Cyclization: - Use mild oxidants (Air, DMSO) - Careful purification required q1->strat_solution Yes q3 Is high throughput or workflow simplification a priority? q2->q3 No strat_on_resin Prefer On-Resin Cyclization: - Leverages pseudo-dilution - Streamlined workflow q2->strat_on_resin Yes q3->strat_on_resin Yes consider_both Either Strategy is Viable: - Choice may depend on empirical results or lab preference q3->consider_both No

Caption: Decision tree for selecting a disulfide bond formation strategy.

References

Application Notes and Protocols for (Fmoc-Cys-OtBu)2 in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Fmoc-Cys-OtBu)2, a pre-formed disulfide-linked dimer of N-α-Fmoc-protected and S-tert-butyl-ester-protected cysteine, presents a specialized building block for peptide and linker synthesis in drug discovery. Its unique structure offers a direct route to incorporating a disulfide bond, a critical feature for the conformational stability of many therapeutic peptides and a key component of cleavable linkers in antibody-drug conjugates (ADCs). These application notes provide a comprehensive overview of the potential applications, detailed experimental protocols, and expected outcomes when utilizing this compound.

While direct literature on the extensive use of this compound is limited, its application can be inferred from established principles of solid-phase peptide synthesis (SPPS) and linker chemistry. The protocols herein are based on these principles and are intended to serve as a robust starting point for researchers.

Key Applications in Drug Discovery

The primary application of this compound lies in its ability to introduce a stable, yet cleavable, disulfide bridge into a molecular scaffold. This has significant implications in several areas of drug development:

  • Synthesis of Cyclic Peptides: Disulfide bonds are crucial for constraining the conformation of peptides, which can lead to increased receptor affinity, enhanced stability against proteolysis, and improved pharmacokinetic properties. The direct incorporation of a cystine unit can streamline the synthesis of certain cyclic peptide architectures.

  • Development of Cleavable Linkers for Antibody-Drug Conjugates (ADCs): Disulfide bonds are frequently employed in ADC linkers due to their stability in the bloodstream and susceptibility to cleavage in the reducing intracellular environment of tumor cells.[1] this compound can serve as a core component for the synthesis of such cleavable linkers, enabling the targeted release of cytotoxic payloads.[1][]

  • PROTACs and other Targeted Therapeutics: The principles of cleavable disulfide linkers are also applicable to other targeted drug delivery systems, such as Proteolysis Targeting Chimeras (PROTACs), where controlled release of a warhead or targeting ligand is desired.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of peptides and linkers incorporating this compound. These values are based on typical yields and purities observed in standard Fmoc-SPPS and may vary depending on the specific sequence and coupling conditions.

Table 1: Expected Yield and Purity for a Model Heptapeptide Synthesis

Synthesis StepParameterExpected ValueNotes
SPPS Crude Peptide Yield65-85%Based on initial resin loading.
Crude Peptide Purity (by RP-HPLC)50-70%Sequence-dependent.
Purification Purified Peptide Yield20-40%Post-RP-HPLC purification.
Final Peptide Purity (by RP-HPLC)>95%
Characterization Mass SpectrometryExpected Mass ± 1 DaConfirmation of identity.

Table 2: Comparative Purity of a Model Linear Peptide vs. a Disulfide-Containing Peptide

Peptide TypeSynthesis MethodTypical Crude PurityKey Considerations
Linear HeptapeptideStandard Fmoc-SPPS70-90%Standard coupling efficiencies.
Disulfide Heptapeptide (from monomeric Cys)On-resin/solution oxidation50-80%Potential for side products during oxidation.
Disulfide Heptapeptide (using this compound)Direct Incorporation60-85% (projected)Avoids separate oxidation step, potentially leading to a cleaner crude product.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of this compound onto a solid support-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents: HATU, HBTU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Washing solvents: DMF, Isopropanol (IPA), DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (2x).

  • Activation of this compound: In a separate vial, dissolve this compound (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF. Add DIPEA (3 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5x), IPA (2x), and DCM (2x).

  • Chain Elongation: The second Fmoc group on the coupled dimer can now be removed with 20% piperidine in DMF to allow for further peptide chain elongation from the second cysteine residue, if desired.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of the tert-butyl protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage: Add the pre-chilled cleavage cocktail to the dried resin. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

drug_discovery_workflow cluster_synthesis Peptide/Linker Synthesis cluster_purification Purification & Analysis cluster_application Drug Discovery Application start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of This compound deprotection->coupling elongation Further Elongation (Optional) coupling->elongation cleavage Cleavage & Deprotection (TFA Cocktail) elongation->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms cyclic_peptide Cyclic Peptide Therapeutics ms->cyclic_peptide adc_linker ADC Linker Synthesis ms->adc_linker

Caption: Workflow for peptide/linker synthesis using this compound and subsequent applications.

adc_mechanism adc Antibody-Drug Conjugate (Disulfide Linker) tumor_cell Tumor Cell adc->tumor_cell 1. Targeting internalization Internalization tumor_cell->internalization 2. Binding lysosome Lysosome internalization->lysosome 3. Trafficking cleavage Disulfide Cleavage (High Glutathione) lysosome->cleavage 4. Reducing Environment drug_release Payload Release cleavage->drug_release 5. Linker Cleavage apoptosis Cell Death (Apoptosis) drug_release->apoptosis 6. Therapeutic Effect

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

Conclusion

This compound is a specialized reagent with the potential to streamline the synthesis of peptides and linkers containing a disulfide bond. While its direct application is not yet widely documented, the provided protocols, based on established chemical principles, offer a solid foundation for its use in creating conformationally constrained therapeutic peptides and cleavable linkers for targeted drug delivery systems like ADCs. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocols for the Synthesis of Complex Peptides Using (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, particularly those containing disulfide bridges, is a cornerstone of drug discovery and development. Disulfide bonds are critical for maintaining the conformational stability and biological activity of many therapeutic peptides. The traditional method for introducing disulfide bonds involves the incorporation of two cysteine residues with appropriate side-chain protection, followed by a subsequent oxidation step to form the disulfide linkage. This multi-step process can present challenges, including side reactions, incomplete oxidation, and the formation of incorrect disulfide pairings in peptides with multiple cysteine residues.

This document provides detailed application notes and protocols for an alternative and efficient strategy for the synthesis of disulfide-bridged peptides using the pre-formed cystine dipeptide, (Fmoc-Cys-OtBu)2 . This reagent offers a streamlined approach by introducing the disulfide bond directly during solid-phase peptide synthesis (SPPS), simplifying the synthesis of complex cyclic and multi-disulfide-containing peptides.

Advantages of Using this compound

Employing this compound offers several advantages over traditional methods of disulfide bond formation:

  • Simplified Synthesis: By incorporating the disulfide bridge as a single building block, the need for a separate, often challenging, on-resin or in-solution oxidation step is eliminated. This reduces the number of synthetic steps and potential side reactions.

  • Regioselective Disulfide Bond Formation: In the synthesis of peptides with multiple disulfide bonds, the use of a pre-formed cystine dipeptide ensures the correct connectivity between the two desired cysteine residues.

  • Improved Yield and Purity: By avoiding a separate oxidation step, which can sometimes lead to side products and purification challenges, the use of this compound can result in higher crude peptide purity and overall yield.

  • Compatibility with Standard Fmoc-SPPS: this compound is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized workflow for Fmoc-based SPPS incorporating this compound. This protocol assumes a standard manual or automated synthesis.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

Diagram of the SPPS Cycle:

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH or this compound, HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage and Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation end Crude Peptide precipitation->end

Caption: General workflow for Fmoc/tBu solid-phase peptide synthesis.

Protocol for Coupling this compound

The coupling of the dipeptide this compound is analogous to the coupling of a standard Fmoc-amino acid, with adjustments for its higher molecular weight.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).

  • Activation of this compound: In a separate vessel, dissolve this compound (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in a minimal amount of DMF. Add DIPEA (3 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

Diagram of the Coupling Reaction:

Coupling_Workflow cluster_activation Activation cluster_coupling Coupling dipeptide This compound activated_dipeptide Activated Dipeptide dipeptide->activated_dipeptide reagents HBTU/HOBt/DIPEA reagents->activated_dipeptide resin Deprotected Peptide-Resin activated_dipeptide->resin Add to resin coupled_resin Coupled Peptide-Resin with Disulfide Bridge resin->coupled_resin

Caption: Workflow for the activation and coupling of this compound.

Protocol for Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the OtBu groups from the cysteine residues.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage: Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Add the cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The OtBu groups will be cleaved during this step.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Data Presentation

The following table provides a hypothetical comparison of peptide synthesis outcomes using the traditional two-cysteine approach versus the pre-formed this compound method for a model 10-amino acid cyclic peptide.

ParameterTraditional Method (Two Cys residues + Oxidation)This compound Method
Number of Synthetic Steps n + 1 (n = number of amino acids)n
Crude Purity (by HPLC) 65%80%
Overall Yield 15%25%
Major Side Products Dimeric and oligomeric species, incomplete oxidationDeletion sequences (if coupling is incomplete)
Synthesis Time ~36 hours~28 hours

Troubleshooting

IssuePossible CauseRecommendation
Incomplete Coupling of this compound Steric hindrance due to the bulky dipeptide.Increase coupling time to 4 hours. Perform a double coupling. Use a more potent coupling reagent like HATU.
Presence of Thiol Adducts after Cleavage Re-alkylation of the free cysteine thiol by tBu cations.Ensure an adequate amount of scavenger (TIS) is present in the cleavage cocktail.
Low Crude Purity Incomplete Fmoc deprotection or coupling at other steps.Optimize standard SPPS conditions. Ensure high-quality reagents and solvents.

Conclusion

The use of this compound presents a robust and efficient strategy for the synthesis of complex peptides containing disulfide bridges. By simplifying the synthetic workflow and potentially improving yield and purity, this approach is a valuable tool for researchers, scientists, and drug development professionals. The protocols provided herein offer a comprehensive guide for the successful implementation of this methodology in the synthesis of novel and challenging peptide targets.

On-Resin Cyclization Strategies with (Fmoc-Cys-OtBu)₂: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for on-resin cyclization strategies focusing on the formation of disulfide bridges in peptides. A key focus is placed on the use of various cysteine-protecting groups compatible with Fmoc-based solid-phase peptide synthesis (SPPS), with a particular emphasis on strategies for achieving regioselective disulfide bonds in peptides containing multiple cysteine residues. While direct applications of the specific dimeric reagent (Fmoc-Cys-OtBu)₂ are not extensively documented in readily available literature, this guide outlines the fundamental and advanced methodologies for on-resin cyclization that would be applicable for such a reagent, alongside established protocols using standard monomeric Fmoc-cysteine derivatives.

Introduction to On-Resin Cyclization

On-resin cyclization is a powerful technique in peptide synthesis that offers several advantages over solution-phase cyclization. By performing the cyclization reaction while the peptide is still anchored to the solid support, the high concentration of peptide chains is mitigated by the "pseudo-dilution" effect, which favors intramolecular reactions and minimizes intermolecular side reactions such as dimerization and polymerization.[1] This often leads to higher yields and purer cyclic peptide products.[2] The formation of disulfide bonds, crucial for the structural integrity and biological activity of many peptides, is a common application of on-resin cyclization.[3]

Core Concepts and Strategies

The successful on-resin formation of disulfide bonds relies on two key principles: the use of orthogonal protecting groups for cysteine residues and the selection of an appropriate on-resin oxidation method.

Orthogonal Protection of Cysteine Residues

For peptides containing multiple disulfide bonds, an orthogonal protection strategy is essential to ensure the correct pairing of cysteine residues. This involves using different protecting groups for specific cysteine pairs that can be selectively removed under different conditions. Common protecting groups used in Fmoc-SPPS for this purpose include:

  • Trityl (Trt): A highly acid-labile group, typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). It can also be removed on-resin with a dilute solution of TFA.[4]

  • Acetamidomethyl (Acm): Stable to TFA but can be removed by treatment with iodine or mercury(II) acetate.[1][5] This allows for the formation of a disulfide bond after the peptide has been cleaved from the resin or on-resin after the removal of other protecting groups.

  • 4-Methoxytrityl (Mmt): A more acid-labile version of the Trt group, which can be selectively removed on-resin with a very dilute solution of TFA (e.g., 1-2% in dichloromethane).[1]

  • S-tert-butylthio (StBu): Stable to both acidic and basic conditions used in SPPS. It is removed by reduction with reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6]

The choice of protecting groups dictates the order of disulfide bond formation. A common strategy for a two-disulfide-bridged peptide is to use Mmt for the first pair of cysteines and Acm or Trt for the second pair. The Mmt groups are removed on-resin, and the first disulfide bond is formed. Subsequently, the Acm or Trt groups are removed, and the second disulfide bond is formed, either on-resin or in solution after cleavage.[1]

On-Resin Oxidation Methods

Several reagents can be used to facilitate the formation of disulfide bonds on the solid support. The choice of oxidant depends on the protecting groups used and the presence of other oxidation-sensitive amino acids (e.g., methionine, tryptophan) in the peptide sequence.

  • Iodine (I₂): A widely used oxidizing agent that can also cleave Acm protecting groups.[5][7] It is effective but can lead to side reactions with sensitive residues if not used carefully.

  • N-Chlorosuccinimide (NCS): A mild and efficient oxidizing agent that is compatible with most amino acids except for methionine and tryptophan.[1][8] It is often used for the oxidation of free thiols after the removal of protecting groups like Mmt.

  • Thallium(III) trifluoroacetate (Tl(TFA)₃): A powerful oxidizing agent, but its toxicity limits its use.

  • Air Oxidation: A simple method that relies on atmospheric oxygen to oxidize the free thiols. This is generally a slower process and is often performed in a basic buffer solution after cleavage.

  • Dimethyl Sulfoxide (DMSO): Can be used as an oxidant, particularly for on-resin cyclization prior to the deprotection of side chains, which can be advantageous for peptides containing methionine.[9][10]

Experimental Protocols

The following are detailed protocols for the on-resin formation of disulfide bonds using common strategies.

Protocol 1: On-Resin Cyclization via Iodine-Mediated Oxidation of Cys(Acm) Residues

This protocol is suitable for peptides containing two Cys(Acm) residues that are to be cyclized on the resin.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • 2% Ascorbic acid in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

  • Prepare a 0.1 M solution of iodine in DMF.

  • Add the iodine solution (10 equivalents per peptide) to the resin.

  • Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the cyclization is complete, wash the resin with DMF (5 x 5 mL) to remove excess iodine.

  • To remove the yellow color of iodine from the resin, wash with a 2% solution of ascorbic acid in DMF until the resin and the washing solution are colorless.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail for 2-3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Orthogonal On-Resin Cyclization using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Trt)-OH

This protocol describes the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy. The first disulfide bond is formed on-resin between two Mmt-protected cysteines, and the second is formed between two Trt-protected cysteines.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Trt)-OH

  • SPPS resin (e.g., Rink Amide resin)

  • Standard SPPS reagents (coupling agents, piperidine, etc.)

  • 1-2% TFA in DCM with 5% TIS

  • N-Chlorosuccinimide (NCS) in DMF

  • Iodine (I₂) in DMF

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Solid-Phase Peptide Synthesis: Assemble the linear peptide on the resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Trt)-OH at the desired positions.

  • First Disulfide Bond Formation (Mmt removal and NCS oxidation): a. After the final Fmoc deprotection, wash the resin with DCM. b. Treat the resin with 1-2% TFA in DCM containing 5% TIS for 10 minutes. Repeat 4 times.[1] c. Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (5 x 5 mL). d. Add a solution of NCS (1 equivalent per cysteine pair) in DMF to the resin and shake for 5-15 minutes at 50°C.[1] e. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Second Disulfide Bond Formation (Trt removal and Iodine oxidation): a. Treat the resin with a 0.1 M solution of iodine in DMF (10 equivalents) for 1-2 hours. b. Wash the resin as described in Protocol 1 to remove excess iodine.

  • Cleavage and Purification: a. Cleave the bicyclic peptide from the resin using the appropriate cleavage cocktail. b. Precipitate, wash, and dry the peptide. c. Purify the final product by RP-HPLC.

Data Presentation

The efficiency of on-resin cyclization can be influenced by several factors, including the peptide sequence, the resin used, and the cyclization conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization

Peptide SequenceCyclization MethodProduct Distribution (Monomer:Dimer:Trimer)Reference
H₂N-HEMIHYPE-Glu-BBNRM-resinOn-Resin (PyBOP)100:0:0[2]
H₂N-HEMIHYPE-Glu-BBNRM-OHSolution-Phase (PyBOP)Not specified, but less complete with dimer/trimer formation[2]
H₂N-TTKE-Glu-BBNRM-resinOn-Resin (PyBOP)39:61:0[2]
H₂N-TKYRRE-Glu-BBNRM-resinOn-Resin (PyBOP)72:28:0[2]

Table 2: Crude Purity of On-Resin Cyclized Peptides

PeptideCyclization StrategyCrude Purity (%)Reference
ApaminAutomated on-resin, two disulfide bonds (Mmt/NCS and Acm/I₂)53[1]
OxytocinMicrowave-enhanced on-resin (Cys(Mmt)/NCS)69[11]
THR-123Microwave-enhanced on-resin (Cys(Mmt)/NCS)77[11]
CHEC-73Microwave-enhanced on-resin (Cys(Mmt)/NCS)80[11]
Conotoxin-SIMicrowave-enhanced on-resin, two disulfide bonds67[11]
cyclo-GITVIFAutomated on-resin head-to-tail95[12][13]
Glu-linked peptideOn-resin head-to-tail22-28[14]
Asp-linked peptideOn-resin head-to-tailLower than Glu-linked[14]

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this document.

On_Resin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final_steps Final Processing start Start with Resin spps_cycle Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) start->spps_cycle linear_peptide Linear Peptide on Resin spps_cycle->linear_peptide deprotection Selective Deprotection of Cys Protecting Groups linear_peptide->deprotection oxidation On-Resin Oxidation (e.g., I₂, NCS) deprotection->oxidation cleavage Cleavage from Resin & Global Deprotection oxidation->cleavage purification RP-HPLC Purification cleavage->purification end Pure Cyclic Peptide purification->end

Caption: General workflow for on-resin peptide cyclization.

Orthogonal_Cyclization_Workflow start Linear Peptide on Resin (with Cys(Mmt) and Cys(Trt)) deprotect_mmt 1. Selective Mmt Deprotection (1-2% TFA in DCM) start->deprotect_mmt oxidize_1 2. First Disulfide Bond Formation (e.g., NCS) deprotect_mmt->oxidize_1 mono_cyclic Monocyclic Peptide on Resin oxidize_1->mono_cyclic deprotect_trt 3. Trt Deprotection (On-resin with Iodine or during cleavage) mono_cyclic->deprotect_trt oxidize_2 4. Second Disulfide Bond Formation (e.g., Iodine) deprotect_trt->oxidize_2 bi_cyclic Bicyclic Peptide on Resin oxidize_2->bi_cyclic cleavage 5. Cleavage and Purification bi_cyclic->cleavage end Pure Bicyclic Peptide cleavage->end

Caption: Workflow for orthogonal on-resin synthesis of a bicyclic peptide.

Conclusion

On-resin cyclization is a highly effective strategy for the synthesis of cyclic peptides, particularly those containing disulfide bridges. The use of orthogonal protecting groups and carefully selected oxidation reagents allows for the regioselective formation of multiple disulfide bonds, leading to the efficient production of complex peptide structures. While the specific application of (Fmoc-Cys-OtBu)₂ requires further investigation, the principles and protocols outlined in this document provide a solid foundation for researchers to develop and optimize their on-resin cyclization strategies for a wide range of peptide targets. The provided data and workflows serve as a valuable resource for planning and executing the synthesis of cyclic peptides with high purity and yield.

References

Application Notes and Protocols for Characterizing Peptides Synthesized with (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing disulfide bonds is a critical aspect of drug discovery and development, as these linkages are essential for the structural integrity and biological activity of many therapeutic peptides. The use of the dimeric building block, (Fmoc-Cys-OtBu)2, offers a streamlined approach to introduce a pre-formed disulfide bond during solid-phase peptide synthesis (SPPS). This method can simplify the manufacturing process by eliminating the need for a separate oxidation step post-synthesis. However, rigorous analytical characterization is paramount to ensure the integrity of the disulfide bond throughout the synthesis and to verify the purity and identity of the final peptide product.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of peptides synthesized using this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the tools to confidently assess the quality of their synthetic peptides.

Core Analytical Techniques

A multi-faceted analytical approach is required to fully characterize peptides synthesized with a pre-formed disulfide bond. The primary techniques employed are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide and to detect any potential side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target peptide, providing initial evidence of the intact disulfide bond.

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and to verify the integrity of the disulfide linkage through specific fragmentation patterns.

The following sections provide detailed protocols for each of these techniques, along with data presentation guidelines and visual workflows to facilitate experimental design and execution.

Data Presentation

Table 1: Summary of Analytical Data for a Model Peptide Synthesized with this compound
ParameterResultMethod
Purity (Crude) 75.2%RP-HPLC (214 nm)
Purity (Purified) >98.5%RP-HPLC (214 nm)
Expected Mass [M+H]+ 1047.45 Da-
Observed Mass [M+H]+ 1047.48 DaLC-MS
Sequence Confirmation ConfirmedLC-MS/MS
Disulfide Bond Integrity Confirmed IntactLC-MS/MS
Table 2: Representative RP-HPLC Purity Analysis of a Model Peptide
SampleMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)
Crude Peptide 15.875.28.5 (Reduced Dimer)5.1 (Deletion Sequence)
Purified Peptide 15.998.7Not DetectedNot Detected
Table 3: Representative Mass Spectrometry Data for a Model Peptide
AnalysisIon TypeExpected m/zObserved m/zInterpretation
LC-MS [M+H]+1047.451047.48Intact peptide with disulfide bond
LC-MS (after reduction) [M+2H]2+524.73524.75Reduced peptide (linear)
LC-MS/MS (CID) b-ionsVariousConfirmedSequence Fragments
LC-MS/MS (CID) y-ionsVariousConfirmedSequence Fragments
LC-MS/MS (ETD) c-ionsVariousConfirmedSequence Fragments
LC-MS/MS (ETD) z-ionsVariousConfirmedSequence Fragments
LC-MS/MS (ETD) --ObservedCleavage of disulfide bond

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized peptide and identify potential impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1][2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1][2]

  • Peptide sample (dissolved in Mobile Phase A at ~1 mg/mL)[1]

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 10-20 µL of the peptide sample.

  • Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.[1]

  • Maintain a flow rate of 1.0 mL/min.[1][2]

  • Monitor the absorbance at 214 nm or 220 nm.[1][2]

  • Integrate the peak areas to calculate the percentage purity of the main peptide peak relative to the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized peptide, providing evidence for the intact disulfide bond.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (compatible with MS)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Peptide sample (dissolved in Mobile Phase A at ~0.1 mg/mL)

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Perform chromatographic separation using a gradient similar to the RP-HPLC method, but with formic acid as the ion-pairing agent to avoid signal suppression in the mass spectrometer.

  • Analyze the eluting peptide in positive ion mode.

  • Acquire full scan mass spectra (MS1) over a relevant m/z range.

  • Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide.

  • Compare the observed mass with the calculated theoretical mass of the peptide with the intact disulfide bond.

  • (Optional) For confirmation, treat a separate aliquot of the peptide with a reducing agent (e.g., 10 mM DTT for 30 minutes at 56°C) and re-analyze by LC-MS. The observed mass should increase by 2 Da, corresponding to the reduction of the disulfide bond.[3]

Protocol 3: Sequence and Disulfide Bond Integrity Verification by Tandem Mass Spectrometry (MS/MS)

Objective: To confirm the amino acid sequence and verify the integrity of the pre-formed disulfide bond.

Materials:

  • LC-MS/MS system capable of Collision-Induced Dissociation (CID) and/or Electron Transfer Dissociation (ETD).

  • All materials listed for Protocol 2.

Procedure:

  • Perform LC-MS analysis as described in Protocol 2.

  • Set the mass spectrometer to perform data-dependent acquisition (DDA), where the most intense precursor ions from the MS1 scan are subjected to fragmentation.

  • Using CID:

    • CID primarily cleaves the peptide backbone, generating b- and y-type fragment ions.[4]

    • The disulfide bond is typically stable under CID conditions, resulting in fragment ions that retain the disulfide linkage.[4]

    • The resulting fragmentation pattern can be used to confirm the amino acid sequence.

  • Using ETD:

    • ETD is a non-ergodic fragmentation technique that preferentially cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[4]

    • Crucially, ETD can also induce cleavage of the disulfide bond.[4][5]

    • The observation of fragment ions corresponding to the two separate peptide chains resulting from disulfide bond cleavage provides direct evidence of the original linkage.

  • Analyze the MS/MS spectra using appropriate software to match the observed fragment ions to the theoretical fragmentation pattern of the target peptide.

Visualizations

Experimental Workflow for Peptide Characterization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analytical Characterization SPPS Solid-Phase Peptide Synthesis with this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification HPLC_Purity RP-HPLC Purity Crude_Peptide->HPLC_Purity Purity Check Purified_Peptide Purified Peptide Purification->Purified_Peptide Purified_Peptide->HPLC_Purity Final Purity LCMS_Identity LC-MS Identity Purified_Peptide->LCMS_Identity MSMS_Sequence LC-MS/MS Sequence & Disulfide Integrity Purified_Peptide->MSMS_Sequence

Caption: Overall workflow from synthesis to characterization.

Logical Relationship of Analytical Techniques

analytical_relationship cluster_primary Primary Analysis cluster_secondary Detailed Characterization Peptide Synthesized Peptide HPLC RP-HPLC Peptide->HPLC Assess Purity LCMS LC-MS Peptide->LCMS Confirm Mass Result_Purity Result_Purity HPLC->Result_Purity Purity Data MSMS LC-MS/MS (CID/ETD) LCMS->MSMS If Mass is Correct Reduced_LCMS Reduced LC-MS LCMS->Reduced_LCMS Confirm Disulfide Result_Mass Result_Mass LCMS->Result_Mass Molecular Weight Result_Sequence Result_Sequence MSMS->Result_Sequence Sequence & Disulfide Integrity Confirmed Result_Reduced Result_Reduced Reduced_LCMS->Result_Reduced Mass Shift (+2 Da)

Caption: Interrelation of analytical techniques for peptide validation.

Signaling Pathway for Disulfide Bond Analysis with Mass Spectrometry

ms_analysis_pathway cluster_fragmentation MS/MS Fragmentation Peptide_Sample Peptide with Intact Disulfide LC_Separation LC Separation Peptide_Sample->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Precursor_Ion Precursor Ion [M+nH]n+ ESI->Precursor_Ion CID CID Precursor_Ion->CID ETD ETD Precursor_Ion->ETD Fragment_Ions_CID Fragment Ions (b, y type) Disulfide Intact CID->Fragment_Ions_CID Fragment_Ions_ETD Fragment Ions (c, z type) + Disulfide Cleavage ETD->Fragment_Ions_ETD

References

Troubleshooting & Optimization

Technical Support Center: (Fmoc-Cys-OtBu)₂ in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cysteine derivatives with tert-butyl protection in Solid-Phase Peptide Synthesis (SPPS). While the use of a pre-formed disulfide dimer like (Fmoc-Cys-OtBu)₂ is uncommon in standard SPPS, this guide addresses the prevalent side reactions associated with cysteine residues protected with tert-butyl groups, either at the side chain (Trt is more common, but tBu ethers are used) or as a C-terminal ester (-Cys-OtBu).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with cysteine derivatives involving tert-butyl protecting groups in Fmoc-SPPS?

A1: The primary side reactions include:

  • Racemization: Cysteine is highly susceptible to the loss of its chiral integrity (racemization) during the activation and coupling steps of SPPS.[1][2] This is particularly problematic when using potent activating reagents.[3]

  • β-Elimination: This side reaction is prominent when cysteine is the C-terminal amino acid. The base used for Fmoc deprotection (piperidine) can abstract the α-proton of the C-terminal cysteine, leading to the elimination of the protected sulfhydryl group. This forms a dehydroalanine intermediate, which can then react with piperidine to create 3-(1-piperidinyl)alanine.[4]

  • S-tert-butylation: During the final cleavage from the resin with trifluoroacetic acid (TFA), t-butyl cations are generated from the cleavage of tBu-based protecting groups (e.g., from Asp(OtBu), Glu(OtBu), Thr(tBu), or a C-terminal OtBu). These reactive cations can then alkylate the free thiol group of cysteine, resulting in an S-tert-butylated peptide byproduct.[5]

Q2: How can I minimize racemization of cysteine during coupling?

A2: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Avoid highly activating uronium or phosphonium reagents like HBTU or PyBOP, especially with strong bases like DIEA. Instead, use carbodiimide-based activators such as DIC/HOBt or DIC/Oxyma, which have been shown to reduce the risk of racemization.[3]

  • Avoid Pre-activation: Extended pre-activation times can increase the extent of racemization. It is often better to perform the activation in situ.

  • Use a Weaker Base: If a base is required, using a weaker or more sterically hindered base, such as collidine, can help to suppress racemization.[1]

  • Solvent Choice: Using a solvent mixture such as DMF-DCM (1:1) can also help to reduce racemization levels.[1]

Q3: What is the best way to prevent β-elimination for a C-terminal cysteine?

A3: β-elimination is a significant issue for C-terminal cysteines. To mitigate this:

  • Resin Selection: Utilize a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-chlorotrityl linkage helps to prevent the base-catalyzed elimination reaction.[4]

  • Protecting Group Choice: Using a sterically bulky side-chain protecting group for cysteine, such as trityl (Trt), can also help to minimize, though not completely eliminate, this side reaction.[4]

Q4: How can S-tert-butylation be avoided during peptide cleavage?

A4: S-tert-butylation is caused by the reaction of the cysteine thiol with t-butyl cations generated during TFA cleavage. To prevent this, it is crucial to use an effective scavenger cocktail. Triisopropylsilane (TIS) is a common scavenger that can help to quench these cations. A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5). For peptides that are particularly sensitive to this side reaction, a two-stage cleavage strategy or the inclusion of other scavengers may be beneficial.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My peptide containing Cys shows a significant amount of D-Cysteine isomer (racemization).

  • Probable Cause: The use of highly activating coupling reagents in the presence of a strong base is a common cause of cysteine racemization.

  • Solution:

    • Change Coupling Reagents: Switch to a less aggressive coupling method, such as DIC/HOBt or DIC/Oxyma.

    • Optimize Base: If a base is necessary, replace DIEA with a weaker or more sterically hindered base like collidine.

    • Modify Protocol: Avoid pre-activation of the Fmoc-Cys-OH derivative.

Problem 2: Mass spectrometry of my C-terminal Cys peptide shows a mass addition of +51 Da.

  • Probable Cause: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine.[4] This occurs via β-elimination of the cysteine's protected sulfhydryl group, followed by the addition of piperidine from the Fmoc deprotection solution.[4] This is particularly problematic with Wang-type resins.

  • Solution:

    • Resin Choice: Re-synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin to sterically hinder the side reaction.

    • Protecting Group: Ensure a bulky side-chain protecting group like Trityl is used for the cysteine residue.

Problem 3: My final peptide product contains a significant amount of a species with a mass increase of +56 Da.

  • Probable Cause: This mass increase corresponds to the addition of a tert-butyl group to the cysteine side chain (S-tert-butylation). This is caused by scavenging of t-butyl cations by the cysteine thiol during final cleavage.

  • Solution:

    • Optimize Cleavage Cocktail: Ensure an adequate amount of a scavenger, such as Triisopropylsilane (TIS), is used in the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).

    • Consider a Two-Step Cleavage: For particularly sensitive peptides, a two-step cleavage protocol can be employed. An initial treatment with a lower concentration of TFA can help to deprotect the side chains more gently before the final cleavage from the resin.[5]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF.

  • Coupling:

    • Dissolve Fmoc-Cys(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage of a Cys-Containing Peptide with Minimized S-tert-butylation

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). For peptides with other sensitive residues, such as Trp or Met, the addition of 1,2-ethanedithiol (EDT) is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum. Purify the crude peptide using reverse-phase HPLC.

Quantitative Data Summary

Table 1: Influence of Cysteine Side-Chain Protecting Groups on Racemization

Protecting GroupRacemization (%) (d-Cys/l-Cys peptide)
Trt8.0
Dpm1.2
Bzl5.3
Mob1.7
Tmob0.6
MBom0.4
Data from conventional SPPS with basic activation conditions and 1-minute preactivation.[6]

Visual Diagrams

beta_elimination C_terminal_Cys C-Terminal Cys-Resin (α-proton is acidic) Dehydroalanine Dehydroalanine Intermediate C_terminal_Cys->Dehydroalanine α-proton abstraction & β-elimination Piperidine Piperidine (Base) Piperidine->C_terminal_Cys Piperidine->Dehydroalanine Piperidinylalanine 3-(1-Piperidinyl)alanine Adduct (+51 Da) Dehydroalanine->Piperidinylalanine Michael Addition of Piperidine S_tert_butylation TFA_Cleavage TFA Cleavage tBu_Protecting_Groups tBu-Protected Residues (e.g., Asp(OtBu), Glu(OtBu)) TFA_Cleavage->tBu_Protecting_Groups tButyl_Cation tert-Butyl Cation (Reactive) tBu_Protecting_Groups->tButyl_Cation generates S_tert_butylated_Peptide S-tert-butylated Peptide (+56 Da Side Product) tButyl_Cation->S_tert_butylated_Peptide alkylates Quenched_Cation Quenched Cation tButyl_Cation->Quenched_Cation trapped by Free_Cys_Thiol Deprotected Cysteine (-SH) Free_Cys_Thiol->S_tert_butylated_Peptide Scavengers Scavengers (e.g., TIS) Scavengers->Quenched_Cation

References

Technical Support Center: Cysteine Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during the incorporation of Fmoc-protected cysteine derivatives in solid-phase peptide synthesis (SPPS).

A Note on (Fmoc-Cys-OtBu)2: The compound this compound is a disulfide-linked dimer of Fmoc-cysteine tert-butyl ester.[1] While useful for synthesizing cleavable disulfide linkers, it is not a standard building block for incorporating a single cysteine residue into a peptide sequence via SPPS.[1] This guide will focus on preventing racemization for the more commonly used monomeric, side-chain protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH , as this is the typical context for such challenges.

Frequently Asked Questions (FAQs)

Q1: What is cysteine racemization and why is it a significant problem?

A1: Cysteine racemization is the unintended conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, during the peptide coupling step.[2] This creates a diastereomeric impurity in your final peptide. The presence of even small amounts of the D-cysteine epimer can drastically alter the peptide's 3D structure, biological activity, receptor binding, and overall therapeutic efficacy, while also making purification significantly more challenging.[2]

Q2: What is the primary chemical mechanism behind cysteine racemization in Fmoc-SPPS?

A2: Unlike most other amino acids that racemize through an oxazolone intermediate, cysteine is particularly susceptible to racemization via direct enolization .[2][3][4] The electron-withdrawing nature of the sulfur-containing side chain makes the proton on the alpha-carbon (α-proton) more acidic. During the coupling step, the base present in the reaction mixture can abstract this acidic α-proton, forming a planar carbanion intermediate. This intermediate can then be re-protonated from either side, resulting in a mixture of both L- and D-cysteine isomers.[2][4]

Q3: Which experimental factors have the greatest impact on the extent of cysteine racemization?

A3: Several factors critically influence the rate of racemization:

  • Coupling Reagents: Onium salt-based reagents (e.g., HBTU, HATU, PyBOP) used with tertiary amines are known to promote significant racemization, especially when a pre-activation step is involved.[2][3][5][6]

  • Base Selection: The strength and steric hindrance of the base are crucial. Strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) significantly increase racemization.[7][8]

  • Side-Chain Protecting Group: The choice of the sulfur protecting group influences the acidity of the α-proton. The commonly used trityl (Trt) group is known to be more susceptible to racemization than the acetamidomethyl (Acm) group.[2][3] Newer protecting groups have been developed to further suppress this side reaction.[3][5]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted SPPS, can dramatically accelerate the rate of racemization.[3][9][10]

  • Solvent Polarity: Using less polar solvents, such as a mixture of DMF and dichloromethane (DCM), can help to reduce racemization to some extent.[3][11]

Troubleshooting Guide: High Levels of D-Cysteine Detected

If you have confirmed the presence of significant D-cysteine diastereomers in your product, follow this guide to diagnose and resolve the issue.

Issue: My peptide analysis shows a high percentage of the D-Cys epimer.

This troubleshooting process is structured as a decision tree to help you systematically identify and correct the source of racemization.

G start High D-Cys Detected coupling_reagent 1. Review Coupling Method: Are you using HBTU, HATU, or PyBOP with a strong base like DIEA? start->coupling_reagent base_selection 2. Examine Your Base: Are you using DIEA or NMM? coupling_reagent->base_selection No sol1 Solution: Switch to a carbodiimide method like DIC/Oxyma or DIC/HOBt. Avoid pre-activation for Cys coupling. coupling_reagent->sol1 Yes protecting_group 3. Evaluate Cys Protecting Group: Are you using Fmoc-Cys(Trt)-OH? base_selection->protecting_group No sol2 Solution: Replace with a weaker, sterically hindered base like 2,4,6-Collidine. base_selection->sol2 Yes temperature 4. Check Reaction Temperature: Are you using microwave heating (e.g., >50°C)? protecting_group->temperature No sol3 Solution: Consider switching to Fmoc-Cys(Acm)-OH or specialized low-racemization derivatives like Fmoc-Cys(Ddm)-OH or Fmoc-Cys(MBom)-OH. protecting_group->sol3 Yes sol4 Solution: Lower the coupling temperature to 50°C or perform the Cys coupling step at room temperature (conventional SPPS). temperature->sol4 Yes end_node Re-synthesize and Analyze temperature->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node G cluster_0 Workflow for Racemization Analysis start 1. Peptide Cleavage & Deprotection purify 2. Peptide Purification (Optional but Recommended) start->purify Cleave from resin and remove all protecting groups (e.g., TFA cocktail). hydrolyze 3. Acid Hydrolysis purify->hydrolyze Purify crude peptide via RP-HPLC to isolate the main product. derivatize 4. Derivatization (Optional) hydrolyze->derivatize Hydrolyze the peptide into constituent amino acids (e.g., 6N HCl, 110°C, 24h). analyze 5. Chiral HPLC Analysis derivatize->analyze Derivatize with a chiral agent (e.g., Marfey's reagent) or analyze directly. quantify 6. Quantification analyze->quantify Separate L- and D-Cys enantiomers on a chiral column (e.g., Astec CHIROBIOTIC T). end end quantify->end

References

Technical Support Center: Troubleshooting (Fmoc-Cys-OtBu)2 Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low coupling efficiency during solid-phase peptide synthesis (SPPS) with (Fmoc-Cys-OtBu)2. Below you will find frequently asked questions and detailed troubleshooting protocols to address common challenges.

Troubleshooting Guide

Low coupling efficiency with this compound, a sterically hindered cysteine derivative, is a common issue in SPPS. This guide provides a systematic approach to diagnosing and resolving these challenges.

Diagram: Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Verify Reagent Quality (Amino Acid, Solvents, Coupling Reagents) start->check_reagents optimize_coupling Optimize Coupling Protocol check_reagents->optimize_coupling change_reagents Change Coupling Reagents optimize_coupling->change_reagents microwave Utilize Microwave-Assisted SPPS optimize_coupling->microwave monitor Monitor Progress (Kaiser Test) optimize_coupling->monitor double_couple Perform a Double Couple double_couple->monitor change_reagents->monitor microwave->monitor monitor->double_couple Positive success Coupling Successful (Negative Kaiser Test) monitor->success Negative failure Persistent Low Efficiency monitor->failure Still Positive

Caption: A stepwise workflow for troubleshooting low coupling efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with this compound?

Low coupling efficiency with this reagent can be attributed to several factors:

  • Steric Hindrance: The bulky Fmoc and OtBu protecting groups create significant steric hindrance around the carboxyl group, making it difficult for the incoming nucleophile (the N-terminal amine of the growing peptide chain) to attack.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and hinders the diffusion of reagents.[1]

  • Suboptimal Coupling Conditions: Inadequate activation of the amino acid, inappropriate choice of solvent, or insufficient reaction time can all lead to incomplete coupling.

  • Side Reactions: Cysteine derivatives are prone to side reactions such as racemization and β-elimination, which can consume the reactant and lead to impurities.[2][3]

Q2: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to enhance coupling efficiency:

  • Optimize Coupling Reagents: For sterically hindered amino acids, using more potent coupling reagents is crucial.[2] See the table below for a comparison of recommended reagents.

  • Extend Reaction Time: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1]

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can improve the reaction rate.

  • Perform a Double Couple: If a monitoring test (like the Kaiser test) indicates incomplete coupling, a second coupling with fresh reagents should be performed.

  • Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate the coupling reaction and improve efficiency, often allowing for shorter reaction times.[2]

Q3: Which coupling reagents are recommended for this compound?

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Uronium/aminium and phosphonium salt-based reagents are generally preferred.

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentActivating AgentBaseSolventTemperatureCoupling TimeKey Features
HATU N/ADIPEA or sym-CollidineDMF or NMPRoom Temp. to 50°C1 - 4 hoursHigh coupling efficiency, especially for hindered amino acids.[2]
HCTU N/ADIPEA or sym-CollidineDMF or NMPRoom Temp. to 50°C1 - 4 hoursSimilar efficiency to HATU.[2]
COMU N/ADIPEA or sym-CollidineDMF or NMPRoom Temp. to 50°C1 - 4 hoursA safer alternative to benzotriazole-based reagents with comparable efficiency.[2]
DIC/Oxyma Pure Oxyma PureN/ADMF or NMPRoom Temp.2 - 12 hoursCarbodiimide-based method known for low racemization.[2]
PyBOP N/ADIPEA or NMMDMF or NMPRoom Temp.1 - 4 hoursEffective for hindered couplings but may increase racemization risk.[2]

Note: For cysteine-containing amino acids, a weaker base like sym-collidine is often preferred over DIPEA to minimize the risk of racemization.[2]

Q4: What are the common side reactions with this compound and how can I minimize them?

Cysteine derivatives are susceptible to several side reactions during SPPS.

Table 2: Common Side Reactions and Mitigation Strategies
Side ReactionDescriptionMitigation Strategies
Racemization Loss of stereochemical integrity at the α-carbon, leading to the formation of D-amino acid isomers.[3] Cysteine is particularly prone to base-catalyzed racemization.[2]- Use a weaker base like sym-collidine instead of DIPEA.[2]- Employ coupling reagents known for low racemization, such as DIC/Oxyma Pure.[2]- Minimize the pre-activation time of the amino acid.[4]
β-Elimination Base-catalyzed elimination of the thiol protecting group, which can lead to the formation of dehydroalanine.[3] This can then react with piperidine to form an adduct.- Use milder deprotection conditions if the peptide sequence allows.- For C-terminal cysteine, consider using a 2-chlorotrityl chloride resin, which is less prone to this side reaction compared to Wang-type resins.[1]

Diagram: Racemization Mechanism of Cysteine

G L_Cys L-Cysteine Derivative Enolate Planar Enolate Intermediate L_Cys->Enolate + Base - H+ Enolate->L_Cys + H+ D_Cys D-Cysteine Derivative Enolate->D_Cys + H+

Caption: Simplified mechanism of base-catalyzed racemization of a cysteine derivative.

Experimental Protocols

Protocol 1: Optimized Manual Coupling of this compound

This protocol is designed to maximize coupling efficiency for sterically hindered cysteine derivatives.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • sym-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.[2]

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF. Add sym-collidine and allow the mixture to pre-activate for 1-5 minutes.[2]

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), continue coupling for an additional 1-2 hours or proceed to a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Then, wash the resin with DMF (5x) to ensure complete removal of piperidine.[2] The resin is now ready for the next coupling cycle.

Protocol 2: Microwave-Assisted Coupling of this compound

Microwave-assisted SPPS can significantly improve the coupling efficiency of hindered amino acids and reduce reaction times.[2]

Procedure:

  • Follow the resin swelling and pre-activation steps as described in the manual protocol.

  • Place the reaction vessel containing the resin and the pre-activated amino acid solution into a microwave peptide synthesizer.

  • Perform the coupling reaction at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 5-15 minutes).[2]

  • After the microwave-assisted coupling, proceed with the standard washing and Fmoc deprotection steps as outlined in the manual protocol.

References

Technical Support Center: Optimizing Cleavage of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing cysteine residues, particularly those intended for disulfide bond formation. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing cysteine residues?

A1: The main challenges stem from the high reactivity of the cysteine's sulfhydryl (thiol) group.[1][2] Key concerns include:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of undesired intermolecular or intramolecular disulfide bonds, or oxidation to sulfenic, sulfinic, and sulfonic acids.[1]

  • S-alkylation: During cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups) can alkylate the cysteine thiol. A common side product is S-tert-butylated cysteine, which adds 56 Da to the peptide's mass.[3][4]

  • Incomplete Deprotection: The trityl (Trt) protecting group, commonly used for cysteine, can be challenging to remove completely. The cleavage is a reversible reaction, and the stable trityl cation can reattach to the thiol if not effectively scavenged.[4]

Q2: What is a standard cleavage cocktail for a peptide containing Fmoc-Cys(Trt)-OH?

A2: A widely used standard cleavage cocktail for peptides with sensitive residues like cysteine consists of trifluoroacetic acid (TFA) as the cleavage agent and a combination of scavengers to trap reactive species. A common formulation is:

  • 92.5% TFA

  • 2.5% water

  • 2.5% triisopropylsilane (TIS)

  • 2.5% 1,2-ethanedithiol (EDT)[1][4]

TFA cleaves the peptide from the resin and removes most side-chain protecting groups.[5] Water acts as a scavenger and aids in peptide solubility, while TIS is a scavenger for carbocations.[4] EDT is a crucial reducing agent that helps prevent the oxidation of the cysteine thiol group.[1][4]

Q3: How do I choose the right scavengers for my cysteine-containing peptide?

A3: The choice of scavengers is critical and depends on the peptide sequence and the protecting groups used.[1][2]

  • For Preventing Oxidation: Thiol-based scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are essential to maintain a reducing environment and prevent disulfide bond formation during cleavage.[1][4]

  • For Preventing S-tert-butylation: If your peptide has many tBu-based protecting groups (e.g., on Ser, Thr, Asp, Glu), the standard amount of TIS may be insufficient. Adding thioether scavengers like thioanisole and dimethylsulfide (DMS) can be beneficial.[3][4]

  • For Peptides with Multiple Sensitive Residues: For peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr, a more robust cocktail like Reagent K is often recommended.[6][7]

Troubleshooting Guide

Problem 1: My peptide's mass is 56 Da higher than expected.

  • Cause: This mass increase strongly indicates S-tert-butylation of a cysteine residue.[4] This occurs when tert-butyl cations, generated from protecting groups like Boc and tBu, react with the cysteine thiol.[3]

  • Solution:

    • Enhance Scavenging: Increase the concentration or variety of scavengers. A combination of thioanisole and dimethylsulfide (DMS) is effective at trapping tert-butyl cations.[3][4]

    • Add a Reducing Agent: The inclusion of dithiothreitol (DTT) in the cleavage cocktail can also help mitigate this side reaction.[3][4]

    • Implement a Two-Step Cleavage: A highly effective method is to use a lower concentration of TFA initially, followed by a higher concentration. This can significantly reduce S-tert-butylation.[3][4]

Problem 2: I'm observing significant amounts of dimers or oligomers after cleavage.

  • Cause: This is typically due to the oxidation of the free sulfhydryl groups on cysteine residues, leading to the formation of intermolecular disulfide bonds.[2][4] This can occur during cleavage if the environment is not sufficiently reducing, or during the workup and purification steps.

  • Solution:

    • Use a Thiol Scavenger: Ensure your cleavage cocktail contains a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to keep the cysteine residues in their reduced form.[1]

    • Work Under an Inert Atmosphere: Blanketing the reaction with nitrogen or argon can help minimize exposure to atmospheric oxygen.[2]

    • Control pH During Workup: After cleavage and precipitation, maintain a slightly acidic pH during purification to slow down the rate of air oxidation.

Problem 3: The Trt group on my cysteine is not completely removed.

  • Cause: The cleavage of the trityl (Trt) group is a reversible reaction.[4] The stable trityl cation can reattach to the thiol if scavengers are saturated or insufficient.

  • Solution:

    • Increase Scavenger Concentration: Ensure an adequate amount of TIS is present to effectively trap the trityl cations.

    • Use Sufficient Cleavage Cocktail Volume: Use a sufficient volume of the cleavage cocktail relative to the amount of peptide-resin to avoid scavenger saturation. A general guideline is to use at least 10 mL of cocktail per gram of resin.

    • Extend Cleavage Time: While most cleavages are complete within 2-4 hours, extending the time may be necessary for complete deprotection.[2] However, this also increases the risk of other side reactions.

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails and their recommended applications for cysteine-containing peptides.

Cleavage CocktailComposition (v/v/w)Primary ApplicationReference
Standard TFA/TIS/H₂O/EDT 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTGeneral purpose for Cys(Trt) peptides, provides a reducing environment.[1][4]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[4][6][7]
Low Odor Cocktail (with DTT) 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% DTTAlternative to EDT for reducing cysteine oxidation with a less pungent odor.[2][6]
Two-Step Anti-S-tBu Cocktail Step 1 (30 min): 70% TFA, 5% TIS, 5% H₂O, 10% Thioanisole, 10% DMS, 1% DTTStep 2 (1.5-2 hr): Add TFA to 80-90%Specifically designed to minimize S-tert-butylation of cysteine.[3][4]

Experimental Protocols

Protocol 1: Standard Cleavage of a Cys(Trt)-Containing Peptide

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cocktail Preparation: In a fume hood, prepare 10 mL of the cleavage cocktail (e.g., 9.25 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, and 0.25 mL EDT). Cool the mixture on ice for 5-10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin. Allow the vessel to warm to room temperature and agitate gently for 2-3 hours. The resin may turn a deep yellow or orange color.[4]

  • Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate into a centrifuge tube.

  • Resin Wash: Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.[4]

  • Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.[4]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation

This protocol is adapted from literature to reduce alkylation side products.[3][4]

  • Resin Preparation: Follow Step 1 from the standard protocol.

  • Step 1 Cocktail Preparation: In a fume hood, prepare 5 mL of the initial cleavage cocktail: 3.5 mL TFA, 0.25 mL TIS, 0.25 mL deionized water, 0.5 mL thioanisole, 0.5 mL DMS, and 50 mg DTT.

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[4]

  • Step 2 - TFA Addition: Add an additional 1.25 mL of pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.

  • Final Cleavage: Continue to agitate the mixture for an additional 1.5 to 2 hours at room temperature.[4]

  • Isolation and Precipitation: Follow Steps 4-7 from the standard protocol to isolate, precipitate, and dry the final peptide product.

Visualizations

Cleavage_Workflow start Start: Dry Peptide-Resin prep_cocktail Prepare & Cool Cleavage Cocktail start->prep_cocktail cleavage Cleavage Reaction (2-3 hours at RT) start->cleavage prep_cocktail->cleavage filtration Filter to Separate Resin from Peptide Solution cleavage->filtration wash_resin Wash Resin with TFA filtration->wash_resin precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation wash_resin->precipitation centrifuge Centrifuge and Decant Ether precipitation->centrifuge wash_pellet Wash Peptide Pellet with Cold Ether centrifuge->wash_pellet wash_pellet->centrifuge Repeat 2x dry_peptide Dry Crude Peptide wash_pellet->dry_peptide end_product End: Crude Peptide dry_peptide->end_product

Caption: Standard experimental workflow for peptide cleavage and precipitation.

Troubleshooting_Tree q_node q_node s_node s_node p_node p_node start Problem with Cleaved Peptide mass_issue Mass Spec Issue? start->mass_issue purity_issue Purity Issue (HPLC)? start->purity_issue mass_increase Mass +56 Da? mass_issue->mass_increase s_tert_butylation Likely S-tert-butylation mass_increase->s_tert_butylation Yes solution1 Use Two-Step Cleavage Add Thioanisole/DMS s_tert_butylation->solution1 dimers Dimers/Oligomers? purity_issue->dimers incomplete_deprotection Incomplete Deprotection? purity_issue->incomplete_deprotection Other Impurities oxidation Likely Oxidation dimers->oxidation Yes solution2 Ensure EDT or DTT in Cocktail oxidation->solution2 incomplete_deprotection_cause Incomplete Trt Removal incomplete_deprotection->incomplete_deprotection_cause Yes solution3 Increase Scavenger Conc. Increase Cocktail Volume incomplete_deprotection_cause->solution3

Caption: Troubleshooting decision tree for common Cys-peptide cleavage issues.

References

Technical Support Center: Aspartimide Formation in Peptides Containing Aspartyl-Cysteinyl Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS), with a particular focus on peptides containing the Asp-Cys sequence.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern in peptide synthesis?

Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues. It is an intramolecular cyclization catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine), leading to a five-membered succinimide ring.[1][2] This cyclic intermediate is unstable and can undergo subsequent reactions, including:

  • Epimerization: Racemization at the α-carbon of the aspartic acid.[2]

  • Ring-opening: Nucleophilic attack by piperidine or water can lead to the formation of β-aspartyl peptides and piperidide adducts, in addition to the desired α-aspartyl peptide.[1][2]

These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, leading to reduced purity and yield.[3]

Q2: Are peptides containing an Asp-Cys sequence particularly prone to aspartimide formation?

Yes, the sequence following the aspartic acid residue significantly influences the rate of aspartimide formation.[1] While Asp-Gly is the most susceptible sequence due to the lack of steric hindrance from the glycine residue, other sequences, including Asp-Cys, are also known to be prone to this side reaction.[1][4] The nature of the cysteine side-chain protecting group plays a crucial role in the extent of aspartimide formation.[1]

Q3: How does the choice of Cysteine side-chain protecting group affect aspartimide formation in an Asp-Cys sequence?

The steric bulk of the cysteine side-chain protecting group can significantly impact the rate of aspartimide formation. A bulkier protecting group can sterically hinder the approach of the backbone amide nitrogen to the aspartyl β-carbonyl group, thereby reducing the rate of cyclization.

For instance, in a study on a model peptide, the Asp(OtBu)-Cys(Trt) sequence showed significantly less aspartimide formation (5.5%) compared to the Asp(OtBu)-Cys(Acm) sequence (27%) under prolonged basic treatment.[1] The larger trityl (Trt) group provides more steric hindrance than the smaller acetamidomethyl (Acm) group.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of peptides containing Asp-Cys sequences.

Problem: Significant aspartimide formation detected by LC-MS.

Root Cause Analysis and Solutions:

  • Inappropriate Cysteine Protecting Group: As discussed, a less bulky Cysteine protecting group can lead to higher rates of aspartimide formation.

    • Solution: If possible, utilize a bulkier protecting group for the Cysteine residue, such as Trityl (Trt).

  • Standard Fmoc Deprotection Conditions are too harsh: The standard 20% piperidine in DMF is a strong base that promotes aspartimide formation.[1]

    • Solution 1: Use a weaker base. Replacing piperidine with a milder base like piperazine can reduce the rate of aspartimide formation.[5]

    • Solution 2: Add an acidic modifier. The addition of an acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can suppress aspartimide formation by protonating the backbone amide, making it less nucleophilic.[5][6]

  • Suboptimal Aspartic Acid Side-Chain Protection: The standard tert-butyl (OtBu) protecting group on the Asp side chain may not provide sufficient steric hindrance in sensitive sequences.[1]

    • Solution: Employ a bulkier side-chain protecting group for the aspartic acid residue. Several alternatives have been shown to be highly effective at minimizing aspartimide formation.

Aspartic Acid Protecting GroupDescriptionReference
Fmoc-Asp(OMpe)-OH 3-Methylpent-3-yl ester; offers more steric bulk than OtBu.[7]
Fmoc-Asp(OBno)-OH 3-Biphenyl-4-yl-1,1-dimethyl-propyl ester; highly effective in reducing aspartimide formation.[3]
Fmoc-Asp(CSY)-OH Cyanosulfurylide; masks the carboxylic acid with a stable C-C bond, preventing cyclization.[8][9]
  • Backbone Protection Strategy: An alternative approach is to temporarily protect the backbone amide nitrogen of the residue following the Asp, which completely prevents the intramolecular cyclization.

    • Solution: Utilize a dipeptide building block with a backbone protecting group, such as Fmoc-Asp-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen.[2]

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Piperazine/HOBt

This protocol is designed to minimize aspartimide formation during the deprotection of the Fmoc group.

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the piperazine/HOBt deprotection solution to the resin.

    • Agitate the mixture gently for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.

Protocol 2: Cleavage and Deprotection of Peptides with Cys(Trt)

This protocol is for the final cleavage of the peptide from the resin and removal of the Trt protecting group from the Cysteine residue.

  • Reagent Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). For peptides containing Trp, add 2.5% 1,2-ethanedithiol (EDT).

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Isolation:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the peptide pellet under vacuum.

Data Summary

The following table summarizes the quantitative data on the influence of the Cysteine side-chain protecting group on aspartimide formation.

Peptide Sequence FragmentDeprotection ConditionsAspartimide Formation (%)Reference
...Asp(OtBu)-Cys(Acm)...Prolonged basic treatment27[1]
...Asp(OtBu)-Cys(Trt)...Prolonged basic treatment5.5[1]

This table illustrates the significant reduction in aspartimide formation when a bulkier Cysteine protecting group is used.

Visual Guides

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_0 Peptide Backbone at Asp Residue cluster_1 Base-Catalyzed Deprotonation cluster_2 Intramolecular Cyclization cluster_3 Byproducts Peptide_Chain_1 ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-CO-OtBu)-CO Cys_Residue -NH-CH(CH₂-S-PG)-CO-... Deprotonated_Amide ...-NH-CH(CH₂-CO-OtBu)-CO-N⁻-CH(CH₂-S-PG)-... Asp_Residue->Deprotonated_Amide + Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Nucleophilic Attack alpha_peptide α-Peptide (Desired) Aspartimide->alpha_peptide beta_peptide β-Peptide Aspartimide->beta_peptide racemized_peptide Racemized Peptide Aspartimide->racemized_peptide piperidide_adduct Piperidide Adduct Aspartimide->piperidide_adduct

Caption: Base-catalyzed mechanism of aspartimide formation.

Troubleshooting Workflow for Aspartimide Formation

Troubleshooting_Workflow Start High Aspartimide Formation Detected Check_Cys_PG Is the Cysteine Protecting Group (PG) bulky (e.g., Trt)? Start->Check_Cys_PG Change_Cys_PG Switch to a bulkier Cys PG (e.g., Fmoc-Cys(Trt)-OH) Check_Cys_PG->Change_Cys_PG No Check_Deprotection Are standard deprotection conditions (20% piperidine) used? Check_Cys_PG->Check_Deprotection Yes Synthesize_and_Analyze Re-synthesize Peptide and Analyze by LC-MS Change_Cys_PG->Synthesize_and_Analyze Modify_Deprotection Use milder conditions: - 20% Piperazine/0.1M HOBt - Add Formic Acid Check_Deprotection->Modify_Deprotection Yes Check_Asp_PG Is the Asp Protecting Group OtBu? Check_Deprotection->Check_Asp_PG No Modify_Deprotection->Synthesize_and_Analyze Change_Asp_PG Use a bulkier Asp PG: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH Check_Asp_PG->Change_Asp_PG Yes Consider_Backbone_Protection Consider Backbone Protection (e.g., Fmoc-Asp-(Dmb)Gly-OH) Check_Asp_PG->Consider_Backbone_Protection No Change_Asp_PG->Synthesize_and_Analyze Consider_Backbone_Protection->Synthesize_and_Analyze End Problem Resolved Synthesize_and_Analyze->End

Caption: A logical workflow for troubleshooting aspartimide formation.

References

Technical Support Center: Optimizing Cyclic Peptide Yield with (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of cyclic peptides synthesized using (Fmoc-Cys-OtBu)2.

Troubleshooting Guides

Low yields in cyclic peptide synthesis can arise from various factors, from incomplete coupling to inefficient cyclization. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Peptide Incomplete Fmoc Deprotection: Steric hindrance can make the Fmoc group on some residues difficult to remove.[1]Extend the deprotection time or perform a double deprotection.[1] For particularly difficult sequences, consider using a stronger base cocktail, such as 2% DBU and 2% piperidine in DMF, but be mindful of potential side reactions like aspartimide formation.[1]
Inefficient Coupling: Sterically hindered amino acids or peptide aggregation on the resin can lead to poor coupling efficiency.[2]Use a more potent coupling reagent like HATU or HCTU.[2][3] Double coupling or extending the coupling time can also improve results.[2] To disrupt aggregation, consider switching to a different solvent like NMP or adding chaotropic salts.[4]
Side Reactions During Synthesis: Racemization, especially with cysteine, can occur during activation.[4] Diketopiperazine formation can happen at the dipeptide stage.[4]To minimize racemization of cysteine, use coupling conditions that are acidic or neutral, such as those with DIPCDI/HOBt or DIPCDI/Oxyma.[5] To prevent diketopiperazine formation, especially if proline is one of the first two amino acids, using 2-chlorotrityl chloride resin is advisable due to its steric bulk.[4]
Low Yield of Cyclic Peptide Inefficient Disulfide Bond Formation: The oxidation of thiols to form the disulfide bridge is a critical step that can be inefficient.[6]Optimize the pH for the oxidation reaction, which is typically between 3 and 8.[7] Air oxidation in an aqueous medium is a common method.[7] Alternatively, oxidizing agents like iodine can be used.[8]
Intermolecular Dimerization: High concentrations of the linear peptide during cyclization can lead to the formation of dimers and oligomers instead of the desired cyclic monomer.[9]Perform the cyclization reaction under high dilution conditions (e.g., 10⁻⁴ mol/L) to favor intramolecular cyclization.[8]
On-Resin Cyclization Challenges: The peptide being attached to the resin can sometimes hinder it from achieving the necessary conformation for efficient cyclization.[9]While on-resin cyclization can be advantageous in preventing intermolecular reactions due to pseudo-dilution, solution-phase cyclization may be more effective if conformational freedom is an issue.[9][10]
Presence of Impurities Incomplete Removal of Protecting Groups: The tert-butyl (tBu) group on the cysteine side chain may not be fully removed during the final cleavage step.Ensure a sufficient concentration of scavengers, like triisopropylsilane (TIPS) and water, in the TFA cleavage cocktail to effectively capture the cleaved tBu cations and prevent side reactions.
Oxidation of Sensitive Residues: Amino acids like methionine and tryptophan can be oxidized during the disulfide bond formation step, especially when using stronger oxidizing agents.If your peptide contains oxidation-sensitive residues, consider milder oxidation methods or use appropriate scavengers. Careful monitoring of the reaction is crucial.

Experimental Workflow for Cyclic Peptide Synthesis

Caption: A generalized workflow for the synthesis of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for disulfide bond formation?

The formation of a disulfide bridge is typically achieved through the oxidation of two cysteine thiol groups.[6] A common and mild method is air oxidation in an aqueous buffer at a pH between 3 and 8.[7] For more controlled or faster oxidation, chemical oxidizing agents such as iodine, hydrogen peroxide, or N-chlorosuccinimide (NCS) can be employed.[8][11] The choice of method will depend on the specific peptide sequence and the presence of other sensitive amino acids.

Q2: Should I perform cyclization on-resin or in solution?

Both on-resin and solution-phase cyclization have their advantages and disadvantages.

  • On-resin cyclization benefits from a "pseudo-dilution" effect, where the resin-bound peptides are physically separated, which can reduce the likelihood of intermolecular side reactions like dimerization.[10] However, the attachment to the solid support can sometimes restrict the peptide's conformation, making cyclization less efficient.[9]

  • Solution-phase cyclization allows the peptide to freely adopt the necessary conformation for ring closure.[9] To avoid dimerization and oligomerization, this method requires highly dilute conditions.[8][9]

The optimal strategy is often peptide-dependent, and it may be beneficial to test both approaches.

Q3: How can I minimize the formation of dimers and other oligomers?

The key to preventing intermolecular reactions is to perform the cyclization at a very low peptide concentration.[9] This favors the intramolecular reaction required for cyclization over intermolecular reactions that lead to dimers and larger oligomers. A typical concentration for solution-phase cyclization is in the range of 0.1 mg/mL.[3]

Q4: What are the best practices for cleaving the peptide from the resin?

A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups like tBu consists of trifluoroacetic acid (TFA) with scavengers.[3] A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[3] The scavengers are crucial for quenching the reactive carbocations generated during the deprotection of groups like tBu, thus preventing side reactions with sensitive residues like tryptophan and cysteine.

Q5: How do I confirm the formation of the cyclic peptide?

Mass spectrometry is an essential tool for verifying the formation of the cyclic peptide.[6] The molecular weight of the cyclized peptide will be 2 Da less than its linear precursor due to the loss of two hydrogen atoms during the formation of the disulfide bond.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to purify the cyclic peptide and can also help distinguish it from the linear starting material, as they will typically have different retention times.

Troubleshooting Logic for Low Cyclization Yield

G start Low Cyclization Yield check_linear Check Purity of Linear Peptide start->check_linear check_conditions Review Cyclization Conditions start->check_conditions purify Re-purify Linear Peptide check_linear->purify optimize_conc Optimize Peptide Concentration (High Dilution) check_conditions->optimize_conc optimize_ph Optimize pH check_conditions->optimize_ph optimize_oxidant Change Oxidizing Agent check_conditions->optimize_oxidant purify->check_conditions success Improved Yield optimize_conc->success optimize_ph->success optimize_oxidant->success

Caption: A decision tree for troubleshooting low yields in peptide cyclization.

Detailed Experimental Protocol: Solution-Phase Disulfide Cyclization

This protocol outlines a general procedure for the cyclization of a linear peptide containing two cysteine residues in solution.

1. Materials and Reagents:

  • Purified linear peptide with free thiol groups

  • Ammonium bicarbonate buffer (0.1 M, pH 8)

  • Trifluoroacetic acid (TFA)

  • High-purity water

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Lyophilizer

2. Procedure:

  • Dissolution of the Linear Peptide: Dissolve the purified and lyophilized linear peptide in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or water.[3]

  • Dilution in Buffer: Slowly add the dissolved peptide solution to a stirring, deaerated 0.1 M ammonium bicarbonate buffer (pH 8). The final concentration of the peptide should be low, typically around 0.14 mg/mL, to minimize intermolecular reactions.[3]

  • Oxidation: Allow the solution to stir gently, exposed to the air, for 24-48 hours.[3] The progress of the reaction can be monitored by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry.

  • Acidification: Once the cyclization is complete, acidify the reaction mixture with a small amount of TFA to a pH of approximately 2-3. This stops the reaction and prepares the sample for purification.[3]

  • Desalting and Purification: Desalt the acidified solution using a C18 SPE cartridge to remove the buffer salts.[3] Further purification of the cyclic peptide can be achieved by preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions containing the cyclic peptide to obtain the final product as a dry powder.

Note: This is a general protocol and may require optimization for your specific peptide. Factors such as peptide sequence, solubility, and the presence of sensitive amino acids can influence the outcome.

References

dealing with aggregation of peptides synthesized with (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

Topic: Troubleshooting Aggregation in Peptides Synthesized with Cysteine Derivatives

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, particularly when incorporating bulky cysteine protecting groups like tert-butyl (tBu).

While the reagent (Fmoc-Cys-OtBu)2 is not standard, issues with aggregation are common when using the building block Fmoc-Cys(tBu)-OH . The tert-butyl (tBu) group is a bulky, hydrophobic side-chain protecting group that can influence peptide folding and solubility on the resin. This center addresses the challenges stemming from such properties.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to stable secondary structures like β-sheets.[1] This makes the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions, resulting in truncated sequences, low yields, and significant purification challenges.[1][2]

Q2: What are the common signs of on-resin peptide aggregation?

A2: Key indicators that your peptide may be aggregating during synthesis include:

  • Poor Resin Swelling: The peptide-resin complex fails to swell properly in synthesis solvents, which is often the first sign of a problem.[2]

  • Resin Clumping or Shrinking: A noticeable decrease in the resin bed volume or the appearance of clumped beads.[1]

  • Slow or Incomplete Reactions: Fmoc deprotection or amino acid coupling reactions are sluggish or incomplete. This can be confirmed by a persistent positive Kaiser test after extended reaction times.[1]

  • Poor Solvent Flow: In automated synthesizers, you may observe restricted solvent flow through the reaction vessel.

Q3: How does the Fmoc-Cys(tBu)-OH residue contribute to aggregation?

A3: The Fmoc-Cys(tBu)-OH residue can contribute to aggregation in several ways. The tert-butyl group is sterically bulky and hydrophobic. This added hydrophobicity can enhance the non-polar character of the peptide sequence, promoting hydrophobic collapse and aggregation.[1] Additionally, the steric hindrance from the tBu group can sometimes lead to incomplete coupling reactions, which can also contribute to the presence of difficult-to-purify byproducts.[1]

Q4: Can I predict if my peptide sequence is likely to aggregate?

A4: While precise prediction is difficult, aggregation is more likely in sequences that are hydrophobic and is not typically observed before the fifth or sixth residue.[2][3] For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis by performing small test cleavages at intermediate stages to detect problems early.[4]

Q5: What are "structure-breaking" residues and how do they help?

A5: "Structure-breaking" residues are modified amino acids that disrupt the hydrogen bonding patterns required for β-sheet formation.[2] Incorporating these residues every 5-6 positions can effectively mitigate aggregation.[5] Key examples include:

  • Pseudoproline Dipeptides: These are formed from Ser, Thr, or Cys residues and are highly effective at disrupting secondary structures.[6]

  • Dmb/Hmb-protected Amino Acids: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone amide nitrogen physically blocks hydrogen bond formation.[2]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis of cysteine-containing peptides.

Problem / Symptom Potential Cause Recommended Solution(s)
Positive Kaiser test after coupling Cys(tBu) or the subsequent amino acid. Incomplete coupling due to steric hindrance or peptide aggregation.1. Extend Coupling Time: Increase the reaction time to drive the coupling forward.[7]2. Double Couple: After the first coupling, wash the resin and repeat the procedure with fresh reagents.[7]3. Use a More Potent Activator: Switch to a more powerful coupling reagent like HATU or HBTU.
Resin bed volume has visibly shrunk during synthesis. Severe on-resin aggregation.1. Switch Solvents: Change the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties.[2]2. Use Chaotropic Salts: Wash the resin with a solution of LiCl (e.g., 0.4 M in DMF) before coupling to disrupt hydrogen bonds.[2][4]3. Increase Temperature: Perform the coupling step at an elevated temperature (e.g., 50-60°C).[2][5]
HPLC of crude peptide shows many deletion sequences. Aggregation has blocked access to the N-terminus for multiple cycles.1. Re-synthesize with Backbone Protection: This is the most effective solution. Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points in the sequence.[2][5]2. Use a Low-Loading Resin: Re-synthesize using a resin with a lower substitution level or a PEG-based resin (e.g., NovaSyn® TG) to reduce chain-chain interactions.[4]
Cleaved peptide is insoluble in standard HPLC solvents. Aggregation on the resin has carried over to the cleaved peptide.1. Use Solubilizing Agents: Attempt to dissolve the peptide in solvents containing additives like formic acid, acetic acid, or chaotropic agents.[4]2. Consider Reducing Agents: If disulfide bond formation is causing oligomerization, add a reducing agent like DTT or TCEP to the dissolution buffer.[8]

Experimental Protocols

Protocol 1: On-Resin Disaggregation Wash

This protocol can be used when aggregation is suspected during synthesis.

  • Halt Synthesis: Stop the synthesis after the coupling or deprotection step where aggregation is suspected (e.g., after a positive Kaiser test).

  • Drain Solvent: Drain the reaction vessel of the primary synthesis solvent (e.g., DMF).

  • Chaotropic Wash: Add a solution of 0.4 M LiCl in DMF to the resin. Agitate for 30-60 minutes.

  • Solvent Exchange: Drain the LiCl solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the salt.

  • Test for Completion: Perform a Kaiser test to re-evaluate the completeness of the previous step.

  • Resume Synthesis: Proceed with the next step in the synthesis cycle.

Protocol 2: Difficult Coupling with HATU

This protocol is recommended for coupling hindered amino acids like Fmoc-Cys(tBu)-OH or for coupling onto an aggregated sequence.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed and the resin is washed thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve:

    • Fmoc-amino acid (3 eq.)

    • HATU (2.9 eq.)

    • Collidine (6 eq.) or DIPEA (6 eq.) in a minimal volume of DMF.

  • Pre-activation: Allow the mixture to stand for 2-5 minutes.

  • Coupling: Add the activated mixture to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for at least 1-2 hours at room temperature. For severely difficult couplings, extend the time or increase the temperature to 50°C.[2][5][7]

  • Monitoring: After the coupling, wash a small sample of the resin and perform a Kaiser test to check for completion. Repeat the coupling if necessary.

Visual Guides (Diagrams)

Troubleshooting Workflow for Peptide Aggregation

The following diagram outlines a decision-making process when encountering signs of aggregation during SPPS.

G cluster_0 SPPS Cycle Observe Observe Synthesis: Poor Swelling / Positive Kaiser Test? Decision Aggregation Suspected? Observe->Decision Troubleshoot Apply On-Resin Troubleshooting Decision->Troubleshoot Yes Continue Continue Synthesis Decision->Continue No Troubleshoot->Continue FinalAnalysis Cleave and Analyze Peptide Continue->FinalAnalysis FinalDecision Crude Purity Acceptable? FinalAnalysis->FinalDecision Success Purify Final Peptide FinalDecision->Success Yes Failure Re-synthesize with Preventative Strategy FinalDecision->Failure No

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Mechanism of Aggregation Disruption

This diagram illustrates how backbone protection strategies work to prevent peptide aggregation.

G cluster_0 Standard Peptide Chains (Aggregated) cluster_1 Backbone-Protected Chains (Solvated) Chain1_N H-N Chain2_C C=O Chain1_N->Chain2_C H-Bond Chain1_C C=O Chain2_N H-N Chain1_C->Chain2_N H-Bond Chain3_N R-N Chain3_C C=O Chain4_N R-N Chain4_C C=O Block H-Bond Blocked by 'R' Group

Caption: Backbone protection (R-group) physically blocks intermolecular hydrogen bonding.

References

analytical methods to detect side products from (Fmoc-Cys-OtBu)2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Fmoc-Cys-OtBu)2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and analyze the synthesis of this important disulfide-linked dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or Bis(Fmoc-L-cystein-tert-butyl ester) disulfide, is a pre-formed disulfide-linked dimer of Fmoc- and OtBu-protected cysteine. It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a disulfide bridge into a peptide sequence, which is crucial for the structural integrity and biological activity of many peptides and proteins.[1][2]

Q2: What are the common side products I might encounter during the synthesis of this compound?

The synthesis of this compound typically involves the oxidation of the monomeric precursor, Fmoc-Cys-OtBu-OH. During this process, several side products can form:

  • Unreacted Monomer (Fmoc-Cys-OtBu-OH): Incomplete oxidation will result in the presence of the starting material.

  • Over-oxidized Species: The thiol group of cysteine is susceptible to over-oxidation, leading to the formation of sulfin- or sulfon-derivatives, especially under harsh oxidative conditions.

  • Mixed Disulfides: If other thiol-containing compounds are present as impurities or scavengers, mixed disulfides can form.

  • Racemized Products: Cysteine derivatives are prone to racemization, particularly under basic conditions, which can be a concern during the synthesis of the starting monomer.[3]

  • Byproducts from Fmoc-group instability: Although generally stable under mild oxidative conditions, prolonged reaction times or harsh pH can lead to Fmoc-group cleavage or side reactions.

Q3: Which analytical methods are best for detecting these side products?

A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product and separating the desired dimer from the monomer and other impurities.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the desired product and identifying the mass of any side products, which can help in their structural elucidation.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the formation of the disulfide bond and characterize the structure of impurities.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Analytical Method for Verification
Incomplete oxidation of the Fmoc-Cys-OtBu-OH monomer.Increase the reaction time, use a more efficient oxidizing agent (e.g., iodine instead of air oxidation), or optimize the stoichiometry of the oxidant.[4]RP-HPLC to quantify the remaining monomer.
Precipitation of the product during the reaction.Change the solvent system to one with better solubility for both the starting material and the product.Visual inspection and analysis of the precipitate.
Side reactions consuming the starting material.Use milder oxidation conditions to minimize the formation of over-oxidized species. Ensure the absence of contaminating thiols.MS to identify unexpected masses corresponding to side products.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Possible Cause Troubleshooting Step Analytical Method for Verification
Peak corresponding to the monomer (Fmoc-Cys-OtBu-OH).Incomplete oxidation.See "Low Yield" troubleshooting. Purify the final product using preparative HPLC.RP-HPLC, MS.
Peaks with masses higher than the product.Formation of oligomers due to intermolecular disulfide bond formation.Perform the oxidation at a higher dilution to favor intramolecular dimerization (if applicable to your starting material) or use a more controlled oxidation method.MS.
Unexpected peaks in HPLC with unidentifiable masses.Formation of over-oxidized species or other byproducts.Use milder and more specific oxidizing agents. Optimize reaction pH and temperature.MS for mass identification, NMR for structural elucidation.

Data Presentation

The following tables summarize key data for the analysis of this compound synthesis. Please note that specific values such as retention times can vary significantly based on the experimental setup.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C44H48N2O8S2
Molecular Weight 797.0 g/mol
Appearance White to off-white solid

Table 2: Illustrative HPLC and MS Data for this compound and Potential Impurities

CompoundExpected [M+H]+ (m/z)Typical RP-HPLC Elution Profile
This compound 797.3Main, later-eluting peak
Fmoc-Cys-OtBu-OH (Monomer) 399.1Earlier-eluting peak than the dimer
Over-oxidized Dimer (e.g., +16 Da) 813.3May elute close to the main product

Experimental Protocols

Protocol 1: Synthesis of this compound via Air Oxidation
  • Dissolve Fmoc-Cys-OtBu-OH in a suitable solvent (e.g., a mixture of acetonitrile and a basic aqueous buffer, pH ~8) at a low concentration (e.g., 1 mg/mL) to minimize intermolecular side reactions.[1]

  • Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.

  • Monitor the reaction progress by RP-HPLC until the starting monomer is consumed.

  • Once the reaction is complete, acidify the solution with a dilute acid (e.g., 1 M HCl) to a neutral pH.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Synthesis of this compound via Iodine Oxidation
  • Dissolve Fmoc-Cys-OtBu-OH in a solvent such as methanol or a mixture of acetic acid and water.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine (I2) in the same solvent dropwise until a faint yellow color persists.

  • Stir the reaction for 1-2 hours, monitoring by RP-HPLC.

  • Quench the excess iodine by adding a few drops of a sodium thiosulfate solution until the yellow color disappears.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water to remove salts.

  • Dry the organic layer and evaporate the solvent.

  • Purify the product as described in Protocol 1.

Protocol 3: RP-HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][10]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4][10]

  • Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group) and 220 nm.[4]

  • Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of mobile phases A and B.

Protocol 4: Mass Spectrometry Analysis
  • Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.

  • Mode: Positive ion mode is generally preferred to observe [M+H]+ ions.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, with 0.1% formic acid to aid ionization.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ions of the product and any impurities. For further structural information, perform tandem MS (MS/MS) on the ion of interest to observe its fragmentation pattern.[6][7]

Protocol 5: NMR Spectroscopy Analysis
  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common solvents for Fmoc-protected amino acids.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition:

    • 1H NMR: Acquire a standard proton spectrum. The disappearance of the thiol proton signal (if observable in the monomer) and shifts in the signals of the protons adjacent to the sulfur atom can indicate disulfide bond formation.

    • 13C NMR: A proton-decoupled 13C spectrum can show a characteristic downfield shift of the β-carbon of the cysteine residue upon disulfide bond formation, which is a reliable indicator of oxidation.[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_side_products Potential Side Products Fmoc-Cys-OtBu-OH Fmoc-Cys-OtBu-OH Oxidation Oxidation Fmoc-Cys-OtBu-OH->Oxidation Starting Material This compound This compound Oxidation->this compound Desired Product Unreacted_Monomer Unreacted Monomer Oxidation->Unreacted_Monomer Incomplete Reaction Over-oxidized_Species Over-oxidized Species Oxidation->Over-oxidized_Species Harsh Conditions Other_Byproducts Other Byproducts

Caption: Synthesis pathway of this compound and potential side product formation.

Analytical_Workflow cluster_analysis Analytical Methods cluster_results Data Interpretation Crude_Product Crude Product from Synthesis HPLC RP-HPLC Crude_Product->HPLC Purity Assessment & Separation MS Mass Spectrometry Crude_Product->MS Molecular Weight Confirmation NMR NMR Spectroscopy Crude_Product->NMR Structural Confirmation HPLC->MS Fraction Identification Purity_Data Purity (%) & Impurity Profile HPLC->Purity_Data Mass_Data Molecular Weights MS->Mass_Data Structure_Data Structural Information NMR->Structure_Data Final_Assessment Final Product Assessment

Caption: A logical workflow for the analytical characterization of this compound.

Troubleshooting_Logic Problem Problem Encountered? Low_Yield Low Yield? Problem->Low_Yield Yes Impurities Impurities Present? Problem->Impurities No Check_Oxidation Check Oxidation Conditions (Time, Reagent, Concentration) Low_Yield->Check_Oxidation Yes Check_Solubility Assess Solubility Low_Yield->Check_Solubility No Purify Purify by HPLC Impurities->Purify Yes Optimize_Conditions Optimize Oxidation Conditions (Milder Reagents, pH) Impurities->Optimize_Conditions No Analyze_HPLC1 Re-analyze by HPLC/MS Check_Oxidation->Analyze_HPLC1 Modify Check_Solubility->Analyze_HPLC1 Modify Analyze_HPLC2 Re-analyze by HPLC/MS Purify->Analyze_HPLC2 Purify Optimize_Conditions->Analyze_HPLC2 Modify Success Successful Synthesis Analyze_HPLC1->Success Problem Solved Analyze_HPLC2->Success Problem Solved

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

impact of solvent choice on (Fmoc-Cys-OtBu)2 coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Fmoc-Cys-OtBu)2 Coupling Reactions

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a cystine dipeptide where two Fmoc-Cys-OtBu units are linked by a disulfide bond.[1] It is not a standard monomer for sequential solid-phase peptide synthesis (SPPS). Instead, it is primarily used as a building block for synthesizing molecules containing a cleavable disulfide linker, which is valuable in drug delivery systems and other biochemical applications.[1] The "coupling" of this molecule typically refers to the simultaneous activation of its two free carboxylic acid groups to react with amine-containing molecules or surfaces.

Q2: Why is the choice of solvent so critical for this compound coupling reactions?

A2: Solvent choice is a critical parameter that governs the success of the coupling reaction. An ideal solvent must effectively solvate the growing peptide chain (if applicable), the resin support, and all reagents to prevent aggregation and ensure high reaction rates.[2] The polarity of the solvent can also influence the stability of reactive intermediates and the prevalence of side reactions such as racemization.[2] Poor solubility of any component can lead to incomplete couplings and significantly lower yields.[2]

Q3: Which solvents are recommended for coupling this compound, and what are their pros and cons?

A3: The most common solvents used in peptide synthesis are N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2][3]

  • DMF is a versatile solvent widely used for its excellent solvating properties for both reagents and the peptide-resin matrix.[4] However, it can decompose over time to form dimethylamine, which can cause premature Fmoc-group removal.[2]

  • NMP is often considered superior to DMF, especially for complex or aggregation-prone sequences, due to its higher polarity and solvating capabilities, which can lead to improved yields.[2][3] Its main drawback is its higher cost.

  • DCM is effective at dissolving protected amino acids and swelling polystyrene resins.[2][5] However, it is less efficient at solvating polar peptide chains, which can increase the risk of aggregation during synthesis.[2]

Q4: I'm observing significant racemization during the coupling step. How can I minimize this?

A4: Cysteine residues are particularly susceptible to base-catalyzed racemization during activation.[3] To mitigate this, consider the following:

  • Base Selection: Use a weaker, sterically hindered base like sym-collidine or 2,4,6-collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][6][7]

  • Coupling Reagent: Employ a coupling reagent combination known for low racemization, such as Diisopropylcarbodiimide (DIC) with Oxyma Pure or HOBt.[3][6][7] This method avoids the use of a base during the activation step.[6] For Fmoc-Cys(Trt)-OH, the DIC/Oxyma combination has been shown to result in significantly less racemization compared to other protecting groups.[8]

  • Pre-activation Time: Minimize the pre-activation time, as the longer the activated amino acid exists before coupling, the higher the risk of racemization.[2][3]

Q5: What causes β-elimination and how can it be prevented during synthesis involving cysteine?

A5: β-elimination is a base-catalyzed side reaction that affects cysteine residues, leading to the formation of a dehydroalanine intermediate.[3] This intermediate can react with piperidine (used for Fmoc deprotection) to form piperidinylalanine, a common impurity.[3][7] While this is most pronounced for C-terminal cysteine attached to a resin, the underlying principles apply whenever cysteine is exposed to basic conditions. To minimize this:

  • Use Milder Bases: If possible, use alternatives to piperidine for Fmoc deprotection, although this can be sequence-dependent.[7]

  • Protecting Group Choice: Using a bulky side-chain protecting group like Trityl (Trt) can provide steric hindrance that helps reduce β-elimination.[7]

  • Resin Choice: For C-terminal cysteine residues, using a 2-chlorotrityl (2-CTC) resin is highly effective at suppressing this side reaction due to steric hindrance.[7]

Data Presentation

Table 1: Comparison of Common Solvents for Peptide Coupling Reactions

SolventKey CharacteristicsAdvantagesDisadvantages & Considerations
N,N-Dimethylformamide (DMF) Good all-purpose solvent with excellent solvating properties.Widely used, effective for most coupling reactions, good resin swelling.[3][4]Can decompose to dimethylamine, potentially causing side reactions.[2] May slow the rate of carbodiimide activation.[5]
N-Methyl-2-pyrrolidone (NMP) More polar than DMF, superior solvating power.Often improves yields for difficult or aggregation-prone sequences.[2][3]More expensive than DMF. Can contribute to the decomposition of Fmoc-amino acids over time.[2]
Dichloromethane (DCM) Good at dissolving protected amino acids and swelling polystyrene resins.[2]Unreactive towards TFA used in deprotection steps.[2] Appropriate for apolar environments.[5]Less effective at solvating polar or growing peptide chains, which can lead to aggregation and lower yields.[2]

Visualizations

G start Low Coupling Efficiency Observed cause1 Poor Reagent/Resin Solvation? start->cause1 cause2 Inefficient Activation? start->cause2 cause3 Side Reactions (e.g., Racemization)? start->cause3 sol1 Switch to NMP from DMF Increase Reaction Temperature cause1->sol1 Solution sol2 Use Potent Coupling Reagent (HATU, COMU) Increase Coupling Time / Double Couple cause2->sol2 Solution sol3 Use DIC/Oxyma Coupling Use Weaker Base (sym-collidine) Minimize Pre-activation Time cause3->sol3 Solution

Caption: Troubleshooting workflow for low coupling efficiency.

G start Select Coupling Strategy q1 High Risk of Racemization? start->q1 q2 Sterically Hindered Coupling? q1->q2 No reagent1 Use Carbodiimide: DIC / Oxyma Pure q1->reagent1 Yes reagent2 Use Aminium/Uronium Salt: HATU or HCTU q2->reagent2 Yes q2->reagent2 No (Standard) base1 Base: None required during activation reagent1->base1 base2 Base: Use weak base (e.g., sym-collidine) reagent2->base2 If racemization is still a concern base3 Base: Use DIPEA or sym-collidine reagent2->base3 Standard Condition

Caption: Logic for selecting coupling reagents and bases.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Resin-Bound Amine

This protocol provides a general methodology for a manual coupling on a 0.1 mmol scale. Equivalents are calculated based on the resin loading.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.1 mmol, 2 eq. based on Fmoc groups)

  • Coupling Reagent (e.g., HATU, 0.19 mmol, 3.8 eq.)

  • Base (e.g., DIPEA or sym-collidine, 0.4 mmol, 4 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF (5-10 mL) in a reaction vessel for 30-60 minutes with gentle agitation.[3]

    • Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[9]

    • Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[9]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[3][9]

  • Amino Acid Pre-activation:

    • In a separate, dry glass vial, dissolve this compound and the coupling reagent (e.g., HATU) in 2 mL of DMF or NMP.[3][9]

    • Add the base (e.g., DIPEA) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3] Note: Minimize this time if racemization is a concern.[2][3]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the swollen, deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours.[3] Reaction progress can be monitored using a colorimetric method like the Kaiser test to check for the presence of free primary amines.

  • Washing:

    • Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and soluble by-products.[3] The resin is now ready for the next step in your synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: (Fmoc-Cys-OtBu)2 vs. Fmoc-Cys(Trt)-OH for Disulfide Bond Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and reliable formation of disulfide bonds is paramount for obtaining structurally correct and biologically active peptides. The choice of cysteine precursor is a critical determinant of the synthetic strategy's success. This guide provides a comprehensive comparison of two common cysteine derivatives, the pre-formed disulfide dimer (Fmoc-Cys-OtBu)2 and the individually protected monomer Fmoc-Cys(Trt)-OH, to inform the selection process for disulfide bond formation.

This comparison delves into the fundamental differences in their synthetic workflows, potential side reactions, and overall efficiency, supported by available data and established protocols.

At a Glance: Key Differences and Applications

FeatureThis compoundFmoc-Cys(Trt)-OH
Strategy Introduction of a pre-formed disulfide bondPost-synthesis oxidation to form the disulfide bond
Protecting Group Thiol: Disulfide; Carboxyl: tert-Butyl (OtBu)Thiol: Trityl (Trt)
Disulfide Bond Formation Incorporated as a single unit during SPPSFormed on-resin or in solution after peptide elongation
Orthogonality The OtBu group is stable to standard TFA cleavage, offering orthogonality.[1]The Trt group is acid-labile and removed during standard TFA cleavage.[2][3]
Primary Application Synthesis of peptides where the disulfide bond can be introduced as a cystine unit.General synthesis of cysteine-containing peptides, including those with single or multiple disulfide bonds.
Potential Issues Potential for disulfide scrambling during synthesis.Racemization during coupling and incomplete Trt deprotection.[2]

Performance and Experimental Data

Quantitative data directly comparing the two methodologies in a single study is limited in the available literature. However, data on the performance of Fmoc-Cys(Trt)-OH provides a benchmark for evaluating potential advantages of using a pre-formed cystine derivative.

ParameterFmoc-Cys(Trt)-OH PerformanceThis compound Considerations
Racemization 3.3% racemization reported during coupling with DIPCDI/Oxyma Pure.[2]Racemization is less of a concern for the pre-formed dimer during its own coupling, but the chiral integrity of the starting material is crucial.
Cleavage Side Reactions Formation of C-terminal Cys S-t-butylation can occur (15.4% with TFA/TIS/H2O at 25°C for 1h).[2]The stability of the disulfide bond during subsequent coupling steps and final cleavage needs to be considered.
Deprotection Efficiency Incomplete deprotection of the Trt group can be an issue but is mitigated with scavengers like triisopropylsilane (TIS).The OtBu group requires strong acid conditions for removal, which may not be compatible with all synthetic strategies.[1]
Disulfide Formation Yield Dependent on the oxidation method, peptide sequence, and concentration. Can be variable.The disulfide bond is already present, potentially leading to higher overall yields of the desired disulfide-linked peptide.

Experimental Workflows and Methodologies

The choice between this compound and Fmoc-Cys(Trt)-OH dictates significantly different experimental workflows for achieving the final disulfide-bridged peptide.

Workflow 1: Disulfide Bond Formation using Fmoc-Cys(Trt)-OH

This approach involves the sequential coupling of Fmoc-Cys(Trt)-OH into the peptide chain, followed by deprotection and oxidation to form the disulfide bond.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin On-Resin Disulfide Formation cluster_Cleavage Cleavage and Global Deprotection cluster_Solution Solution-Phase Disulfide Formation Start Start Incorporate_Fmoc_Cys_Trt Incorporate Fmoc-Cys(Trt)-OH Start->Incorporate_Fmoc_Cys_Trt Peptide_Elongation Complete Peptide Chain Elongation Incorporate_Fmoc_Cys_Trt->Peptide_Elongation Selective_Deprotection Selective Deprotection of Orthogonal Group (e.g., Acm) Peptide_Elongation->Selective_Deprotection For multiple disulfides TFA_Cleavage TFA Cleavage Cocktail (removes Trt) Peptide_Elongation->TFA_Cleavage Simultaneous Cleavage and Deprotection Iodine_Oxidation Iodine-Mediated Oxidation Selective_Deprotection->Iodine_Oxidation Iodine_Oxidation->TFA_Cleavage Purification RP-HPLC Purification of Linear Peptide TFA_Cleavage->Purification Oxidation Oxidation (e.g., air, DMSO) Purification->Oxidation Final_Purification Final RP-HPLC Purification Oxidation->Final_Purification Final_Peptide Final_Peptide Final_Purification->Final_Peptide cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification Start Start Incorporate_Dimer Couple this compound as a single unit Start->Incorporate_Dimer Peptide_Elongation Complete Peptide Chain Elongation Incorporate_Dimer->Peptide_Elongation TFA_Cleavage Standard TFA Cleavage (OtBu group remains) Peptide_Elongation->TFA_Cleavage Strong_Acid_Cleavage Strong Acid Cleavage (e.g., TMSBr/TFA) to remove OtBu TFA_Cleavage->Strong_Acid_Cleavage Final_Purification Final RP-HPLC Purification Strong_Acid_Cleavage->Final_Purification Final_Peptide Final_Peptide Final_Purification->Final_Peptide

References

A Head-to-Head Battle: Pre-formed Disulfide Strategy vs. Orthogonal Cysteine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The regioselective formation of disulfide bonds is a critical and often challenging step in the chemical synthesis of complex peptides and proteins. These bonds are pivotal for maintaining the structural integrity and biological activity of a vast array of therapeutic molecules, from hormones to toxins. The two predominant strategies to achieve this are the pre-formed disulfide strategy, often executed on-resin, and the stepwise orthogonal cysteine protection strategy. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their synthetic targets.

At a Glance: Key Differences and Considerations

FeaturePre-formed Disulfide Strategy (On-Resin)Orthogonal Cysteine Protection Strategy
General Approach Disulfide bond is formed while the peptide is still attached to the solid support.Cysteine residues are protected with different groups that are selectively removed one after another, followed by oxidation to form disulfide bonds in a stepwise manner.
Selectivity High for single disulfide bonds due to pseudo-dilution effect on resin. For multiple disulfides, requires a combination with orthogonal protection.High, allows for precise control over the formation of multiple disulfide bonds in a defined order.[1][2]
Yield Can be higher for single disulfide peptides as it avoids solution-phase manipulations where material can be lost.[3]Yields can be impacted by the multiple deprotection and oxidation steps required for complex peptides.[4]
Purity Crude peptide is already cyclized, potentially simplifying purification.[5]Stepwise approach can lead to a cleaner final product by minimizing side reactions.
Time Efficiency Generally faster for single disulfide bonds as oxidation occurs on-resin.Can be more time-consuming due to the sequential nature of deprotection and oxidation steps.[4]
Scalability Favorable for large-scale manufacturing due to simplified workflow.[6][7]May be less amenable to large-scale synthesis due to the number of steps involved.
Side Reactions Risk of disulfide bond reduction during final cleavage with certain scavengers (e.g., silanes).[6] Oxidation of sensitive residues (Met, Trp) is a concern with some oxidants.Potential for side reactions during the removal of protecting groups and disulfide bond isomerization.[4]
Cost Can be more cost-effective due to fewer steps and purification needs.The use of multiple, specialized protected cysteine derivatives can increase costs.[2]
Applicability Excellent for peptides with a single disulfide bond. For multiple disulfides, it is used in combination with orthogonal protecting groups.The gold standard for complex peptides with multiple, intricate disulfide bond connectivities.[8][9]

Visualizing the Strategies

Pre-formed Disulfide (On-Resin) Workflow

preformed_disulfide cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Final Steps start Resin spps Linear Peptide Assembly start->spps protected_peptide Protected Peptide on Resin spps->protected_peptide deprotection Selective Cys Deprotection protected_peptide->deprotection oxidation On-Resin Oxidation deprotection->oxidation cyclized_peptide Cyclized Peptide on Resin oxidation->cyclized_peptide cleavage Cleavage & Global Deprotection cyclized_peptide->cleavage purification Purification cleavage->purification final_product Final Cyclic Peptide purification->final_product

On-resin pre-formed disulfide workflow.
Orthogonal Cysteine Protection Workflow

orthogonal_protection cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification cluster_cyclization Stepwise Disulfide Formation (in Solution) start Resin spps Linear Peptide Assembly with Orthogonally Protected Cys start->spps protected_peptide Fully Protected Peptide on Resin spps->protected_peptide cleavage Cleavage & Global Deprotection protected_peptide->cleavage purification1 Purification of Linear Peptide cleavage->purification1 deprotect1 Selective Deprotection of Cys Pair 1 purification1->deprotect1 oxidize1 Oxidation 1 deprotect1->oxidize1 deprotect2 Selective Deprotection of Cys Pair 2 oxidize1->deprotect2 oxidize2 Oxidation 2 deprotect2->oxidize2 final_product Final Multi-Cyclic Peptide oxidize2->final_product

Stepwise orthogonal protection workflow.

Deep Dive: Performance and Experimental Data

Case Study: Synthesis of a Single Disulfide Bond Peptide (e.g., Atosiban)

For peptides containing a single disulfide bridge, the on-resin strategy often demonstrates superior efficiency. A study on the synthesis of Atosiban, an oxytocin analogue, showed that on-resin cyclization using I2/DMF resulted in rapid and quantitative disulfide bond formation within 30 minutes.[6] This approach circumvents the need for a separate solution-phase oxidation step, which is often performed at high dilution to minimize intermolecular side products, thereby improving process productivity.[6][7]

StrategyKey ParametersReported OutcomeReference
On-Resin Cyclization Oxidant: I2 in DMFTime: 30 minutesPurity: High crude purityRapid and quantitative disulfide formation. However, disulfide reduction was observed during TFA cleavage when hydrosilane scavengers were used. Eliminating silane or controlling its equivalence suppressed this side reaction.[6]
In-Solution Cyclization Method: Air oxidation or other oxidizing agents in dilute solution.Time: Can take several hours to days.Generally lower productivity due to high dilution requirements. Prone to oligomerization if concentration is not optimized.[6]
Case Study: Synthesis of a Multi-Disulfide Bond Peptide (e.g., Conotoxins)

The synthesis of peptides with multiple disulfide bonds, such as conotoxins, necessitates a regioselective strategy, for which orthogonal protection is the benchmark.[8][9] A successful synthesis of five different conotoxins with three disulfide bonds was achieved using an orthogonal protection scheme with Mob, Trt, and Acm protecting groups, with overall yields of 20-30%.[9]

A recent advancement combines on-resin disulfide formation with orthogonal protection for the synthesis of complex peptides like Linaclotide, which has three disulfide bonds.[10] This hybrid approach leverages the efficiency of on-resin cyclization for one disulfide bond, followed by stepwise formation of the others. The order of disulfide bond formation was found to be critical for maximizing yield and purity.[10]

StrategyCysteine Protecting GroupsOrder of Disulfide FormationOverall YieldReference
Orthogonal Protection Mob, Trt, AcmStepwise deprotection and oxidation20-30% for various conotoxins[9]
Hybrid On-Resin/Orthogonal Mmt, Acm, STmpSTmp -> Mmt -> AcmOptimized for Linaclotide[10]

Experimental Protocols

General Protocol for On-Resin Disulfide Bond Formation
  • Peptide Synthesis: The linear peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). Cysteine residues that will form the disulfide bond are protected with a group that can be selectively removed on-resin (e.g., Trt, Mmt).

  • Selective Deprotection: The resin-bound peptide is treated with a solution to selectively remove the protecting groups from the designated cysteine residues. For example, a solution of 1-2% TFA in DCM can be used for the removal of Mmt groups.[1]

  • Washing: The resin is thoroughly washed with DCM and DMF to remove the deprotection reagents and byproducts.

  • On-Resin Oxidation: The resin is then treated with a mild oxidizing agent. A common method is the use of a solution of N-chlorosuccinimide (NCS) or iodine in DMF.[3][6] The reaction is monitored by HPLC analysis of a small cleaved sample until completion.

  • Washing: The resin is washed extensively with DMF and DCM to remove the oxidizing agent and any side products.

  • Cleavage and Global Deprotection: The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: The crude cyclic peptide is purified by reverse-phase HPLC.

General Protocol for Stepwise Disulfide Bond Formation via Orthogonal Protection
  • Peptide Synthesis: The linear peptide is synthesized on a solid support using standard Fmoc-SPPS. Cysteine pairs are protected with orthogonal protecting groups (e.g., Cys(Trt) and Cys(Acm), or Cys(Mmt) and Cys(StBu)).[1]

  • Cleavage and Global Deprotection: The fully protected linear peptide is cleaved from the resin, and all acid-labile protecting groups are removed. The orthogonally protected cysteine residues remain intact.

  • Purification of Linear Peptide: The crude linear peptide with its remaining cysteine protecting groups is purified by reverse-phase HPLC.

  • First Disulfide Bond Formation:

    • Selective Deprotection: The protecting group from the first pair of cysteines is selectively removed. For example, the Acm group can be removed by treatment with iodine in a suitable solvent system.[9]

    • Oxidation: The deprotection with iodine simultaneously facilitates the formation of the first disulfide bond.

    • Purification: The mono-cyclic peptide is purified by reverse-phase HPLC.

  • Second Disulfide Bond Formation:

    • Selective Deprotection: The protecting group from the second pair of cysteines is removed under conditions that do not affect the first disulfide bond. For example, the Trt groups are removed during the initial acid cleavage.

    • Oxidation: The newly freed thiols are oxidized to form the second disulfide bond, often through air oxidation at a slightly basic pH or by using other mild oxidants.

    • Purification: The final, multi-cyclic peptide is purified by reverse-phase HPLC.

Conclusion and Recommendations

The choice between a pre-formed disulfide strategy and an orthogonal cysteine protection strategy is highly dependent on the complexity of the target peptide.

  • For peptides with a single disulfide bond , the pre-formed (on-resin) strategy is often more efficient, offering higher yields, faster reaction times, and a more streamlined workflow, making it particularly suitable for large-scale production.[6]

  • For peptides with multiple disulfide bonds , a stepwise orthogonal protection strategy is the most reliable method to ensure the correct regioselective formation of the disulfide bridges, which is crucial for the peptide's biological activity.[1][9]

  • A hybrid approach , combining on-resin formation of the first disulfide bond with subsequent stepwise formation of others, can be a powerful strategy for complex peptides, potentially offering the best of both worlds in terms of efficiency and selectivity.[10]

Ultimately, the optimal strategy will be determined by the specific peptide sequence, the number and arrangement of disulfide bonds, and the overall synthetic goals, including scale, purity requirements, and available resources. Careful consideration of the advantages and limitations of each approach, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize these challenging but highly valuable molecules.

References

A Strategic Approach to Disulfide Bond Formation: (Fmoc-Cys-OtBu)2 vs. Sequential Cysteine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides containing disulfide bridges, particularly symmetrical homodimers, researchers are often faced with a strategic choice: the direct incorporation of a pre-formed disulfide-linked building block or the sequential introduction and subsequent oxidation of individual cysteine residues. This guide provides a comprehensive comparison of these two methodologies, focusing on the use of Nα,Nα'-Bis-Fmoc-L-cystine bis(tert-butyl ester), or (Fmoc-Cys-OtBu)2, versus traditional sequential cysteine oxidation strategies. This comparison is supported by experimental data on yield and purity, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Performance Comparison: A Quantitative Overview

The choice between incorporating a pre-formed disulfide and performing a sequential oxidation hinges on factors such as synthetic efficiency, potential for side reactions, and the desired purity of the final peptide. While direct comparative studies on identical peptide sequences are limited in publicly available literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment.

MethodKey StepsTypical YieldTypical PurityCommon Side ProductsKey AdvantagesKey Disadvantages
Using this compound 1. Coupling of this compound 2. Peptide elongation 3. Cleavage and global deprotectionPotentially higher overall yield due to fewer stepsGenerally high, assuming efficient couplingIncomplete coupling products- Fewer synthetic steps - Reduced risk of intermolecular side reactions during oxidation - Guarantees disulfide bond formation- Steric hindrance during coupling can be a challenge - Higher cost of the specialized building block
Sequential Cysteine Oxidation 1. Coupling of two Fmoc-Cys(protecting group)-OH residues 2. Peptide elongation 3. On-resin or in-solution deprotection of cysteine side chains 4. Oxidation to form disulfide bond 5. Cleavage and global deprotectionVariable, dependent on oxidation efficiencyVariable, dependent on oxidation conditions- Intermolecular oligomers - Mismatched disulfide bonds (in multi-disulfide peptides) - Over-oxidation of cysteine or other sensitive residues (e.g., Met, Trp)- More versatile for complex peptides with multiple disulfide bonds - Lower cost of individual cysteine building blocks- More synthetic steps - Potential for side reactions during oxidation - Requires careful optimization of oxidation conditions

Delving into the Methodologies: Experimental Protocols

To provide a practical understanding, detailed protocols for both approaches are outlined below. These protocols are generalized and may require optimization based on the specific peptide sequence.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the coupling of the pre-formed disulfide building block onto a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Pre-activation: In a separate vessel, dissolve this compound (1.5 eq.), OxymaPure® (3 eq.) in DMF. Add DIC (3 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the bulky nature of this compound, extended coupling times or double coupling may be necessary. Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Peptide Elongation: Proceed with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The tert-butyl (OtBu) ester protecting groups on the cysteine carboxyls will be removed during this step.

Protocol 2: On-Resin Sequential Cysteine Oxidation

This protocol outlines the synthesis of a peptide with two cysteine residues followed by on-resin oxidation to form the disulfide bond.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Cys(Trt)-OH (or other suitably protected cysteine)

  • Standard Fmoc-protected amino acids

  • DIC, OxymaPure®

  • DMF, DCM

  • 20% (v/v) Piperidine in DMF

  • Iodine (I₂)

  • Methanol (MeOH)

Procedure:

  • Peptide Synthesis: Assemble the linear peptide sequence, including the two Fmoc-Cys(Trt)-OH residues at the desired positions, on the resin using standard Fmoc-SPPS protocols.

  • Trityl Group Deprotection: After the final amino acid coupling and N-terminal Fmoc removal, wash the resin with DCM. Treat the resin with a solution of 1-2% TFA in DCM containing 5% triisopropylsilane (TIS) for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • On-Resin Oxidation:

    • Prepare a 0.1 M solution of iodine in a mixture of DMF/DCM/MeOH.

    • Swell the resin in DMF.

    • Add the iodine solution (5-10 equivalents per cysteine pair) to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction for completion (e.g., by Ellman's test on a cleaved sample).

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess iodine.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a standard cleavage cocktail.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the distinct workflows of each method.

G cluster_0 Method 1: Using this compound A1 Couple this compound to Resin B1 Peptide Elongation (SPPS) A1->B1 C1 Cleavage and Global Deprotection B1->C1 D1 Purification C1->D1 E1 Symmetrical Disulfide Peptide D1->E1

Workflow for incorporating this compound.

G cluster_1 Method 2: Sequential Cysteine Oxidation A2 Couple Fmoc-Cys(Trt)-OH B2 Peptide Elongation (SPPS) A2->B2 C2 Couple second Fmoc-Cys(Trt)-OH B2->C2 D2 On-Resin Cys(Trt) Deprotection C2->D2 E2 On-Resin Oxidation (e.g., I2) D2->E2 F2 Cleavage and Global Deprotection E2->F2 G2 Purification F2->G2 H2 Symmetrical Disulfide Peptide G2->H2

Workflow for sequential cysteine oxidation.

Concluding Remarks

The choice between utilizing this compound and performing sequential cysteine oxidation is a strategic one, dictated by the specific requirements of the peptide synthesis.

The use of This compound offers a more streamlined approach for the synthesis of symmetrical homodimers. By incorporating the disulfide bond from the outset, it circumvents the need for on-resin deprotection and oxidation steps, which can be prone to side reactions and require careful optimization. This can lead to higher overall yields and purity, particularly for less complex sequences. However, the steric bulk of this building block may present coupling challenges, and its higher cost is a consideration.

Conversely, sequential cysteine oxidation provides greater flexibility, especially for the synthesis of more complex peptides with multiple, regioselectively formed disulfide bonds. The use of orthogonal protecting groups allows for the stepwise formation of each disulfide bridge. While this method involves more synthetic steps and carries a higher risk of side reactions such as oligomerization and over-oxidation, the individual building blocks are more economical.

Ultimately, for the straightforward synthesis of symmetrical disulfide-linked peptides where efficiency and a reduced number of synthetic steps are paramount, this compound presents a compelling advantage. For more intricate peptide architectures requiring controlled, stepwise disulfide bond formation, the versatility of sequential oxidation remains the preferred strategy. Researchers should carefully weigh the complexity of their target peptide, budget constraints, and available optimization time when selecting the most appropriate method.

Fmoc-Cys(Acm)-OH: A Versatile Alternative to (Fmoc-Cys-OtBu)2 for Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of cysteine-protecting groups is paramount for the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. This guide provides an objective comparison of Fmoc-Cys(Acm)-OH and the disulfide dimer (Fmoc-Cys-OtBu)2, offering insights into their respective advantages and applications, supported by established chemical principles and experimental methodologies.

The synthesis of peptides containing cysteine residues requires robust protection of the thiol side chain to prevent undesired side reactions, such as oxidation and disulfide scrambling.[1][2][3] The choice between different protected cysteine derivatives can significantly impact the synthetic strategy, yield, and purity of the final peptide. This guide focuses on two key building blocks: Fmoc-Cys(Acm)-OH and this compound, evaluating their performance and utility in modern peptide chemistry.

At a Glance: Key Differences and Strategic Applications

Fmoc-Cys(Acm)-OH features the acetamidomethyl (Acm) protecting group, which is notably stable under the standard acidic conditions used for resin cleavage in Fmoc-SPPS.[4][5] This stability allows for the purification of the Acm-protected peptide intermediate before proceeding with disulfide bond formation.[6] Its removal requires specific reagents, offering an orthogonal approach in strategies involving multiple disulfide bridges.[4][7][8]

This compound, a disulfide-linked dimer of Fmoc-Cys-OtBu, is primarily used for the introduction of a pre-formed disulfide bond into a peptide sequence.[9][10] The tert-butyl (tBu) protecting group on the cysteine thiol is stable to trifluoroacetic acid (TFA), the reagent commonly used for cleaving peptides from the resin in Fmoc synthesis.[11][12]

Chemical Properties and Performance Comparison

The selection between Fmoc-Cys(Acm)-OH and this compound is dictated by the desired synthetic outcome. The following table summarizes their key chemical and performance characteristics.

FeatureFmoc-Cys(Acm)-OHThis compound
Protecting Group Acetamidomethyl (Acm)tert-Butyl (tBu) (as a disulfide)
Deprotection Conditions Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver(I) salts (e.g., AgBF₄, AgOTf), Copper(II) Sulfate (CuSO₄)[4][8][13][14]Strong acids (e.g., TFMSA), Mercury(II) acetate[11]
Stability to TFA Stable[4][5][6]Stable[11][12]
Orthogonality Orthogonal to acid-labile groups (e.g., Trt, Mmt) and tBu.[1][15]Can be used in orthogonal schemes with other protecting groups.
Primary Application Synthesis of peptides with single or multiple disulfide bonds, allowing for purification of the linear precursor.[5][7][14]Introduction of a pre-formed disulfide bond.[9][10]
Flexibility High flexibility in choosing the point of disulfide bond formation (on-resin or in solution).[8][16]Less flexible; disulfide bond is incorporated during coupling.
Potential Side Reactions Iodination of sensitive residues (e.g., Tyr, Trp, Met) during iodine-mediated deprotection.[4]Potential for disulfide scrambling under certain conditions.

Experimental Workflows and Logical Relationships

The choice between these two cysteine derivatives leads to distinct synthetic workflows, particularly in the context of forming disulfide bridges.

cluster_0 General SPPS Workflow cluster_1 Fmoc-Cys(Acm)-OH Pathway cluster_2 This compound Pathway start Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling deprotection->coupling repeat Repeat Deprotection/Coupling Cycles coupling->repeat incorporation_acm Incorporate Fmoc-Cys(Acm)-OH repeat->incorporation_acm incorporation_dimer Incorporate This compound repeat->incorporation_dimer cleavage_acm TFA Cleavage (Acm group remains) incorporation_acm->cleavage_acm purification_acm Purification of Linear Acm-Peptide cleavage_acm->purification_acm deprotection_oxidation_acm Acm Deprotection & Disulfide Formation (e.g., Iodine) purification_acm->deprotection_oxidation_acm final_peptide_acm Final Peptide with Disulfide Bond deprotection_oxidation_acm->final_peptide_acm cleavage_dimer TFA Cleavage (Disulfide bond intact) incorporation_dimer->cleavage_dimer final_peptide_dimer Final Peptide with Disulfide Bond cleavage_dimer->final_peptide_dimer

Synthetic workflows for Fmoc-Cys(Acm)-OH and this compound.

The diagram above illustrates the divergent pathways after the initial solid-phase peptide synthesis. The Fmoc-Cys(Acm)-OH route offers an additional purification step for the linear peptide before the crucial disulfide bond formation, which can be advantageous for complex sequences.

Orthogonal Protection Strategy for Multiple Disulfide Bonds

A key advantage of Fmoc-Cys(Acm)-OH is its utility in orthogonal protection schemes for synthesizing peptides with multiple, regioselective disulfide bonds.[5][7][8] This strategy involves using cysteine residues with protecting groups of different labilities.

start SPPS with Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH deprotect_trt Selective On-Resin Deprotection of Trt (Dilute TFA) start->deprotect_trt oxidize_1 On-Resin Oxidation (e.g., Iodine or NCS) deprotect_trt->oxidize_1 first_disulfide First Disulfide Bond Formed oxidize_1->first_disulfide cleavage Global Deprotection & Cleavage from Resin (TFA) first_disulfide->cleavage acm_peptide Peptide with Acm groups intact cleavage->acm_peptide deprotect_oxidize_acm Acm Deprotection & Second Oxidation (Iodine) acm_peptide->deprotect_oxidize_acm final_peptide Final Peptide with Two Regioselective Disulfide Bonds deprotect_oxidize_acm->final_peptide

Workflow for regioselective disulfide bond formation.

This workflow demonstrates how the differential stability of the Trityl (Trt) and Acm protecting groups allows for the sequential and controlled formation of two distinct disulfide bridges.

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. Below are methodologies for the deprotection of the Acm group and a general protocol for solid-phase peptide synthesis.

Protocol 1: Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.

Materials:

  • Acm-protected peptide

  • Iodine (I₂)

  • Solvents (e.g., aqueous acetic acid, methanol, or DCM)

  • Ascorbic acid or sodium thiosulfate solution

  • RP-HPLC system for purification

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or dichloromethane (DCM).

  • Add a 10-50 fold excess of Iodine (I₂) to the peptide solution.[4]

  • Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 40-60 minutes.[4][16]

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[4]

  • Purify the cyclic peptide by reversed-phase HPLC.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for manual Fmoc-SPPS.

Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amide)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • 20% piperidine in DMF (v/v)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12][17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[12][17][18]

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.[12][18]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and additive (e.g., HOBt, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[18][19]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[18][19]

  • Washing: Wash the resin with DMF and DCM.[18][19]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and treat it with a cleavage cocktail to release the peptide from the solid support and remove side-chain protecting groups.

Conclusion

Both Fmoc-Cys(Acm)-OH and this compound are valuable reagents in the peptide chemist's toolbox. Fmoc-Cys(Acm)-OH offers superior flexibility and is the preferred choice for complex syntheses requiring orthogonal protection and the formation of multiple, regioselective disulfide bonds. The ability to purify the linear, Acm-protected peptide intermediate is a significant advantage for improving the purity of the final product. In contrast, this compound provides a more direct route for incorporating a single, pre-formed disulfide bond. The optimal choice ultimately depends on the specific requirements of the target peptide and the overall synthetic strategy.

References

A Comparative Guide to Regioselective Disulfide Bond Formation: (Fmoc-Cys-OtBu)2 vs. Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and controlled formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry. These linkages are critical for defining the three-dimensional structure, stability, and biological activity of a vast array of therapeutic and research peptides. The challenge of forming specific, or regioselective, disulfide bonds in peptides containing multiple cysteine residues has driven the development of diverse synthetic strategies. This guide provides an objective comparison between the use of a pre-formed disulfide building block, (Fmoc-Cys-OtBu)2, and other prevalent methods for achieving regioselective disulfide bond formation. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided for key techniques.

At a Glance: Methodologies for Regioselective Disulfide Bond Formation

The strategic approaches to constructing specific disulfide bridges can be broadly categorized into two main paradigms: the use of pre-formed disulfide-containing building blocks and the stepwise formation of disulfide bonds using orthogonally protected cysteine residues. Each approach offers distinct advantages and is suited to different synthetic challenges.

Method Core Principle Key Advantages Primary Considerations
This compound Building Block Incorporation of a pre-formed cystine unit during solid-phase peptide synthesis (SPPS).Simplifies the synthesis by avoiding a separate oxidation step for one disulfide bond. Can be cost-effective for simple, single disulfide-containing peptides.Limited to the introduction of a single, pre-determined disulfide bond. Not suitable for complex peptides with multiple, intersecting disulfide bridges. Potential for side reactions during subsequent synthesis steps.
Orthogonal Protecting Groups Stepwise deprotection and oxidation of cysteine residues protected with groups of different chemical lability (e.g., Trt, Acm, Mmt, StBu).High degree of control for forming multiple, specific disulfide bonds in complex peptides. Allows for both on-resin and in-solution strategies.Requires careful planning and selection of orthogonal protecting groups. Involves multiple reaction and purification steps, which can impact overall yield.
Enzymatic Formation Utilization of enzymes like protein disulfide isomerase (PDI) to catalyze the formation and isomerization of disulfide bonds.High specificity and efficiency under physiological conditions. Can facilitate correct folding of complex proteins.Limited to in vitro applications. Requires specialized enzymes and buffer conditions. May not be suitable for all peptide sequences.
Metal-Catalyzed Formation Use of transition metal catalysts (e.g., palladium-based) to mediate the formation of disulfide bonds.Can offer rapid and efficient disulfide bond formation under mild conditions.Potential for metal contamination of the final product. May require specific ligands and reaction conditions.

Quantitative Performance Comparison

The choice of method for disulfide bond formation significantly impacts the overall yield and purity of the final peptide. The following table summarizes representative data from the literature, comparing the outcomes of different strategies.

Method/Protecting Group Strategy Peptide Target Overall Yield (%) Purity (%) Key Observations Reference
Orthogonal: Trt/Acm α-conotoxin MVIIA (3 disulfide bonds)2.5>95The final deprotection and oxidation step was poorly reproducible on a larger scale.[1]
Orthogonal: Mmt/Trt/Acm PMP-D2 (3 disulfide bonds)2>95On-resin formation of the first disulfide bond followed by in-solution formation of the remaining two.[1]
Simultaneous Oxidation PMP-D2 (3 disulfide bonds)13>95Simultaneous air oxidation of six unprotected cysteines proved most efficient for this specific peptide.[1]
Orthogonal: Trt/tBu with TFA-NCS α-Conotoxin-Clean and rapid (~30 min for two steps)Acid-activated NCS allows for a one-pot deprotection and disulfide formation.[2]
On-resin NCS Oxidation α-conotoxin SI (2 disulfide bonds)-81.7 (after first disulfide formation)Rapid and efficient on-resin cyclization.[3]
Palladium-mediated (one-pot) α-conotoxin SI (2 disulfide bonds)48>95Ultrafast formation of two disulfide bonds.[4]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation using Iodine Oxidation of Trt-Protected Cysteines

This protocol describes the simultaneous deprotection of trityl (Trt) groups and the oxidation of the resulting free thiols to form a disulfide bond on the solid support.

Materials:

  • Peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF or a mixture of DMF/DCM/MeOH).

  • Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair).

  • Gently agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess iodine and byproducts.

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: Regioselective Formation of Two Disulfide Bonds using Orthogonal Acm and Trt Protection

This protocol outlines the stepwise formation of two disulfide bonds in solution after cleaving the peptide from the resin.

Materials:

  • Peptide with two Cys(Trt) and two Cys(Acm) residues, cleaved from resin and purified.

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Iodine (I₂)

  • Ascorbic acid solution

  • RP-HPLC system for purification

Procedure: First Disulfide Bond (Trt deprotection and oxidation):

  • The peptide is cleaved from the resin using a standard TFA cocktail, which simultaneously removes the Trt protecting groups, leaving the Acm groups intact.

  • After precipitation and initial purification, dissolve the linear peptide with two free thiols and two Acm-protected cysteines in an aqueous buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

  • Oxidize the free thiols by adding DMSO to a final concentration of 10-20% or by air oxidation at a slightly basic pH (7.5-8.5).

  • Monitor the reaction by HPLC-MS until the linear peptide is consumed.

  • Purify the monocyclic peptide by RP-HPLC and lyophilize.

Second Disulfide Bond (Acm deprotection and oxidation):

  • Dissolve the purified monocyclic peptide in an appropriate solvent (e.g., aqueous acetic acid or methanol).

  • Add a solution of iodine (typically 10-fold excess) in the same solvent.

  • Stir the reaction at room temperature and monitor by HPLC-MS. The reaction is usually complete within 30-60 minutes.

  • Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.

  • Purify the final bicyclic peptide by RP-HPLC and lyophilize.[6]

Protocol 3: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol describes a rapid on-resin cyclization method.

Materials:

  • Peptidyl-resin with deprotected cysteine thiols

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail

Procedure:

  • Following the final coupling and Fmoc deprotection steps of the linear peptide synthesis, wash the resin thoroughly with DMF.

  • Prepare a fresh solution of NCS (2 equivalents relative to the resin loading) in DMF.

  • Add the NCS solution to the resin and agitate the reaction vessel at room temperature for 15 minutes.[7]

  • Wash the resin thoroughly with DMF to remove excess NCS and byproducts.

  • Wash the resin with DCM and dry under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Precipitate, wash, and dry the crude peptide.

  • Analyze and purify the product by HPLC-MS.[7]

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams, generated using the DOT language, outline the workflows for the this compound building block approach and the orthogonal protection strategy.

building_block_workflow start Start SPPS elongation Peptide Chain Elongation start->elongation incorporation Incorporate this compound elongation->incorporation continue_elongation Continue Elongation incorporation->continue_elongation cleavage Cleavage from Resin & Global Deprotection continue_elongation->cleavage purification Purification cleavage->purification

Caption: Workflow for incorporating a pre-formed disulfide building block.

orthogonal_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_solution Solution Phase start Start SPPS incorporate_cys1 Incorporate Cys(PG1) start->incorporate_cys1 elongation1 Elongation incorporate_cys1->elongation1 incorporate_cys2 Incorporate Cys(PG2) elongation1->incorporate_cys2 elongation2 Elongation incorporate_cys2->elongation2 cleavage Cleavage from Resin & Partial/Global Deprotection elongation2->cleavage deprotect1 Selective Deprotection of PG1 cleavage->deprotect1 oxidize1 Oxidation to form Disulfide 1 deprotect1->oxidize1 purify1 Purification oxidize1->purify1 deprotect2 Selective Deprotection of PG2 purify1->deprotect2 oxidize2 Oxidation to form Disulfide 2 deprotect2->oxidize2 purify2 Final Purification oxidize2->purify2

References

evaluating the efficiency of different strategies for multiple disulfide bridges

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Strategies for Forming Multiple Disulfide Bridges

For researchers and drug development professionals, the efficient and correct formation of multiple disulfide bridges in peptides and proteins is a critical challenge. These bonds are pivotal for maintaining the structural integrity and biological activity of a vast array of therapeutic molecules. This guide provides an objective comparison of the leading chemical and enzymatic strategies for constructing multiple disulfide-linked structures, supported by experimental data and detailed protocols.

Section 1: Chemical Strategies for Multiple Disulfide Bridge Formation

Chemical synthesis offers precise control over disulfide bond connectivity through the regioselective formation of disulfide bonds. This is primarily achieved by employing orthogonal cysteine-protecting groups, which can be selectively removed under specific conditions without affecting other protected cysteines. This stepwise approach ensures the desired disulfide pairing, which is particularly crucial for complex peptides with overlapping disulfide patterns.

Orthogonal Protection Strategy

The cornerstone of chemical synthesis for multi-disulfide-bridged peptides is the use of orthogonal protecting groups for the thiol side chain of cysteine residues. An ideal set of protecting groups allows for the sequential deprotection and oxidation of specific cysteine pairs in a controlled manner.

Key Cysteine Protecting Groups and Their Removal Conditions:

Protecting GroupAbbreviationRemoval ConditionsOrthogonality and Notes
TritylTrtMild acid (e.g., TFA), often with scavengers.Commonly used for final deprotection. Orthogonal to Acm and StBu.
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Palladium complexes.Stable to TFA. Removal with I₂ simultaneously forms the disulfide bond.
4-MethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM).Highly acid-labile, allowing for selective on-resin deprotection.
4-MethylbenzylMebStrong acid (e.g., HF, TFMSA).More stable than Trt.
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂.Stable to TFA and iodine oxidation.
S-tert-butylthioStBuReducing agents (e.g., DTT, TCEP).Orthogonal to acid-labile and oxidatively removed groups.
2-Nitrobenzylo-NBnUV photolysis.Offers photo-orthogonality.

Quantitative Comparison of Chemical Synthesis Yields:

The overall yield of chemical synthesis for peptides with multiple disulfide bonds is highly dependent on the complexity of the peptide, the chosen protecting group strategy, and whether the disulfide bonds are formed on-resin or in solution.

Peptide ExampleNumber of Disulfide BondsStrategyOverall YieldReference
α-Conotoxins2On-resin, Mmt and Acm protection25-49%[1]
α-Conotoxins3Solution-phase, Mob, Trt, and Acm protection20-30%[2]
Linaclotide3On-resin and solution-phase, Mmt, Dpm, and o-NBn protectionGood overall yields[3]
On-Resin vs. In-Solution Disulfide Bond Formation

The formation of disulfide bonds can be performed while the peptide is still attached to the solid support (on-resin) or after it has been cleaved and purified (in-solution).

  • On-Resin Formation: This approach leverages "pseudo-dilution" on the solid support to favor intramolecular disulfide bond formation over intermolecular oligomerization. It simplifies purification by allowing for the removal of excess reagents by simple washing.[4]

  • In-Solution Formation: This method is performed after the linear peptide has been cleaved from the resin and purified. While it requires careful control of peptide concentration to avoid aggregation, it can be advantageous for complex peptides where on-resin folding might be sterically hindered.

The choice between these two strategies often depends on the specific peptide sequence and the complexity of the disulfide bridge network. For some peptides, a combination of on-resin and in-solution steps provides the optimal outcome.[3]

Experimental Protocol: Stepwise On-Resin Formation of Two Disulfide Bonds

This protocol describes the synthesis of a peptide with two disulfide bonds using the orthogonal protecting groups 4-methoxytrityl (Mmt) and Acetamidomethyl (Acm).

Materials:

  • Fmoc-Cys(Mmt)-OH

  • Fmoc-Cys(Acm)-OH

  • Rink Amide resin

  • Standard Fmoc-amino acids and coupling reagents (HCTU, DIEA)

  • 20% Piperidine in DMF

  • Deprotection solution for Mmt: 1-2% TFA in DCM

  • Oxidation solution 1: N-chlorosuccinimide (NCS) in DMF

  • Oxidation solution 2: Iodine (I₂) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): Assemble the linear peptide on the Rink Amide resin using standard Fmoc SPPS chemistry, incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • First Disulfide Bond Formation (Mmt removal and oxidation):

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with 1-2% TFA in DCM for 2 minutes, and repeat 5-10 times to ensure complete removal of the Mmt groups.

    • Wash the resin thoroughly with DCM and then DMF.

    • Add a solution of NCS (2 equivalents per cysteine) in DMF to the resin and shake for 15-30 minutes.

    • Wash the resin with DMF and DCM.

  • Second Disulfide Bond Formation (Acm removal and oxidation):

    • Add a solution of I₂ (10 equivalents per cysteine) in DMF to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM until the washings are colorless.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude bicyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for Stepwise Chemical Synthesis

Stepwise_Disulfide_Formation cluster_SPPS Solid-Phase Peptide Synthesis cluster_First_Bridge First Disulfide Bond cluster_Second_Bridge Second Disulfide Bond cluster_Final Final Steps A Linear Peptide Synthesis (Fmoc Chemistry) B Peptide-Resin with Orthogonal Cys-PGs (e.g., Cys(Mmt), Cys(Acm)) A->B C Selective Deprotection (e.g., 1% TFA for Mmt) B->C Step 1 D On-Resin Oxidation 1 (e.g., NCS) C->D E Second Deprotection & Oxidation (e.g., I₂) D->E Step 2 F Bicyclic Peptide-Resin E->F G Cleavage from Resin & Global Deprotection F->G Step 3 H Purification (RP-HPLC) G->H I Correctly Folded Peptide H->I

Workflow for regioselective on-resin formation of two disulfide bonds.

Section 2: Enzymatic Strategies for Multiple Disulfide Bridge Formation

In nature, the formation of disulfide bonds is a highly efficient and regulated process catalyzed by specific enzymes. These biological systems can be harnessed for the production of recombinant proteins with multiple disulfide bonds, offering an alternative to chemical synthesis, particularly for larger proteins.

Prokaryotic System: The Dsb Pathway

In gram-negative bacteria like Escherichia coli, disulfide bond formation occurs in the oxidizing environment of the periplasm, mediated by the Dsb (Disulfide bond) family of proteins.

  • DsbA: A potent oxidase that introduces disulfide bonds into newly translocated proteins.[5]

  • DsbB: A membrane protein that re-oxidizes DsbA to maintain its catalytic activity.[5]

  • DsbC: A disulfide isomerase that corrects non-native disulfide bonds, ensuring the formation of the correct pairing.[5]

By co-expressing the target protein with chaperones and components of the Dsb system, the yield of correctly folded, disulfide-bonded protein can be significantly increased. For instance, co-expression of DsbC has been shown to enhance the folding efficiency of a protein with five disulfide bonds by 14-fold in E. coli.[6]

Eukaryotic System: Protein Disulfide Isomerase (PDI)

In eukaryotes, disulfide bond formation and isomerization take place in the endoplasmic reticulum (ER) and are primarily catalyzed by Protein Disulfide Isomerase (PDI) and its homologues. PDI can act as both an oxidase and an isomerase, making it a highly efficient catalyst for oxidative folding.

The use of mammalian cell expression systems, which possess the native ER machinery including PDI, is often the preferred method for producing complex therapeutic proteins with multiple disulfide bonds, as it more closely mimics the natural folding environment.[7]

Quantitative Comparison of Recombinant Expression Yields:

The yield of recombinant proteins with multiple disulfide bonds can vary widely depending on the expression host, the specific protein, and the optimization of the expression and folding conditions.

Protein ExampleNumber of Disulfide BondsExpression SystemYieldReference
Insecticidal Spider Peptide (Ba1)4E. coli (pET28a+)900 µg/L of culture[8]
α-Conotoxin LvIA2E. coli (fusion protein)100-500 mg/L of culture (fusion protein)[9]
GLP-1R Peptide Agonist2E. coli (fusion protein)~30 mg/L of culture (fusion protein)[10]
Experimental Protocol: In Vitro Refolding of a Denatured Protein with PDI

This protocol outlines a general procedure for the in vitro refolding of a protein containing multiple disulfide bonds using PDI.

Materials:

  • Purified, denatured, and reduced protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl pH 8.0, 100 mM DTT).

  • Refolding buffer: 100 mM Tris-HCl pH 8.0, 1 M L-arginine (optional, as an aggregation suppressor).

  • Reduced (GSH) and oxidized (GSSG) glutathione stock solutions.

  • Purified Protein Disulfide Isomerase (PDI).

Procedure:

  • Preparation of Denatured Protein: Ensure the protein of interest is fully denatured and its native disulfide bonds are completely reduced. This can be achieved by incubation in a buffer containing a high concentration of a denaturant and a reducing agent.

  • Refolding Reaction Setup:

    • Prepare the refolding buffer. The optimal pH and additives may need to be determined empirically for each protein.

    • Add GSH and GSSG to the refolding buffer to create a redox environment that favors disulfide bond formation. A common starting point is a 5:1 ratio of GSH to GSSG (e.g., 1 mM GSH, 0.2 mM GSSG).

    • Add PDI to the refolding buffer to a final concentration of 1-10 µM.

  • Initiation of Refolding:

    • Initiate the refolding process by rapidly diluting the denatured protein solution into the refolding buffer (typically a 100-fold dilution) to a final protein concentration in the low µg/mL range to minimize aggregation.

    • Incubate the refolding mixture at a constant temperature (e.g., 4-25 °C) with gentle stirring.

  • Monitoring Refolding:

    • At various time points, take aliquots of the refolding mixture and quench the reaction (e.g., by adding acid).

    • Analyze the formation of correctly folded protein by methods such as RP-HPLC, native gel electrophoresis, or an activity assay if the protein is an enzyme.

Signaling Pathway for Enzymatic Disulfide Bond Formation in E. coli

Dsb_Pathway cluster_cytoplasm Cytoplasm (Reducing) cluster_periplasm Periplasm (Oxidizing) Unfolded Protein (Reduced) Unfolded Protein (Reduced) DsbA_ox DsbA (Oxidized) Unfolded Protein (Reduced)->DsbA_ox Translocation DsbA_red DsbA (Reduced) DsbA_ox->DsbA_red Oxidizes Substrate Misfolded Protein Misfolded Protein DsbA_ox->Misfolded Protein Initial Oxidation DsbB DsbB (Inner Membrane) DsbA_red->DsbB Re-oxidation DsbB->DsbA_ox DsbC_red DsbC (Reduced) DsbC_ox DsbC (Oxidized) DsbC_red->DsbC_ox DsbD DsbD (Inner Membrane) DsbC_ox->DsbD Reduction Folded Protein (Oxidized) Folded Protein (Oxidized) DsbC_ox->Folded Protein (Oxidized) DsbD->DsbC_red Thioredoxin Thioredoxin (Reduced) Thioredoxin->DsbD Electrons Misfolded Protein->DsbC_red Isomerization

References

case studies comparing (Fmoc-Cys-OtBu)2 with other cysteine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cysteine Derivatives in Fmoc Solid-Phase Peptide Synthesis

In the synthesis of complex peptides, the strategic selection of protecting groups for cysteine residues is crucial for achieving high yields and purity. The unique reactivity of the cysteine thiol group requires robust protection to prevent undesired side reactions and to enable the regioselective formation of disulfide bonds, which are often critical for peptide structure and function.

While a direct comparison involving (Fmoc-Cys-OtBu)2 is not available in the reviewed literature, this guide provides an objective comparison of commonly employed Fmoc-cysteine derivatives: Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(StBu)-OH. These derivatives are representatives of different orthogonal protection strategies, and their performance is compared based on available experimental data.

The choice of a cysteine protecting group is primarily dictated by its deprotection chemistry, which allows for selective removal without affecting other protecting groups or the peptide-resin linkage.

cluster_Trt Fmoc-Cys(Trt)-OH cluster_Acm Fmoc-Cys(Acm)-OH cluster_StBu Fmoc-Cys(StBu)-OH Trt_structure Trityl (Trt) Derivative Trt_deprotection Acid-labile (e.g., TFA) Trt_structure->Trt_deprotection Cleavage Acm_structure Acetamidomethyl (Acm) Derivative Acm_deprotection Oxidative/Heavy metal (e.g., I2, Hg(OAc)2) Acm_structure->Acm_deprotection Cleavage StBu_structure S-tert-butylthio (StBu) Derivative StBu_deprotection Reductive (e.g., DTT) StBu_structure->StBu_deprotection Cleavage start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end End: Crude Peptide cleavage->end start Start: Define Synthetic Goal q1 Single or no disulfide bond? start->q1 q2 Multiple, regioselective disulfide bonds? q1->q2 No ans_trt Use Fmoc-Cys(Trt)-OH q1->ans_trt Yes q3 High risk of racemization? q2->q3 No ans_acm_stbu Use orthogonal protection (e.g., Fmoc-Cys(Acm)-OH, Fmoc-Cys(StBu)-OH) q2->ans_acm_stbu Yes q3->ans_trt No ans_thp Consider Fmoc-Cys(Thp)-OH q3->ans_thp Yes

A Cost-Benefit Analysis of (Fmoc-Cys-OtBu)₂ in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the introduction of disulfide bonds is a critical step for stabilizing the tertiary structure of many peptides and proteins. The choice of cysteine-protecting group strategy significantly impacts the efficiency, purity, and overall cost of the synthesis. This guide provides a comprehensive cost-benefit analysis of using the pre-formed disulfide-linked dimer, (Fmoc-Cys-OtBu)₂, in comparison to traditional methods that involve the sequential introduction of monomeric cysteine derivatives followed by oxidation.

Executive Summary

The use of (Fmoc-Cys-OtBu)₂ presents a trade-off between higher initial reagent cost and potential downstream benefits in terms of efficiency and simplified workflow. While traditional methods using monomers like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH are well-established and generally less expensive per gram, they necessitate a separate oxidation step which can introduce side reactions and complicate purification. (Fmoc-Cys-OtBu)₂ offers a more direct route to disulfide bridge formation, potentially leading to higher purity of the final cyclic peptide and reduced synthesis time. The decision to employ this reagent should be based on the specific requirements of the peptide, the scale of the synthesis, and a careful consideration of the overall project costs.

Performance and Cost Comparison of Cysteine Strategies

The selection of a cysteine incorporation strategy is a critical decision in peptide synthesis, balancing the cost of raw materials against the efficiency of disulfide bond formation and the purity of the final product.

Cysteine DerivativeTypical Price (USD/g)*StrategyKey AdvantagesKey Disadvantages
(Fmoc-Cys-OtBu)₂ $21 - $45Pre-formed Disulfide DimerDirect incorporation of disulfide bridge, potentially simplifying workflow and reducing side reactions associated with oxidation steps.[1][2]Higher initial cost per mole of cysteine. Limited data on coupling efficiency and potential for steric hindrance.
Fmoc-Cys(Trt)-OH $0.35 - $15.40Monomer with Acid-Labile ProtectionLower cost, well-established protocols. Trityl group is removed during final cleavage with TFA.[3]Prone to racemization during coupling.[4][5] Oxidation step required post-synthesis.
Fmoc-Cys(Acm)-OH $4 - $24Monomer with Orthogonal ProtectionAcm group is stable to TFA, allowing for selective deprotection and regioselective disulfide bond formation.[3]Requires a separate deprotection/oxidation step (e.g., with iodine), which can introduce side reactions.[6] Higher cost than Fmoc-Cys(Trt)-OH.

*Prices are approximate and can vary significantly between suppliers and purchase volumes. Data compiled from various chemical supplier catalogs.

Experimental Protocols

Detailed methodologies are crucial for successful peptide synthesis. Below are representative protocols for the traditional incorporation of a monomeric cysteine derivative and a proposed protocol for the use of (Fmoc-Cys-OtBu)₂.

Protocol 1: Standard Coupling of Fmoc-Cys(Trt)-OH

This protocol outlines the standard procedure for incorporating an acid-labile protected cysteine monomer.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cys(Trt)-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group, preparing it for the next coupling cycle.

Protocol 2: Proposed Coupling of (Fmoc-Cys-OtBu)₂

This proposed protocol is for the incorporation of the pre-formed disulfide dimer to create a cyclic peptide segment. This involves coupling one end of the dimer to the resin-bound peptide, followed by intramolecular cyclization.

Materials:

  • Fmoc-deprotected peptide-resin

  • (Fmoc-Cys-OtBu)₂ (1.5-2.5 equivalents)

  • Coupling reagent (e.g., HATU, 1.5-2.5 equivalents)

  • Base (e.g., DIPEA or 2,4,6-collidine, 3-5 equivalents)

  • Anhydrous DMF

  • DCM

  • Piperidine solution (20% in DMF)

Procedure:

  • First Coupling: Couple one of the carboxylic acid groups of (Fmoc-Cys-OtBu)₂ to the N-terminal amine of the resin-bound peptide using standard coupling conditions as described in Protocol 1.

  • Fmoc Deprotection: After coupling and washing, deprotect the Fmoc group from the newly added cysteine dimer.

  • Intramolecular Cyclization: The now free N-terminal amine of the cysteine dimer is coupled to the C-terminal carboxylic acid of the peptide (which would have been previously activated, or is activated in situ) to form the cyclic peptide. This step is highly dependent on the specific peptide sequence and may require optimized conditions to favor intramolecular over intermolecular reactions.

  • Washing: Thoroughly wash the resin with DMF and DCM.

Protocol 3: Cleavage and Deprotection

This general protocol is applicable for the final cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups, including the OtBu group on the cysteine dimer.[7][8][9]

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether. Dry the crude peptide under vacuum.

Mandatory Visualizations

Workflow for Disulfide Bond Formation

The choice of cysteine strategy dictates the workflow for obtaining a disulfide-bridged peptide. The following diagrams illustrate the key differences.

cluster_0 Traditional Method (Monomers) A 1. Couple Fmoc-Cys(Trt)-OH B 2. Elongate Peptide Chain A->B C 3. Couple second Fmoc-Cys(Trt)-OH B->C D 4. Cleavage & Deprotection (TFA) C->D E 5. Oxidation (e.g., air, DMSO) D->E F Cyclic Peptide E->F

Traditional disulfide formation workflow.

cluster_1 Pre-formed Dimer Method G 1. Couple (Fmoc-Cys-OtBu)₂ H 2. Intramolecular Cyclization G->H I 3. Cleavage & Deprotection (TFA) H->I J Cyclic Peptide I->J

Workflow using (Fmoc-Cys-OtBu)₂.

Discussion of Cost-Benefit

Cost Analysis:

The primary cost disadvantage of (Fmoc-Cys-OtBu)₂ is its higher price per gram compared to monomeric alternatives like Fmoc-Cys(Trt)-OH. For large-scale synthesis, this initial investment can be substantial. However, a comprehensive cost analysis should also consider the following:

  • Reagents for Oxidation: Traditional methods require additional reagents for the oxidation step, which adds to the overall cost.

  • Purification Costs: If the use of (Fmoc-Cys-OtBu)₂ leads to a cleaner crude product with fewer side-products (such as mismatched disulfides or oxidized species), the cost of purification (solvents, columns, instrument time) can be significantly reduced.

  • Labor and Time: A simplified workflow with fewer steps can translate to savings in labor and faster project timelines.

Benefit Analysis:

The potential benefits of using (Fmoc-Cys-OtBu)₂ are primarily in the realm of synthesis efficiency and product quality:

  • Simplified Workflow: The direct incorporation of the disulfide bond eliminates the need for a separate oxidation step, streamlining the synthesis process.

  • Reduced Side Reactions: On-resin or solution-phase oxidation can lead to side reactions, including the formation of incorrect disulfide bridges (for peptides with multiple cysteines), over-oxidation to sulfoxides or sulfonic acids, and intermolecular dimerization. Using a pre-formed dimer can mitigate these issues.

  • Potentially Higher Purity: By avoiding the complexities of an oxidation step, the crude peptide may be of higher purity, simplifying downstream purification.

Potential Drawbacks and Considerations:

  • Coupling Efficiency: As a larger molecule, (Fmoc-Cys-OtBu)₂ may exhibit lower coupling efficiency due to steric hindrance, potentially requiring longer coupling times or more potent coupling reagents.

  • Racemization: While cysteine residues are known to be susceptible to racemization during coupling, there is limited specific data on the racemization propensity of (Fmoc-Cys-OtBu)₂.[4][10]

  • Intramolecular vs. Intermolecular Reactions: During the cyclization step, there is a risk of intermolecular reactions leading to dimerization or oligomerization of the peptide. This often requires optimization of reaction conditions, such as using high dilution.

Conclusion and Recommendations

The decision to use (Fmoc-Cys-OtBu)₂ in peptide synthesis is a strategic one that depends on the specific goals of the project.

  • For routine synthesis of simple peptides with a single disulfide bond where cost is a primary concern, the traditional method using Fmoc-Cys(Trt)-OH followed by oxidation is likely the more economical choice.

  • For the synthesis of complex cyclic peptides, peptides with multiple disulfide bridges where regioselectivity is not a concern for the introduced pair, or when purity and a streamlined workflow are paramount, (Fmoc-Cys-OtBu)₂ offers a compelling alternative despite its higher initial cost. The potential savings in purification and time may justify the upfront investment.

It is recommended that for any new synthesis, a small-scale pilot study be conducted to evaluate the coupling efficiency and overall performance of (Fmoc-Cys-OtBu)₂ for the specific peptide sequence before committing to a large-scale synthesis.

References

A Researcher's Guide to Disulfide Bond Formation: A Comparative Analysis of (Fmoc-Cys-OtBu)2 and Alternative Strategies in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic formation of disulfide bonds is paramount for achieving native peptide conformations and biological activity. This guide provides a comprehensive comparison of utilizing the pre-formed disulfide building block, (Fmoc-Cys-OtBu)2, against traditional methods involving individual cysteine protection and subsequent oxidation. We present a detailed analysis of performance, supported by experimental data from the literature, to inform the selection of the most suitable strategy for your synthetic goals.

The introduction of disulfide bridges into synthetic peptides is a critical step that significantly influences their three-dimensional structure and function. While the direct incorporation of a pre-formed cystine unit using this compound offers a streamlined approach, it is essential to weigh its advantages and limitations against more conventional methods. These alternatives typically involve the incorporation of cysteine residues with various thiol-protecting groups, followed by either on-resin or solution-phase oxidation to forge the disulfide linkage.

Performance Comparison: this compound vs. Alternative Disulfide Formation Strategies

The choice between direct incorporation of a disulfide bond and a two-step oxidation strategy is dictated by factors such as the complexity of the peptide, the desired purity, and the overall synthetic efficiency. Below is a comparative overview of the most common methodologies.

FeatureThis compoundOn-Resin Oxidation (e.g., using Fmoc-Cys(Trt)-OH)Solution-Phase Oxidation
Principle Direct incorporation of a pre-formed disulfide-linked dipeptide.Stepwise synthesis with protected cysteine residues, followed by on-resin deprotection and oxidation.Cleavage of the fully protected or partially deprotected peptide from the resin, followed by oxidation in solution.
Key Advantage Simplifies synthesis by introducing the disulfide bond in a single coupling step.[1]Minimizes intermolecular side reactions due to the pseudo-dilution effect on the solid support.[2]Allows for purification of the linear peptide before cyclization, potentially leading to a purer final product.[3]
Common Protecting Groups OtBu for the carboxyl groups.Trt (Trityl), Mmt (4-Methoxytrityl), Acm (Acetamidomethyl).[2][4]Acm, tBu (tert-butyl).[5]
Typical Oxidizing Agents Not applicable (disulfide is pre-formed).Iodine (I2), N-chlorosuccinimide (NCS), Thallium(III) trifluoroacetate.[6]Air (O2), Dimethyl sulfoxide (DMSO), Potassium ferricyanide (K3[Fe(CN)6]).
Potential Drawbacks Limited flexibility in peptide design; potential for side reactions during coupling of the bulky dipeptide.Risk of premature cleavage or side reactions on the resin during oxidation; incomplete oxidation.Risk of intermolecular disulfide bond formation leading to dimerization or polymerization, especially at high concentrations.[5]
Reported Yields Sequence-dependent, generally good for simpler peptides.Variable, can be high for favorable sequences. For example, on-resin cyclization of atosiban using I2/DMF showed rapid and quantitative disulfide bond formation.[1]Highly dependent on peptide sequence and reaction conditions. Yields for gramicidin A synthesis using Fmoc chemistry have been reported to be as high as 87%.[7]
Purity Can be high, but purification may be challenging due to the similar properties of the desired product and potential side products.Crude product may contain deletion or modification sequences from the synthesis, in addition to uncyclized peptide.Purification of the linear precursor can lead to higher final purity, but the oxidation step itself can generate byproducts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic strategy. Below are representative protocols for the key disulfide bond formation techniques discussed.

Protocol 1: Peptide Synthesis Incorporating this compound

This protocol outlines the general steps for incorporating the pre-formed disulfide bridge using this compound during solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (1.5-2 equivalents) and a suitable coupling agent (e.g., HBTU, 1.5-2 equivalents) and an activator base (e.g., DIPEA, 3-4 equivalents) in DMF.

    • Add the activation mixture to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu groups.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Disulfide Bond Formation using Fmoc-Cys(Trt)-OH and Iodine

This protocol describes a common method for forming a disulfide bridge on the solid support after the linear peptide has been assembled.[2]

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH at the desired positions.

  • Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 30 minutes, then wash thoroughly with DMF and dichloromethane (DCM).

  • Trityl Group Removal: Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM to selectively remove the Trt groups from the cysteine residues. Repeat this step until deprotection is complete, monitoring with Ellman's test.

  • Washing: Wash the resin extensively with DCM and DMF to remove the acid and scavengers.

  • Iodine Oxidation:

    • Prepare a 0.1 M solution of iodine (I2) in DMF.

    • Add the iodine solution (5-10 equivalents per cysteine pair) to the resin and agitate the mixture for 1-2 hours at room temperature.

    • Monitor the disappearance of free thiols using Ellman's test.

  • Washing: Wash the resin with DMF to remove excess iodine, followed by DCM.

  • Final Cleavage: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

Protocol 3: Solution-Phase Disulfide Bond Formation via Air Oxidation

This protocol details the formation of a disulfide bond in solution after the peptide has been cleaved from the resin.

  • Peptide Synthesis and Cleavage: Synthesize the linear peptide containing cysteine residues (e.g., with Trt protection) using Fmoc-SPPS. Cleave the peptide from the resin using a TFA-based cleavage cocktail containing appropriate scavengers.

  • Peptide Precipitation and Purification: Precipitate the crude linear peptide in cold diethyl ether. Purify the linear peptide by RP-HPLC to obtain the reduced form with high purity.

  • Air Oxidation:

    • Dissolve the purified linear peptide in a suitable buffer, typically at a pH of 7.5-8.5 (e.g., 0.1 M ammonium bicarbonate). The peptide concentration should be kept low (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular reactions.

    • Stir the solution vigorously, open to the atmosphere, for 12-48 hours.

    • Monitor the progress of the oxidation by analytical RP-HPLC and mass spectrometry.

  • Purification: Once the oxidation is complete, purify the cyclic peptide by RP-HPLC to remove any remaining linear peptide or oligomeric byproducts.

Visualizing the Workflow: A DOT Language Representation

To further clarify the distinct workflows, the following diagrams, generated using the DOT language, illustrate the key steps in each disulfide bond formation strategy.

G cluster_0 Direct Incorporation using this compound Resin Resin Couple AA Couple AA Resin->Couple AA Standard SPPS Couple this compound Couple this compound Couple AA->Couple this compound Single Step Continue SPPS Continue SPPS Couple this compound->Continue SPPS Cleavage & Deprotection Cleavage & Deprotection Continue SPPS->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification Cyclic Peptide Cyclic Peptide Purification->Cyclic Peptide

Caption: Workflow for direct incorporation of a disulfide bridge.

G cluster_1 On-Resin Oxidation Resin Resin Synthesize Linear Peptide Synthesize Linear Peptide Resin->Synthesize Linear Peptide Incorporate Fmoc-Cys(Trt)-OH Selective Deprotection Selective Deprotection Synthesize Linear Peptide->Selective Deprotection e.g., mild TFA On-Resin Oxidation On-Resin Oxidation Selective Deprotection->On-Resin Oxidation e.g., Iodine Cleavage & Deprotection Cleavage & Deprotection On-Resin Oxidation->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification Cyclic Peptide Cyclic Peptide Purification->Cyclic Peptide G cluster_2 Solution-Phase Oxidation Resin Resin Synthesize Linear Peptide Synthesize Linear Peptide Resin->Synthesize Linear Peptide Incorporate protected Cys Cleavage & Deprotection Cleavage & Deprotection Synthesize Linear Peptide->Cleavage & Deprotection Purify Linear Peptide Purify Linear Peptide Cleavage & Deprotection->Purify Linear Peptide Solution Oxidation Solution Oxidation Purify Linear Peptide->Solution Oxidation e.g., Air oxidation Purify Cyclic Peptide Purify Cyclic Peptide Solution Oxidation->Purify Cyclic Peptide Cyclic Peptide Cyclic Peptide Purify Cyclic Peptide->Cyclic Peptide

References

A Comparative Guide to the Validation of Peptide Structure and Purity Synthesized with (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable downstream applications. The choice of protecting groups for amino acid side chains, particularly for the reactive thiol group of cysteine, is a critical determinant of the final product's quality. This guide provides an objective comparison of peptide synthesis using the tert-butyl (tBu) protecting group, often employed as (Fmoc-Cys-OtBu)2, against other common cysteine protection strategies. It further details the essential experimental protocols for the comprehensive validation of the synthesized peptide's structure and purity.

Performance Comparison of Cysteine Protecting Groups in Fmoc-SPPS

The selection of a cysteine protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) dictates the deprotection strategy, potential side reactions, and ultimately, the purity of the crude peptide. The tBu group is favored for its stability during synthesis and its clean removal during the final acid cleavage step.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonalityCommon Side ReactionsImpact on Purity
tert-Butyl tBu Strong acid (e.g., TFA in cleavage cocktail)Acm, StBu, MmtRacemization during coupling, β-eliminationHigh purity is achievable with optimized coupling and cleavage protocols.
AcetamidomethylAcmIodine, Mercury(II) acetatetBu, Trt, MmtPremature removal by certain cleavage cocktailsGood purity, though a separate deprotection step is required.
TritylTrtMild acid (e.g., 1-5% TFA in DCM), standard TFA cleavageAcm, StBuCan be partially cleaved by repeated piperidine treatmentsGenerally high purity, with a potential for low-level impurities from premature deprotection.
4-MethoxytritylMmtVery mild acid (e.g., 0.5-2% TFA in DCM)Acm, StBu, TrtHighly acid-labile, may not be suitable for very long synthesesExcellent for on-resin modifications but requires careful handling.
tert-ButylthioStBuReducing agents (e.g., phosphines, thiols)tBu, Trt, Acm, MmtCan lead to disulfide exchange if not handled correctlyHigh purity, offering a distinct orthogonal deprotection strategy.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol provides a general framework for synthesizing peptides on a solid support utilizing Fmoc-amino acids, including this compound.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HCTU, DIC, Oxyma)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS), 2.5% Ethanedithiol (EDT)

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF twice for 5-10 minutes each.

  • Washing: The resin is washed thoroughly with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The desired Fmoc-amino acid is pre-activated with coupling reagents and added to the resin, with agitation for 1-2 hours. The Kaiser test can be used to monitor the completion of the coupling reaction.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Cycle Repetition: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: A final Fmoc deprotection is performed after the last amino acid has been coupled.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu group from cysteine) are removed by treatment with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is the gold standard for assessing the purity of synthetic peptides.

Materials:

  • Crude or purified peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 analytical HPLC column

Procedure:

  • Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 minutes is a common starting point and should be optimized for the specific peptide.

  • Data Analysis: Peptide purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.

Mass Spectrometry (MS) for Structural Verification

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying its primary amino acid sequence.

Common Techniques:

  • Electrospray Ionization (ESI): A soft ionization method suitable for a broad range of peptides.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another gentle ionization technique, valued for its high throughput and salt tolerance.

General Procedure (ESI-MS):

  • Sample Preparation: The peptide sample is diluted in a solvent mixture compatible with ESI, such as 50% acetonitrile with 0.1% formic acid.

  • Sample Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC-MS system.

  • Data Acquisition: The mass spectrum is acquired in the positive ion mode.

  • Data Analysis: The experimentally determined mass-to-charge (m/z) ratios are used to calculate the molecular weight of the peptide. This is then compared with the theoretical molecular weight. For peptides containing cysteine, performing the analysis under both reducing and non-reducing conditions can confirm the formation of disulfide bonds.

Visualizing the Workflow

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 Wash (DMF) Fmoc_Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Activator) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Fmoc_Deprotect Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage & Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (HPLC, MS) Purify->Analyze Peptide_Validation_Workflow cluster_analysis Analytical Validation Crude_Peptide Crude Synthesized Peptide RP_HPLC_Purification Preparative RP-HPLC Purification Crude_Peptide->RP_HPLC_Purification Lyophilization1 Lyophilization RP_HPLC_Purification->Lyophilization1 Pure_Peptide Purified Peptide Lyophilization1->Pure_Peptide Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Pure_Peptide->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Pure_Peptide->Mass_Spec AAA Amino Acid Analysis (Quantification, Optional) Pure_Peptide->AAA Sequencing Sequencing (Structure Verification, Optional) Pure_Peptide->Sequencing Final_Product Validated Peptide Product Analytical_HPLC->Final_Product Mass_Spec->Final_Product AAA->Final_Product Sequencing->Final_Product

Safety Operating Guide

Proper Disposal of (Fmoc-Cys-OtBu)2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (Fmoc-Cys-OtBu)2, a protected cysteine derivative commonly used in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a clear, step-by-step procedure for its disposal, treating it as hazardous chemical waste.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its hazard profile and take appropriate safety precautions.

Chemical Property & Hazard InformationValue/Classification
Molecular Formula C44H48N2O8S2
Molecular Weight 797.01 g/mol [1]
CAS Number 139592-37-3[1][2]
Physical Form Solid
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Experimental Protocol: Waste Disposal Procedure

Adherence to the following protocol is mandatory for the disposal of this compound and any materials contaminated with it.

1. Waste Identification and Segregation:

  • Treat all unused, expired, or contaminated this compound as hazardous chemical waste.

  • Segregate solid waste from liquid waste. Do not mix with other incompatible waste streams.

2. Solid Waste Containment:

  • Place solid this compound waste into a designated, leak-proof container that is compatible with the chemical.

  • Contaminated disposable items such as gloves, weigh boats, and wipes must also be placed in this container.

  • Ensure the container is kept sealed at all times, except when adding waste.

3. Labeling of Waste Containers:

  • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first item is placed inside.[3]

  • The label must include:

    • The full chemical name: "this compound" or "Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester)".[1]

    • The specific hazards (e.g., "Harmful," "Irritant").

    • The date when waste was first added.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure area with secondary containment.

  • Ensure the storage area is away from incompatible materials.

5. Disposal Request:

  • Do not dispose of this chemical waste in the regular trash or down the drain.[3]

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent authority to schedule a hazardous waste pickup.[3]

  • Follow your institution's specific procedures for waste collection requests.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Handling this compound Waste is_waste Is the material waste? start->is_waste is_solid Is the waste solid? is_waste->is_solid Yes store_properly Continue to use and store properly is_waste->store_properly No is_contaminated Is it a contaminated item (e.g., glove, weigh boat)? is_solid->is_contaminated No (Liquid Waste) place_in_container Place in a labeled, sealed hazardous waste container is_solid->place_in_container Yes is_contaminated->place_in_container Yes contact_ehs Contact EHS for disposal pickup is_contaminated->contact_ehs No (Follow liquid waste protocol) store_in_area Store in designated hazardous waste area with secondary containment place_in_container->store_in_area store_in_area->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling (Fmoc-Cys-OtBu)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (Fmoc-Cys-OtBu)2.

This document provides crucial safety protocols and logistical plans to ensure the safe handling of Nα,Nα'-Bis(Fmoc)-L-cystine bis(tert-butyl ester), hereafter referred to as this compound. Adherence to these guidelines is essential for minimizing risks and maintaining a safe laboratory environment.

Hazard Profile

This compound is a solid chemical that presents several health hazards. Based on the available safety information, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is the GHS07 symbol, indicating that it is an irritant and may be harmful.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Transferring (Solid) Chemical safety goggles with side shields or a face shield.Nitrile or neoprene gloves. Double gloving is recommended.A NIOSH-approved N95 or P100 particulate respirator.A standard laboratory coat.
In Solution (e.g., dissolving in solvents) Chemical safety goggles with side shields or a face shield.Chemical-resistant nitrile or neoprene gloves.Work in a certified chemical fume hood.A chemical-resistant laboratory coat or apron.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.A NIOSH-approved respirator with particulate and organic vapor cartridges.A chemical-resistant suit or apron over a lab coat.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure risk.

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood, especially when working with solutions.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

  • Handling the Solid:

    • When weighing or transferring the solid compound, use a spatula and handle it gently to avoid creating dust.

    • Work in an area with good ventilation. For larger quantities, a ventilated balance enclosure or a chemical fume hood is recommended.

    • Wear a particulate respirator (N95 or P100) to prevent inhalation of airborne particles.

  • Working with Solutions:

    • All work involving solutions of this compound should be performed in a certified chemical fume hood to control vapor exposure.

    • Use appropriate chemical-resistant gloves (nitrile or neoprene).

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Chemical Waste:

    • Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Chemical Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • All disposable PPE that has come into contact with this compound, such as gloves, disposable lab coats, and respirator filters, must be disposed of as hazardous waste.

    • Place contaminated PPE in a designated, sealed hazardous waste bag or container.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of this chemical waste in regular trash or down the drain.

Experimental Protocols: Spill and Exposure Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area. For spills outside a fume hood, open windows if possible.

  • Don PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Neutralize and Clean: Once the spill is absorbed, decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Dispose of Waste: Collect all cleanup materials and contaminated items in a sealed hazardous waste container and label it appropriately.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Exposure Response Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

A copy of the Safety Data Sheet (SDS) for this compound or a similar compound should always accompany a person seeking medical attention.

Visual Workflow for Safe Handling of this compound

Below is a diagram illustrating the logical workflow for the safe handling of this compound, from receipt of the chemical to the final disposal of waste.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures Receive Receive Chemical Store Store in Designated Area (Cool, Dry, Well-Ventilated) Receive->Store ReviewSDS Review Safety Data Sheet Store->ReviewSDS PrepArea Prepare Handling Area (Fume Hood/Ventilated Enclosure) ReviewSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent (Inside Fume Hood) Transfer->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Work Area & Glassware React->Decontaminate DisposePPE Dispose of Contaminated PPE (Hazardous Waste) React->DisposePPE DisposeSolid Dispose of Solid Waste (Hazardous Waste) Decontaminate->DisposeSolid DisposeLiquid Dispose of Liquid Waste (Hazardous Waste) Decontaminate->DisposeLiquid RemovePPE Remove PPE & Wash Hands DisposeSolid->RemovePPE DisposeLiquid->RemovePPE DisposePPE->RemovePPE Spill Spill Occurs Evacuate Evacuate Spill->Evacuate DonPPE_Spill Don Spill PPE Spill->DonPPE_Spill Contain Contain Spill->Contain Clean Clean Spill->Clean DisposeWaste_Spill Dispose of Spill Waste Spill->DisposeWaste_Spill ReportSpill Report Spill Spill->ReportSpill Exposure Personal Exposure EyeWash Eye/Skin Flushing Exposure->EyeWash SeekMedical Seek Medical Attention Exposure->SeekMedical ReportExposure Report Exposure Exposure->ReportExposure

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.